molecular formula C21H21BrN6O6 B1345536 Disperse blue 291G CAS No. 51868-46-3

Disperse blue 291G

货号: B1345536
CAS 编号: 51868-46-3
分子量: 533.3 g/mol
InChI 键: WXDXQSMFRITTEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Disperse blue 291G is a useful research compound. Its molecular formula is C21H21BrN6O6 and its molecular weight is 533.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

51868-46-3

分子式

C21H21BrN6O6

分子量

533.3 g/mol

IUPAC 名称

N-[5-[bis(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H21BrN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29)

InChI 键

WXDXQSMFRITTEJ-UHFFFAOYSA-N

规范 SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C

其他CAS编号

51868-46-3

物理描述

Water or Solvent Wet Solid;  Pellets or Large Crystals

Pictograms

Corrosive; Irritant

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Disperse Blue 291G (CAS 51868-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics of Disperse Blue 291G (CAS 51868-46-3), a monoazo disperse dye. It includes detailed information on its physicochemical properties, toxicological profile, and industrial applications, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is a synthetic colorant primarily used in the textile industry for dyeing hydrophobic fibers. Its chemical structure and properties are detailed below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 51868-46-3[1][2][3]
EINECS Number 257-486-4[1][4]
Chemical Name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(di-2-propenylamino)-4-methoxyphenyl]-acetamide[3]
Synonyms C.I. Disperse Blue 373, Disperse Blue 291:1[3][5]
Molecular Formula C21H21BrN6O6[1][6]
Molecular Weight 533.33 g/mol [1][6]
Physical Form Solid[1][3]
Color Dark Green to Very Dark Green[1][3]
Boiling Point 716.2 ± 60.0 °C (Predicted)[2][3]
Density 1.47 ± 0.1 g/cm³ (Predicted)[2][3]
Vapor Pressure 0.001 Pa at 50°C[2][3]
Water Solubility 52.2 µg/L at 20°C[2][3]
Organic Solubility Slightly soluble in Chloroform and Methanol[2][3]
LogP (Octanol-Water Partition Coefficient) 6.9 at 20°C[3]
pKa 13.39 ± 0.70 (Predicted)[2]
Stability Light Sensitive[3]

Industrial Applications and Performance

This compound is primarily used for dyeing synthetic fibers such as polyester (B1180765), acetate, and nylon, owing to its disperse nature which allows for effective color penetration in high-temperature dyeing processes.[3]

Table 2: Fastness Properties of Disperse Blue 291

Fastness PropertyTest MethodRating
Light Fastness (Xenon Arc) ISO 105-B025-6
Washing Fastness ISO 105-C034
Sublimation Fastness ISO 105-P01 (180°C, 30s)4
Rubbing Fastness (Wet) ISO 105-X124-5
Rubbing Fastness (Dry) ISO 105-X124-5

Note: Fastness is rated on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for light fastness, with higher numbers indicating better performance.

Toxicological and Environmental Profile

3.1. Human Health

This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[7][8] The toxicological properties of this substance have not been fully investigated.[9] Some azo dyes are known to be mutagenic, and Disperse Blue 291 has been shown to be mutagenic in the Salmonella assay (Ames test).[10]

3.2. Environmental Fate

With low water solubility and a high LogP value, this compound has a tendency to partition to sediments and suspended organic matter in aquatic environments.[3] Its high LogP value also suggests a potential for bioaccumulation in fatty tissues of aquatic organisms.[3] The biodegradability of disperse dyes is generally low.

Experimental Protocols

4.1. High-Temperature Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.

Materials and Equipment:

  • Polyester fabric sample

  • This compound

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • High-temperature dyeing apparatus (e.g., laboratory-scale jet dyeing machine)

  • Beakers, stirring rods, and heating plate

  • pH meter

Procedure:

  • Prepare a dye paste by mixing the required amount of this compound with a small amount of dispersing agent.

  • Add water to the paste to create a dispersion.

  • Set the dye bath with water and add the dye dispersion.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]

  • Introduce the polyester fabric into the dye bath at approximately 60°C and agitate for 15 minutes.[2]

  • Raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[2]

  • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]

  • Cool the dye bath to 60°C.[2]

  • Remove the fabric and perform a hot rinse.

  • Conduct a reduction cleaning if necessary to remove surface dye.

  • Rinse the fabric thoroughly and dry.

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Prepare Dye Paste (Dye + Dispersing Agent) B Add Water to form Dispersion A->B C Set Dye Bath (Water + Dispersion) B->C D Adjust pH to 4.5-5.5 (Acetic Acid) C->D E Introduce Fabric (60°C, 15 min) D->E F Ramp Temperature to 130°C E->F G Hold at 130°C for 60 min F->G H Cool to 60°C G->H I Hot Rinse H->I J Reduction Cleaning (Optional) I->J K Final Rinse & Dry J->K

High-temperature polyester dyeing workflow.

4.2. Mutagenicity Assessment: Ames Test (Salmonella Assay) for Azo Dyes

This protocol is a modified Ames test specifically for assessing the mutagenicity of azo dyes, which may require reductive cleavage to become mutagenic.[1][3][4]

Materials and Equipment:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1537, TA1538)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • S9 metabolic activation mix (from hamster or rat liver)

  • Flavin mononucleotide (FMN)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Incubator at 37°C

Procedure:

  • Prepare the S9 mix, modified to include FMN, which aids in the azo reduction.[1][4]

  • In a test tube, combine the test substance (this compound solution), the selected Salmonella typhimurium strain, and the S9/FMN mix (for metabolic activation) or a buffer (for direct mutagenicity).

  • Pre-incubate the mixture for 20-30 minutes at 37°C with gentle shaking.[1][4]

  • Add molten top agar to the mixture, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_prep Preparation cluster_assay Assay Procedure A Prepare S9/FMN Mix D Combine in Test Tube: - Test Compound - Salmonella Strain - S9/FMN Mix A->D B Culture Salmonella Strains B->D C Dissolve Test Compound C->D E Pre-incubate (37°C, 30 min) D->E F Add Top Agar & Plate E->F G Incubate (37°C, 48-72h) F->G H Count Revertant Colonies G->H I Analyze Data H->I

Ames test workflow for azo dyes.

4.3. Color Fastness to Light (ISO 105-B02)

This protocol outlines the standardized method for determining the resistance of the color of textiles to artificial light.[12][13]

Materials and Equipment:

  • Xenon arc fading lamp test apparatus

  • Blue wool references (Scale 1-8)

  • Specimen of polyester dyed with this compound

  • Grey scale for assessing color change

Procedure:

  • Mount the test specimen and a set of blue wool references on sample holders.

  • Expose the specimen and references simultaneously to the light from the xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.

  • Periodically inspect the fading of the test specimen and the blue wool references.

  • The light fastness rating is determined by comparing the change in color of the specimen with that of the blue wool references. The rating corresponds to the number of the blue wool reference that shows a similar degree of fading.

4.4. Color Fastness to Washing (ISO 105-C06)

This protocol describes the method for determining the resistance of the color of textiles to domestic and commercial laundering procedures.[14][15]

Materials and Equipment:

  • Launder-Ometer or similar apparatus

  • Stainless steel containers and balls

  • Multi-fiber adjacent fabric

  • Standard soap solution

  • Specimen of polyester dyed with this compound

  • Grey scales for assessing color change and staining

Procedure:

  • Prepare a composite specimen by stitching the dyed fabric between two pieces of specified adjacent fabrics.

  • Place the composite specimen in a stainless steel container with the standard soap solution and stainless steel balls.

  • Agitate the container in the Launder-Ometer at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Rinse the specimen thoroughly and dry it.

  • Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the appropriate grey scales.

4.5. Color Fastness to Sublimation (ISO 105-P01)

This protocol is used to determine the resistance of the color of textiles to the action of heat, as in sublimation during storage or processing.[8][16]

Materials and Equipment:

  • Heat press or sublimation fastness tester

  • Undyed polyester fabric

  • Specimen of polyester dyed with this compound

  • Grey scale for assessing staining

Procedure:

  • Place the dyed specimen between two pieces of undyed polyester fabric.

  • Heat the composite specimen in the heat press at a specified temperature (e.g., 180°C or 210°C) for a specified time (e.g., 30 seconds) under a defined pressure.[8]

  • Allow the specimen to cool.

  • Assess the degree of staining on the undyed fabric using the grey scale for staining.

Logical Relationships

The following diagram illustrates the relationship between the chemical's properties and its potential environmental impact.

G cluster_properties Physicochemical Properties cluster_impact Potential Environmental Impact A Low Water Solubility C Partitioning to Sediment A->C leads to E Low Biodegradability A->E contributes to B High LogP (Lipophilicity) D Bioaccumulation Potential B->D suggests

Environmental fate of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Disperse Blue 291 (C.I. 113395), a monoazo disperse dye. The content herein details the necessary starting materials, step-by-step experimental protocols, and purification strategies, supported by quantitative data and logical workflow diagrams to aid researchers in the safe and efficient laboratory preparation of this compound.

Introduction

Disperse Blue 291 is a synthetic organic dye classified as a disperse dye, meaning it has low water solubility and is suitable for dyeing hydrophobic fibers such as polyester.[1] Its molecular structure consists of a single azo group (-N=N-) connecting a substituted dinitrobromoaniline moiety and a substituted acetanilide (B955) moiety.[1] The precise chemical name is N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide.[2] Understanding its synthesis and purification is crucial for researchers requiring a pure sample for analytical standards, material science studies, or toxicological assessments.

Core Synthesis Pathway

The synthesis of Disperse Blue 291 is a two-step process characteristic of azo dye production:

  • Diazotization: The primary aromatic amine, 2,4-Dinitro-6-bromoaniline, is converted into a diazonium salt using nitrous acid in a cold, acidic medium.

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, to form the final azo dye.[1]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Compound 2,4-Dinitro-6-bromoaniline
Molecular Formula C₆H₄BrN₃O₄
Molecular Weight 262.02 g/mol
Melting Point 152 °C
Appearance Solid
Compound N-(3-(diethylamino)-4-methoxyphenyl)acetamide
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance Solid (predicted)
Compound Disperse Blue 291
Molecular Formula C₁₉H₂₁BrN₆O₆[1]
Molecular Weight 509.31 g/mol [1]
Appearance Dark blue tiny particles[1]
Boiling Point (Predicted) 700.4 °C at 760 mmHg[2]
Density (Predicted) 1.54 g/cm³[2]

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of azo dyes and the known manufacturing methods for Disperse Blue 291.

Synthesis of Starting Materials

4.1.1. Synthesis of 2,4-Dinitro-6-bromoaniline

This procedure is adapted from established industrial synthesis methods.

  • Materials: 2,4-dinitroaniline (B165453), bromine, aqueous suspension medium (e.g., water), and an oxidizing agent such as hydrogen peroxide.

  • Procedure:

    • Suspend 2,4-dinitroaniline in water in a reaction vessel.

    • Add approximately half the equimolar amount of bromine to the suspension.

    • Heat the mixture to 40-80 °C.

    • Slowly add a sufficient amount of hydrogen peroxide to oxidize the hydrogen bromide formed during the reaction.

    • Maintain the temperature and stir for 10-20 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and filter the solid product.

    • Wash the product with water and dry to obtain 2,4-dinitro-6-bromoaniline.

4.1.2. Synthesis of N-(3-(diethylamino)-4-methoxyphenyl)acetamide

This protocol is based on the acylation of the corresponding diamine, followed by alkylation. A more direct route involves the acetylation of 3-(diethylamino)-4-methoxyaniline, if available. An alternative approach starts with the selective acetylation of 2,4-diaminoanisole (B165692).

  • Materials: 2,4-diaminoanisole, acetic anhydride (B1165640), hydrochloric acid, water, a suitable base (e.g., sodium hydroxide), and an alkylating agent (e.g., ethyl iodide).

  • Procedure (Two-step from 2,4-diaminoanisole):

    • Selective Acylation: Dissolve 2,4-diaminoanisole in an aqueous solution of hydrochloric acid. Cool the solution in an ice bath. Slowly add one molar equivalent of acetic anhydride while maintaining a low temperature to selectively acylate the amino group at the 4-position, yielding N-(3-amino-4-methoxyphenyl)acetamide.[3] The reaction can be monitored by TLC. Neutralize the solution to precipitate the product, which is then filtered, washed, and dried.

    • Diethylation: The N-(3-amino-4-methoxyphenyl)acetamide is then subjected to reductive amination with acetaldehyde (B116499) or direct alkylation with an ethylating agent like ethyl iodide in the presence of a base to yield the final coupling component. This step requires careful optimization to avoid N-alkylation of the acetamide (B32628) group.

Synthesis of Disperse Blue 291

4.2.1. Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline

  • Materials: 2,4-Dinitro-6-bromoaniline, concentrated sulfuric acid, sodium nitrite (B80452), ice.

  • Procedure:

    • In a flask, dissolve 2,4-Dinitro-6-bromoaniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid).

    • Slowly add the nitrosylsulfuric acid solution to the cooled solution of the amine, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 1-2 hours to ensure complete diazotization. The resulting diazonium salt solution is kept cold for the next step.

4.2.2. Step 2: Azo Coupling

  • Materials: Diazonium salt solution from the previous step, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, acetic acid, sodium acetate (B1210297), ice.

  • Procedure:

    • Dissolve N-(3-(diethylamino)-4-methoxyphenyl)acetamide in a suitable solvent, such as glacial acetic acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain the temperature below 10 °C.

    • Control the pH of the reaction mixture by adding a buffer, such as sodium acetate, to facilitate the coupling reaction. The optimal pH for coupling with N-alkylanilines is typically mildly acidic to neutral.

    • A colored precipitate of Disperse Blue 291 will form.

    • Continue stirring in the cold for several hours to ensure the reaction goes to completion.

    • Filter the crude dye, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

    • Dry the crude product in a desiccator or a vacuum oven at low temperature.

Purification

The crude Disperse Blue 291 will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity sample for research applications.

Recrystallization
  • Principle: This technique relies on the difference in solubility of the dye and impurities in a suitable solvent at different temperatures.

  • Procedure:

    • Select a solvent or solvent mixture in which the dye is sparingly soluble at room temperature but readily soluble at an elevated temperature. Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures thereof with water.

    • Dissolve the crude dye in a minimum amount of the hot solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry.

Column Chromatography
  • Principle: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase.

  • Procedure:

    • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of moderately polar organic compounds like disperse dyes.

    • Mobile Phase (Eluent): A solvent system of appropriate polarity is required to elute the dye. A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

    • Packing the Column: The silica gel is packed into a glass column as a slurry in the initial, least polar eluent.

    • Loading the Sample: The crude dye is dissolved in a minimum amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.

    • Elution: The eluent is passed through the column, and the separated components are collected in fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

    • Isolation: Fractions containing the pure Disperse Blue 291 are combined, and the solvent is removed under reduced pressure to yield the purified dye.

Characterization

After purification, the identity and purity of the synthesized Disperse Blue 291 should be confirmed using various analytical techniques.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and monitor the progress of the reaction and purification. A single spot for the purified product indicates a high degree of purity.

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • UV-Visible Spectroscopy: Disperse dyes exhibit characteristic absorption maxima in the visible region. The UV-Vis spectrum of Disperse Blue 291 in a suitable solvent (e.g., acetone, ethanol, or acetonitrile) should be recorded to determine its λmax, which is responsible for its blue color. The spectrum of azo dyes is influenced by the solvent polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the successful synthesis of the desired structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Disperse Blue 291 (509.31 g/mol ).

Logical Workflows and Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Product 2,4-Dinitroaniline 2,4-Dinitroaniline Bromination Bromination 2,4-Dinitroaniline->Bromination N-(3-amino-4-methoxyphenyl)acetamide N-(3-(diethylamino)-4- methoxyphenyl)acetamide Azo_Coupling Azo Coupling N-(3-amino-4-methoxyphenyl)acetamide->Azo_Coupling DBA 2,4-Dinitro-6-bromoaniline Bromination->DBA Diazotization Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Crude_Dye Crude Disperse Blue 291 Azo_Coupling->Crude_Dye DBA->Diazotization Diazonium_Salt->Azo_Coupling

Caption: Overall synthesis workflow for Disperse Blue 291.

Purification and Analysis Workflow

Purification_Analysis_Workflow Crude_Dye Crude Disperse Blue 291 Purification Purification Crude_Dye->Purification Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Pure_Dye Pure Disperse Blue 291 Recrystallization->Pure_Dye Column_Chromatography->Pure_Dye Characterization Characterization Pure_Dye->Characterization TLC TLC Characterization->TLC Melting_Point Melting Point Characterization->Melting_Point UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS Final_Product Characterized Pure Product TLC->Final_Product Melting_Point->Final_Product UV_Vis->Final_Product NMR->Final_Product MS->Final_Product

Caption: Purification and analysis workflow for Disperse Blue 291.

References

Disperse blue 291G spectroscopic analysis and data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 291 is a monoazo dye utilized in the textile industry. Its chemical structure, N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide, makes it a subject of interest for analytical characterization and toxicological studies. Recent research has identified it as an aryl hydrocarbon receptor (AhR) agonist, highlighting the need for comprehensive analytical data for risk assessment and further investigation.[1] This guide provides a summary of available and predicted spectroscopic data for Disperse Blue 291 and outlines detailed experimental protocols for its analysis using UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.

Chemical and Physical Properties

Disperse Blue 291 is characterized by the following properties:

PropertyValueSource
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide[2]
CAS Number 56548-64-2[3]
Molecular Formula C₁₉H₂₁BrN₆O₆[2][3]
Molecular Weight 509.3 g/mol [2]
Monoisotopic Mass 508.0706 Da[2][4]
Class Monoazo Dye[5]

Spectroscopic Analysis and Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of Disperse Blue 291 in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key identifier for this colored compound.

Quantitative Data:

ParameterValueSolvent
λmax 616 nmNot Specified

(Data sourced from a study on the potential of textile-dye extracts as sensitizers in dye-sensitized solar cells)[6]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solution Preparation: Prepare a stock solution of Disperse Blue 291 in a suitable solvent (e.g., methanol (B129727), ethanol, or acetonitrile) of known concentration. Subsequently, prepare a series of dilutions to determine the molar absorptivity.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the spectrophotometer.

  • Spectral Acquisition: Scan the sample across a wavelength range of 200-800 nm to obtain the full absorption spectrum and identify the λmax.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing prep1 Prepare Stock Solution of Disperse Blue 291 prep2 Perform Serial Dilutions prep1->prep2 sample Measure Sample Absorbance prep2->sample inst UV-Vis Spectrophotometer blank Measure Solvent Blank inst->blank blank->sample process Identify λmax sample->process plot Plot Absorbance vs. Wavelength process->plot

UV-Vis Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Disperse Blue 291 molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of its chemical bonds.

Quantitative Data:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3300-3500N-H (Amide)Stretching
~2850-2960C-H (Alkyl)Stretching
~1650-1680C=O (Amide)Stretching
~1590-1620N=N (Azo)Stretching
~1500-1550 & ~1300-1350N-O (Nitro)Asymmetric & Symmetric Stretching
~1200-1300C-N (Aromatic Amine)Stretching
~1000-1250C-O (Ether)Stretching
~550-750C-BrStretching

Experimental Protocol: FTIR Spectroscopic Analysis (KBr Pellet Method)

  • Sample Preparation: Mix approximately 1-2 mg of finely ground Disperse Blue 291 powder with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Background Measurement: Place an empty sample holder or a pure KBr pellet in the FTIR spectrometer and record the background spectrum.

  • Sample Measurement: Mount the sample pellet in the sample holder of the spectrometer.

  • Spectral Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_analysis Spectroscopic Measurement cluster_data Data Processing prep1 Grind Disperse Blue 291 with KBr Powder prep2 Press Mixture into a Transparent Pellet prep1->prep2 sample Record Sample Spectrum prep2->sample inst FTIR Spectrometer bkg Record Background Spectrum inst->bkg bkg->sample process Identify Peak Wavenumbers sample->process assign Assign Functional Groups process->assign

FTIR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the Disperse Blue 291 molecule by observing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.

Quantitative Data:

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0d1HAromatic H (ortho to NO₂)
~8.0-8.5d1HAromatic H (para to NO₂)
~7.0-8.0m2HAromatic H
~3.5-4.0q4H-N(CH₂CH₃)₂
~3.8-4.0s3H-OCH₃
~2.0-2.5s3H-C(O)CH₃
~1.0-1.5t6H-N(CH₂CH₃)₂

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~165-175C=O (Amide)
~110-160Aromatic C
~40-50-N(CH₂CH₃)₂
~55-65-OCH₃
~20-30-C(O)CH₃
~10-15-N(CH₂CH₃)₂

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of Disperse Blue 291 in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H or ¹³C and shim the magnetic field to achieve homogeneity.

  • Spectral Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Disperse Blue 291. High-resolution mass spectrometry can confirm the molecular formula, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Quantitative Data (Predicted):

Adductm/z
[M+H]⁺ 509.07788
[M+Na]⁺ 531.05982
[M-H]⁻ 507.06332
[M]⁺ 508.07005

(Predicted data from PubChemLite)[4]

Experimental Protocol: Mass Spectrometric Analysis (LC-MS)

  • Sample Preparation: Prepare a dilute solution of Disperse Blue 291 in a solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC) Separation: Inject the sample into an HPLC system coupled to the mass spectrometer. Use a suitable column (e.g., C18) and mobile phase gradient to separate the analyte from any impurities.

  • Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI), to generate ions of the analyte.

  • Mass Analysis: Analyze the ions in the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion.

  • Fragmentation (MS/MS): For structural elucidation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze these fragments to determine the fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep Dissolve Disperse Blue 291 in LC-MS Grade Solvent lc HPLC Separation prep->lc ion Electrospray Ionization (ESI) lc->ion ms1 MS Scan (Full Mass Spectrum) ion->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 process_ms2 Analyze Fragmentation Pattern ms2->process_ms2 process_ms1 Determine Molecular Ion [M+H]⁺ process_ms1->process_ms2

Mass Spectrometry (LC-MS/MS) Experimental Workflow

Logical Relationships and Pathways

The synthesis of Disperse Blue 291 involves a two-step process: diazotization followed by an azo coupling reaction.

Synthesis_Pathway reactant1 2,4-Dinitro-6-bromoaniline intermediate Diazonium Salt reactant1->intermediate Diazotization (NaNO₂, HCl, 0-5°C) reactant2 N-(3-(diethylamino)-4- methoxyphenyl)acetamide product Disperse Blue 291 reactant2->product intermediate->product Azo Coupling

Synthesis Pathway of Disperse Blue 291

Conclusion

This technical guide summarizes the available spectroscopic data and provides standardized protocols for the analysis of Disperse Blue 291. While a complete set of experimental spectra is not publicly available, the provided data and predicted values offer a strong foundation for researchers in the fields of analytical chemistry, toxicology, and drug development to identify and characterize this compound. The outlined experimental workflows provide a clear methodology for obtaining comprehensive spectroscopic data.

References

An In-depth Technical Guide to the Photophysical Properties of C.I. Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 291 is a synthetic organic dye belonging to the monoazo class, characterized by a single azo group (-N=N-) linking aromatic structures.[1] Its primary application is in the dyeing of hydrophobic textile fibers, particularly polyester (B1180765) and its blends, due to its low water solubility and ability to disperse in aqueous media.[2][3] The chemical structure and basic properties of Disperse Blue 291 are summarized in Table 1.

Table 1: General Properties of C.I. Disperse Blue 291

PropertyValueReference
C.I. Name Disperse Blue 291[1]
CAS Number 56548-64-2, 83929-84-4[1]
Molecular Formula C₁₉H₂₁BrN₆O₆[1][4]
Molecular Weight 509.31 g/mol [1][4]
Chemical Class Monoazo Dye[1]
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide[4]
Appearance Dark blue tiny particles[1]
Primary Use Dyeing of polyester and blended fabrics[1]

While the industrial application of Disperse Blue 291 is well-established, a detailed public record of its photophysical properties is lacking. Such data, including absorption and emission characteristics, quantum yield, and fluorescence lifetime, are critical for assessing its potential in advanced applications such as fluorescent probes, sensors, or photosensitizers. This guide outlines the experimental protocols necessary to acquire this essential data.

Core Photophysical Properties: A Methodological Approach

The following sections detail the standard experimental procedures for characterizing the key photophysical properties of a fluorescent dye like Disperse Blue 291.

Absorption Spectroscopy

The absorption spectrum of a dye reveals the wavelengths of light it absorbs. This is fundamental to understanding its color and potential for fluorescence.

  • Sample Preparation:

    • Prepare a stock solution of Disperse Blue 291 in a high-purity solvent (e.g., spectroscopic grade acetone, chloroform, or dimethylformamide [DMF]). The concentration should be accurately known, typically in the range of 10⁻⁵ to 10⁻⁶ M.

    • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.

    • To investigate solvatochromic effects, prepare solutions in a range of solvents with varying polarities.

  • Instrumentation:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Record the absorption spectra over a wavelength range of approximately 300-800 nm.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

    • Plot λmax as a function of solvent polarity to assess solvatochromism.

An example of a workflow for determining the absorption properties of a disperse dye is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (e.g., 10⁻³ M in DMF) prep2 Serial Dilutions (10⁻⁵ - 10⁻⁶ M) prep1->prep2 prep3 Prepare Solutions in Different Solvents prep1->prep3 meas1 UV-Vis Spectrophotometer prep2->meas1 For ε determination prep3->meas1 For solvatochromism meas2 Record Spectra (300-800 nm) meas1->meas2 analysis1 Determine λmax meas2->analysis1 analysis2 Calculate Molar Extinction Coefficient (ε) analysis1->analysis2 analysis3 Analyze Solvatochromism analysis1->analysis3

Fig. 1: Workflow for UV-Visible Absorption Spectroscopy.
Fluorescence Spectroscopy

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light.

  • Sample Preparation:

    • Prepare dilute solutions of Disperse Blue 291 in various solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation and an emission monochromator.

    • The excitation wavelength is typically set at or near the absorption maximum (λmax).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., λmax + 20 nm to 800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift, which is the difference in wavelength between the absorption and emission maxima (λem - λmax).

    • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

  • Reference Standard:

    • Select a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

  • Sample Preparation:

    • Prepare a series of solutions of both the sample (Disperse Blue 291) and the reference standard with varying concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1.

  • Measurement:

    • Measure the absorption and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the sample and the standard.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (ΦF,s) is calculated using the following equation: ΦF,s = ΦF,r * (Is / Ir) * (Ar / As) * (ns² / nr²) where the subscripts 's' and 'r' refer to the sample and reference, respectively, and 'n' is the refractive index of the solvent.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The ratio of the slopes is proportional to the ratio of the quantum yields.

The logical flow for determining the relative fluorescence quantum yield is depicted below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation prep1 Select Reference Standard (Known ΦF) prep2 Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) prep1->prep2 meas1 Measure Absorbance at λex prep2->meas1 meas2 Measure Fluorescence Emission Spectra at λex meas1->meas2 analysis1 Integrate Fluorescence Intensity meas2->analysis1 analysis2 Calculate ΦF of Sample Using Comparative Method analysis1->analysis2

Fig. 2: Process for Relative Fluorescence Quantum Yield Determination.
Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.

  • Instrumentation:

    • A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation:

    • Prepare a dilute solution of Disperse Blue 291. A scattering solution (e.g., a dilute suspension of non-dairy creamer) is also needed to measure the instrument response function (IRF).

  • Measurement:

    • Excite the sample with the pulsed laser at the absorption maximum.

    • Collect the fluorescence decay profile by measuring the time difference between the laser pulse and the detection of the first emitted photon.

    • Measure the IRF using the scattering solution.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF.

    • For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ), where I₀ is the intensity at time zero.

    • The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.

Expected Photophysical Data

Based on the characteristics of similar monoazo disperse dyes, the expected, yet unconfirmed, photophysical properties of Disperse Blue 291 are summarized in Table 2. This table is presented as a template for organizing experimentally determined data.

Table 2: Template for Photophysical Properties of Disperse Blue 291 in Various Solvents

SolventDielectric Constantλmax (nm)ε (M⁻¹cm⁻¹)λem (nm)Stokes Shift (nm)ΦFτ (ns)
Chloroform 4.81
Acetone 20.7
Ethanol 24.55
Acetonitrile 37.5
DMF 36.7

Structure-Property Relationships

The photophysical properties of Disperse Blue 291 are intrinsically linked to its molecular structure. The relationship between key structural features and expected photophysical behavior is outlined below.

G structure Molecular Structure of Disperse Blue 291 Azo Group (-N=N-) Electron Withdrawing Groups (-NO₂) Electron Donating Groups (-N(C₂H₅)₂, -OCH₃) Conjugated π-System properties Photophysical Properties Color & λmax Intramolecular Charge Transfer (ICT) Solvatochromism Fluorescence Quenching structure:f0->properties:p0 Chromophore structure:f1->properties:p1 Acceptor structure:f2->properties:p1 Donor structure:f3->properties:p0 π-π* Transitions structure:f1->properties:p3 Can induce properties:p1->properties:p2 Leads to

Fig. 3: Relationship between Molecular Structure and Photophysical Properties.

Conclusion

This technical guide has outlined the known properties of C.I. Disperse Blue 291 and provided a detailed framework of the experimental protocols required for a thorough investigation of its photophysical characteristics. While specific quantitative data for this dye remains elusive in public scientific literature, the methodologies described herein for absorption and fluorescence spectroscopy, quantum yield determination, and fluorescence lifetime measurements provide a clear path for researchers to characterize this and other similar disperse dyes. The resulting data will be invaluable for exploring the potential of these molecules in novel scientific and technological applications beyond their traditional use in the textile industry.

References

Navigating the Solubility Landscape of Disperse Blue 291: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Disperse Blue 291

A foundational understanding of the physicochemical properties of Disperse Blue 291 is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₉H₂₁BrN₆O₆[2][3]
Molecular Weight 509.31 g/mol [3][4]
Appearance Dark blue tiny particles[2]
Boiling Point 700.4 °C at 760 mmHg[3]
XLogP3-AA 4.1[4]

Qualitative Solubility Data

Disperse dyes, by their nature, are characterized by low water solubility and good solubility in organic solvents.[5][6] Based on general principles of "like dissolves like" and information on similar dyes, a qualitative solubility profile for Disperse Blue 291 can be inferred. One study noted the use of acetone (B3395972) and DMSO as solvents for Disperse Blue 291, implying some degree of solubility in these polar aprotic solvents.[7]

Solvent ClassSpecific SolventsExpected Qualitative Solubility
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Soluble[7]
Alcohols Methanol, EthanolLikely Soluble
Ketones Methyl Ethyl Ketone (MEK)Likely Soluble
Esters Ethyl Acetate, Butyl AcetateLikely Soluble
Aromatic Hydrocarbons Toluene, XyleneLimited to Insoluble
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of Disperse Blue 291 in various organic solvents.

Objective: To quantitatively determine the saturation solubility of Disperse Blue 291 in a specific organic solvent at a defined temperature.

Materials:

  • Disperse Blue 291

  • Selected organic solvents (analytical grade)

  • Glass vials with tight-sealing caps

  • Thermostatic shaker or incubator

  • Syringes and syringe filters (0.45 µm)

  • Pre-weighed volumetric flasks

  • Analytical balance

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Disperse Blue 291 to a glass vial.

    • Accurately pipette a known volume of the chosen organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the minimum time required to achieve equilibrium.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended for heat-sensitive compounds or high-boiling point solvents.

    • Once all the solvent has evaporated, cool the flask to room temperature in a desiccator.

    • Weigh the flask containing the dried dye residue on an analytical balance.

    • Repeat the drying and weighing cycles until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved Disperse Blue 291 by subtracting the initial weight of the empty flask from the final constant weight.

    • The solubility (S) can be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), using the following formula:

      S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for Disperse Blue 291 and all organic solvents used in the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Disperse Blue 291.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Gravimetric Analysis cluster_calc 5. Calculation A Add excess Disperse Blue 291 to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate in thermostatic shaker (e.g., 24-48h at constant T) C->D E Settle undissolved solid D->E F Withdraw supernatant with syringe E->F G Filter through 0.45 µm filter into pre-weighed flask F->G H Evaporate solvent G->H I Cool in desiccator H->I J Weigh flask with dried dye I->J K Repeat drying and weighing until constant weight J->K L Calculate mass of dissolved dye K->L M Calculate solubility (e.g., g/L) L->M

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 291, a commercial azo dye, has been the subject of multiple toxicological studies to ascertain its potential harm to human health and the environment. This technical guide provides a comprehensive overview of the existing scientific literature on the genotoxicity and mutagenicity of Disperse Blue 291. It has been demonstrated to exhibit genotoxic and mutagenic properties in a variety of in vitro and in vivo assays. The primary mechanisms of its bioactivation involve the reductive cleavage of the azo bond, a process catalyzed by nitroreductase and O-acetyltransferase enzymes, leading to the formation of reactive intermediates that can induce DNA damage. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in pivotal studies, and provides visual representations of experimental workflows and metabolic pathways to facilitate a deeper understanding of the toxicological profile of this compound.

Chemical and Physical Properties

Disperse Blue 291 is a single azo class dye.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical NameN-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide[2]
CAS Registry Number56548-64-2[1]
Molecular FormulaC₁₉H₂₁BrN₆O₆[1]
Molecular Weight509.31 g/mol [1]
AppearanceDark blue tiny particles[1][3]
ApplicationDyeing and printing of polyester (B1180765) and blended fabrics[1][3]

Summary of Genotoxic and Mutagenic Effects

Disperse Blue 291 has been shown to be genotoxic and mutagenic in both bacterial and mammalian cell systems. The key findings from various studies are summarized below.

In Vitro Studies
  • Ames Test (Bacterial Reverse Mutation Assay): Disperse Blue 291 is mutagenic in several strains of Salmonella typhimurium.[4][5] The presence of a metabolic activation system (S9 mix) enhances its mutagenic response.[4][5] The mutagenicity is particularly potent in strains overproducing nitroreductase and O-acetyltransferase, indicating that metabolites produced by these enzymes are the ultimate mutagens.[4][5] The dye can cause both frameshift and base-pair substitution mutations.[4][5]

  • Micronucleus (MN) Assay in Human HepG2 Cells: An increase in the frequency of micronuclei was observed in HepG2 cells exposed to Disperse Blue 291 at concentrations of 400 µg/mL and higher, indicating its potential to cause chromosomal damage.[1]

  • Comet Assay (Single Cell Gel Electrophoresis) in Human HepG2 Cells: Disperse Blue 291 induced DNA damage in HepG2 cells, as evidenced by an increase in comet tail length at concentrations starting from 400 µg/mL.[1] This suggests the dye causes DNA strand breaks.

  • Cell Viability in Human HepG2 Cells: A decrease in cell viability was observed in conjunction with the genotoxic effects, particularly at higher concentrations.[1]

In Vivo Studies
  • Micronucleus Assay in Mice: Oral administration of Disperse Blue 291 to male Swiss mice resulted in an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) at a dose of 50 mg/kg body weight.[6][7] This in vivo result confirms the clastogenic potential of the dye in mammals. Interestingly, at the tested doses, no primary DNA damage was detected in blood, liver, or kidney cells via the comet assay, nor were there changes in the expression of genes related to apoptosis and DNA damage response (BAX, BCL2, SMAD4, and TNFA).[6]

Quantitative Data

The following tables summarize the quantitative data from the key studies on the genotoxicity and mutagenicity of Disperse Blue 291.

Table 1: Mutagenicity in Salmonella typhimurium
StrainMetabolic Activation (S9)Mutagenic Potency (revertants/µg)Type of Mutation DetectedReference
TA98PresentNot specified, but positiveFrameshift[4][5]
TA100PresentNot specified, but positiveBase-pair substitution[4][5]
TA1537PresentNot specified, but positiveFrameshift[4][5]
TA1538PresentNot specified, but positiveFrameshift[4][5]
YG1041 (O-acetyltransferase overproducing)Present240Frameshift[4][5]
Table 2: Genotoxicity and Cytotoxicity in Human HepG2 Cells
AssayConcentration (µg/mL)EffectReference
Micronucleus Assay≥ 400Significant increase in micronuclei frequency[1]
Comet Assay≥ 400Significant increase in comet tail length[1]
Cell ViabilityNot specifiedDecreased cell viability[1]
Table 3: In Vivo Genotoxicity in Mice
AssayDose (mg/kg bw)EffectReference
Micronucleus Assay (Bone Marrow)50Increased frequency of MNPCEs[6][7]
Comet Assay (Blood, Liver, Kidney)Not specifiedNo primary DNA damage detected[6]
Gene Expression (Leukocytes)Not specifiedNo changes in BAX, BCL2, SMAD4, TNFA expression[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Ames Test (Salmonella/Microsome Mutagenicity Assay)

Objective: To evaluate the mutagenic potential of Disperse Blue 291 to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains: TA98, TA100, TA1537, TA1538, and specialized strains like YG1024 (nitroreductase overproducing) and YG1041 (O-acetyltransferase overproducing).[4][5]

  • Disperse Blue 291 dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction from Aroclor 1254-induced rat liver for metabolic activation.

  • Cofactor solution (NADP, Glucose-6-phosphate).

  • Molten top agar (B569324) containing a trace amount of histidine and biotin.

  • Minimal glucose agar plates.

  • Positive and negative controls.

Procedure:

  • Preparation: Prepare serial dilutions of Disperse Blue 291.

  • Incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (for experiments with metabolic activation) or phosphate (B84403) buffer (for experiments without metabolic activation).

  • Pre-incubation (optional but recommended for azo dyes): Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A positive response is defined as a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus (MN) Assay

Objective: To assess the clastogenic and aneugenic potential of Disperse Blue 291 in cultured human cells.

Materials:

  • Human hepatoma cell line (HepG2).[1]

  • Complete cell culture medium.

  • Disperse Blue 291 dissolved in a suitable solvent.

  • Cytochalasin B (to block cytokinesis).

  • Hypotonic solution (e.g., KCl).

  • Fixative (e.g., methanol:acetic acid).

  • DNA staining solution (e.g., Giemsa, DAPI).

  • Microscope slides.

  • Positive and negative controls.

Procedure:

  • Cell Seeding: Seed HepG2 cells in culture plates and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of Disperse Blue 291 (e.g., 200, 400, 600, 800, 1000 µg/mL) for a duration equivalent to 1.5-2 normal cell cycles.[1]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cells at the binucleate stage.

  • Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of binucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to Disperse Blue 291.

Materials:

  • Human hepatoma cell line (HepG2).[1]

  • Disperse Blue 291 dissolved in a suitable solvent.

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA).

  • Microscope slides.

  • Lysis solution (high salt, detergent, pH 10).

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13).

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5).

  • DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide).

  • Fluorescence microscope with appropriate filters.

  • Image analysis software.

  • Positive and negative controls.

Procedure:

  • Cell Treatment: Expose HepG2 cells to various concentrations of Disperse Blue 291.[1]

  • Cell Embedding: Mix the treated cells with LMPA and pipette the mixture onto a microscope slide pre-coated with NMPA.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Scoring: Visualize the comets under a fluorescence microscope. Use image analysis software to measure parameters such as tail length, tail intensity, and tail moment. An increase in these parameters indicates DNA damage.

Signaling Pathways and Mechanisms of Action

The genotoxicity of Disperse Blue 291 is primarily attributed to its metabolic activation. As an aminoazobenzene dye, it undergoes a series of biotransformation reactions that generate reactive electrophilic species capable of binding to DNA.

The key metabolic pathway involves the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductases, which are present in liver microsomes and, significantly, in the anaerobic bacteria of the gut microbiota.[4][6][8] In the case of Disperse Blue 291, studies have highlighted the crucial role of bacterial nitroreductase and O-acetyltransferase enzymes in its metabolic activation.[4][5]

The proposed mechanism is as follows:

  • Azo Reduction: The azo bond of Disperse Blue 291 is reduced, leading to the formation of aromatic amines.

  • Further Metabolism: These aromatic amines can undergo further metabolic activation, such as N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., acetylation by N-acetyltransferases or sulfation by sulfotransferases).

  • Formation of Reactive Intermediates: The resulting esters are unstable and can spontaneously break down to form highly reactive nitrenium ions.

  • DNA Adduct Formation: These electrophilic nitrenium ions can then covalently bind to nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts.

  • Genotoxicity and Mutagenicity: The formation of DNA adducts can interfere with DNA replication and transcription, leading to mutations, DNA strand breaks, and chromosomal aberrations, which are the underlying causes of the observed genotoxicity and mutagenicity.

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Incubation cluster_analysis Analysis bacterial_culture S. typhimurium Culture mix Mix Components bacterial_culture->mix test_compound Disperse Blue 291 test_compound->mix s9_mix S9 Mix (optional) s9_mix->mix pre_incubation Pre-incubation (37°C) mix->pre_incubation top_agar Add Top Agar pre_incubation->top_agar plate Pour on Minimal Glucose Agar Plate top_agar->plate incubation Incubate (37°C, 48-72h) plate->incubation scoring Count Revertant Colonies incubation->scoring

Caption: Workflow for the Ames Test.

Micronucleus_Assay_Workflow cell_seeding Seed HepG2 Cells treatment Treat with Disperse Blue 291 cell_seeding->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest Cells cyto_b->harvest hypo_fix Hypotonic Treatment & Fixation harvest->hypo_fix slide_prep Prepare Slides hypo_fix->slide_prep stain Stain DNA slide_prep->stain scoring Microscopic Scoring of Micronuclei in Binucleated Cells stain->scoring

Caption: Workflow for the in vitro Micronucleus Assay.

Comet_Assay_Workflow cell_treatment Treat HepG2 Cells with Disperse Blue 291 embedding Embed Cells in Agarose on a Slide cell_treatment->embedding lysis Cell Lysis embedding->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization analysis Fluorescence Microscopy & Image Analysis neutralization->analysis

Caption: Workflow for the Comet Assay.

Metabolic Activation and DNA Damage Pathway

Metabolic_Activation_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage db291 Disperse Blue 291 (Azo Dye) azo_reduction Azo Reduction (Nitroreductase) db291->azo_reduction aromatic_amines Aromatic Amines azo_reduction->aromatic_amines n_hydroxylation N-Hydroxylation (Cytochrome P450) aromatic_amines->n_hydroxylation hydroxylamine N-Hydroxylamine n_hydroxylation->hydroxylamine esterification Esterification (O-acetyltransferase) hydroxylamine->esterification reactive_ester Reactive Ester esterification->reactive_ester nitrenium_ion Nitrenium Ion (Electrophile) reactive_ester->nitrenium_ion dna DNA nitrenium_ion->dna binds to dna_adduct DNA Adducts dna->dna_adduct mutations Mutations dna_adduct->mutations chromosome_damage Chromosomal Damage dna_adduct->chromosome_damage

Caption: Proposed metabolic activation pathway of Disperse Blue 291.

Conclusion

The available scientific evidence strongly indicates that Disperse Blue 291 is a genotoxic and mutagenic compound. Its activity is dependent on metabolic activation, primarily through the reductive cleavage of its azo bond by bacterial and hepatic enzymes. The resulting aromatic amines are further metabolized to reactive electrophiles that can form DNA adducts, leading to mutations and chromosomal damage. These findings have been consistently observed in both in vitro bacterial and mammalian cell assays, and the clastogenic effects have been confirmed in vivo in mice. This comprehensive toxicological profile underscores the need for careful handling, risk assessment, and management of Disperse Blue 291 in industrial applications and environmental contexts. Further research could focus on elucidating the complete toxicokinetic profile of this dye and its metabolites in mammalian systems to better understand its potential risks to human health.

References

Ecotoxicological impact of Disperse blue 291G

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Ecotoxicological Impact of C.I. Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 291 is a commercial azo dye utilized in the textile industry. As with many synthetic dyes, its release into aquatic ecosystems through industrial effluents is a significant environmental concern. This technical guide provides a comprehensive overview of the ecotoxicological impact of Disperse Blue 291, with a focus on its effects on aquatic organisms and its genotoxic and mutagenic potential. The information is presented to aid researchers, scientists, and professionals in understanding the environmental risks associated with this compound.

Ecotoxicity Data

The ecotoxicity of Disperse Blue 291 has been evaluated using various model organisms. The following tables summarize the key quantitative data available.

Table 1: Acute Aquatic Toxicity of Disperse Blue 291
Test OrganismEndpointDurationValue (mg/L)Reference
Pimephales promelas (Fathead minnow)LC5096 hours0.0675[1][2]

Note: The LC50 (Lethal Concentration 50%) is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.

Table 2: Genotoxicity and Cytotoxicity of Disperse Blue 291 in vitro
Test SystemEndpointConcentrationResultReference
Human HepG2 cellsGenotoxicity (Comet assay)≥ 400 µg/mLIncrease in comet tail length[3]
Human HepG2 cellsMutagenicity (Micronucleus test)≥ 400 µg/mLIncreased frequency of micronuclei[3]
Human HepG2 cellsCytotoxicity≥ 400 µg/mLDecreased cell viability[3]
Salmonella typhimurium (Ames test)MutagenicityNot specifiedMutagenic in strains TA1537, TA1538, TA98, and TA100[4][5]
Table 3: Genotoxicity of Disperse Blue 291 in vivo
Test OrganismEndpointDoseResultReference
Male Swiss miceMutagenicity (Micronucleus test in bone marrow)50 mg/kg bwIncreased frequency of micronucleated polychromatic erythrocytes[6]
Male Swiss miceGenotoxicity (Comet assay in blood, liver, and kidney cells)50 mg/kg bwNo primary DNA damage observed[6]

Experimental Protocols

OECD QSAR Method for Aquatic Toxicity Prediction

The acute aquatic toxicity of Disperse Blue 291 was predicted using the Organisation for Economic Co-operation and Development (OECD) Quantitative Structure-Activity Relationship (QSAR) Toolbox software.[1]

  • Methodology: The read-across method was employed. This approach involves identifying analogous well-studied chemicals to predict the toxicity of the target chemical (Disperse Blue 291).

  • Fish Acute Toxicity (LC50): The prediction for Pimephales promelas was based on a 96-hour exposure period.[1]

  • Daphnia sp. Acute Immobilisation Test (EC50): While a specific EC50 for Disperse Blue 291 in Daphnia magna was not clearly reported in the primary study, the study did identify Disperse Blue 823 as the most toxic among the tested dyes for this organism, with a 48-hour EC50 value of 0.0820 mg/L.[1]

Genotoxicity and Cytotoxicity Assays in HepG2 Cells
  • Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions.

  • Exposure: Cells were exposed to various concentrations of Disperse Blue 291 (e.g., 200, 400, 600, 800, and 1000 µg/mL).[3]

  • Comet Assay (Single Cell Gel Electrophoresis): This assay was used to detect DNA strand breaks. After exposure, cell nuclei were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

  • Micronucleus (MN) Test: This test detects chromosomal damage. Following exposure, cells were treated with a cytokinesis inhibitor (cytochalasin B) to allow for the identification of binucleated cells. The presence of small, separate nuclei (micronuclei) in these cells indicates chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Cell Viability Test: Cell viability was assessed using a standard method, such as the trypan blue exclusion assay or MTT assay, to determine the cytotoxic effects of the dye.[3]

In vivo Micronucleus and Comet Assays in Mice
  • Animal Model: Male Swiss mice were used.

  • Administration: Disperse Blue 291 was administered orally.

  • Micronucleus Assay: Bone marrow was collected from the femur of the mice. The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined by analyzing stained bone marrow smears under a microscope. An increase in MNPCEs indicates chromosomal damage.[6]

  • Comet Assay: Blood, liver, and kidney cells were collected to assess primary DNA damage. The assay was performed as described for the in vitro studies.[6]

Mechanism of Toxicity and Signaling Pathways

The ecotoxicological effects of Disperse Blue 291 are linked to its chemical structure, particularly the presence of an azo group (-N=N-) and nitro groups.[1]

Metabolic Activation and Genotoxicity

A key mechanism of Disperse Blue 291's toxicity is its metabolic activation into genotoxic intermediates. This process is particularly relevant for its mutagenic effects.

DB291 Disperse Blue 291 Metabolism Metabolic Activation (Nitroreductase, O-acetyltransferase) DB291->Metabolism Intermediates Mutagenic Intermediates (e.g., Arylamines) Metabolism->Intermediates DNA DNA Intermediates->DNA Binding Adducts DNA Adducts DNA->Adducts Damage DNA Damage (Strand breaks, Chromosomal aberrations) Adducts->Damage Mutation Mutation Damage->Mutation DB291 Disperse Blue 291 (High Concentration) ROS Increased Reactive Oxygen Species (ROS) DB291->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (e.g., DNA, proteins, lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

References

Degradation of Disperse Blue 291: A Technical Overview of Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 291 (DB291), a monoazo dye belonging to the aminoazobenzene class, is utilized in the textile industry for dyeing polyester (B1180765) fibers. Its chemical structure, synthesized from the diazotization of 2,4-dinitro-6-bromoaniline and coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide, contributes to its persistence in the environment. Growing concerns over its potential mutagenicity and genotoxicity, as well as its ecotoxicity to aquatic life, have spurred research into its degradation.[1][2][3] This technical guide provides a comprehensive overview of the known and inferred degradation pathways of Disperse Blue 291 and its associated byproducts, drawing upon data from analogous disperse dyes to present a thorough analysis for research and development professionals.

Chemical Profile of Disperse Blue 291

PropertyValueReference
C.I. Name Disperse Blue 291[4]
CAS Registry No. 56548-64-2[4]
Molecular Formula C₁₉H₂₁BrN₆O₆[4]
Molecular Weight 509.31 g/mol [4]
Class Monoazo[1][4]

Degradation Methodologies and Byproduct Formation

The degradation of azo dyes like Disperse Blue 291 primarily involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color. This can be achieved through various advanced oxidation processes (AOPs) and biological treatments. While specific studies detailing the degradation byproducts of DB291 are limited, the degradation pathways can be inferred from its chemical structure and studies on similar disperse dyes.

Microbial Degradation

Microbial degradation typically occurs in a two-step process. The initial step is the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of aromatic amines. These amines are generally more toxic than the parent dye. The second, aerobic step involves the degradation of these aromatic amines.

Hypothesized Microbial Degradation Pathway of Disperse Blue 291:

Based on the structure of DB291, the initial reductive cleavage of the azo bond would likely result in the formation of two primary aromatic amines:

  • 2-bromo-4,6-dinitroaniline

  • N'-(3-(diethylamino)-4-methoxyphenyl)acetamidine (or a related amino-phenyl derivative)

These intermediates are then susceptible to further aerobic degradation, which can involve hydroxylation and ring-opening, eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).

Microbial Degradation of Disperse Blue 291 DB291 Disperse Blue 291 (C₁₉H₂₁BrN₆O₆) AromaticAmines Aromatic Amines: - 2-bromo-4,6-dinitroaniline - N'-(3-(diethylamino)-4-methoxyphenyl)acetamidine DB291->AromaticAmines Anaerobic/Anoxic Azo Bond Cleavage Intermediates Further Degradation Intermediates AromaticAmines->Intermediates Aerobic Degradation Mineralization Mineralization (CO₂, H₂O, Br⁻, NO₃⁻) Intermediates->Mineralization Hydroxylation & Ring Opening

Hypothesized microbial degradation pathway of Disperse Blue 291.
Fenton and Photo-Fenton Oxidation

The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to oxidize organic pollutants.[5] This is a highly effective method for color removal and reduction of Chemical Oxygen Demand (COD). The photo-Fenton process enhances the production of hydroxyl radicals through UV irradiation.

Experimental Protocol for Fenton Degradation of an Analogous Dye (Disperse Blue 79):

  • Initial Dye Concentration: 60 mg/L

  • Fenton's Reagent: 150 mg/L H₂O₂ and 20 mg/L Fe²⁺ (molar ratio of 33.53)

  • pH: 3

  • Mixing Speed: 50 rpm

  • Reaction Time: 60 minutes

  • Analysis: Color removal was measured spectrophotometrically, and COD was determined according to standard methods.[5]

Quantitative Data for Fenton Degradation of Disperse Blue 79:

ParameterInitial ValueFinal ValueRemoval EfficiencyReference
Color --85%[5]
COD --75%[5]

The degradation of Disperse Blue 291 via the Fenton process would likely proceed through the oxidative attack of hydroxyl radicals on the azo bond and the aromatic rings, leading to the formation of smaller organic molecules, and ultimately, mineralization.

Fenton Oxidation Workflow cluster_reagents Fenton's Reagents H2O2 Hydrogen Peroxide (H₂O₂) RadicalGen Hydroxyl Radical (•OH) Generation H2O2->RadicalGen Fe2 Ferrous Iron (Fe²⁺) Fe2->RadicalGen Degradation Oxidative Degradation RadicalGen->Degradation DB291 Disperse Blue 291 in Aqueous Solution DB291->Degradation Byproducts Intermediate Byproducts Degradation->Byproducts Mineralization Mineralization (CO₂, H₂O, etc.) Byproducts->Mineralization

Generalized workflow for the Fenton oxidation process.
Ozonation

Ozonation is another AOP that utilizes ozone (O₃) as a strong oxidizing agent. Ozone can directly react with the dye molecule or decompose to form hydroxyl radicals, leading to the degradation of the chromophore.

Experimental Protocol for Ozonation of Analogous Disperse Dyes (Disperse Violet 93, Disperse Blue 79, Disperse Orange 30):

  • Reactor: Semi-batch bubble column reactor

  • Initial Dye Concentration: 150-600 mg/L

  • Ozone Concentration: 4.21-24.03 g/m³

  • pH: 2-12

  • Ozonation Time: 0-120 minutes

  • Analysis: Decolorization was monitored spectrophotometrically, and COD was measured.[6][7]

Quantitative Data for Ozonation of Disperse Blue 79:

ParameterInitial COD (mg/L)Final COD (mg/L)COD Removal EfficiencyOptimal pHReference
Disperse Blue 79 122875872.88%10[6][7]

The degradation byproducts from ozonation are expected to be similar to those from other AOPs, including smaller organic acids and eventually CO₂ and water.

Photocatalytic Degradation

Photocatalytic degradation involves the use of a semiconductor catalyst (e.g., TiO₂, ZnO) which, upon irradiation with UV or visible light, generates electron-hole pairs. These lead to the formation of reactive oxygen species, such as hydroxyl radicals, that degrade the dye molecules.

Experimental Protocol for Photocatalytic Degradation of an Analogous Dye (Disperse Blue 94):

  • Photocatalyst: Strontium Chromate (SrCrO₄)

  • Light Source: 2 x 200 W Tungsten lamps

  • Initial Dye Concentration: 3 x 10⁻⁵ M

  • Catalyst Loading: 0.25 g / 100 mL

  • pH: 7.0

  • Analysis: Progress of the reaction was observed spectrophotometrically at 630 nm.[8]

The degradation pathway would involve the attack of reactive oxygen species on the dye molecule, leading to the breakdown of the chromophore and subsequent mineralization.

Analytical Methodologies for Byproduct Identification

The identification and quantification of Disperse Blue 291 and its degradation byproducts are crucial for assessing the effectiveness of treatment processes and the toxicity of the resulting effluent. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose.

  • LC/LIT-MSn (Liquid Chromatography/Linear Ion Trap Mass Spectrometry): This technique allows for the separation of compounds in a mixture and their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. It has been successfully used for the analysis of Disperse Blue 291 in textile fibers.[9]

  • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): UPLC offers faster and more efficient separations compared to conventional HPLC. Coupled with tandem mass spectrometry, it provides high sensitivity and selectivity for the detection and quantification of trace amounts of dyes and their byproducts in environmental samples.[10]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is suitable for the analysis of volatile and semi-volatile organic compounds. It has been used to identify intermediate metabolites in the degradation of other disperse dyes.[11]

Typical UPLC-MS/MS Experimental Parameters for Dye Analysis:

ParameterConditionReference
Column Pentafluorophenyl (F5)[10]
Mobile Phase A 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH = 3.5)[10]
Mobile Phase B Acetonitrile[10]
Flow Rate 0.4 mL/min[10]
Column Temperature 40 °C[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]

Conclusion

The degradation of Disperse Blue 291 is essential to mitigate its environmental and health risks. While specific degradation pathways and byproducts for DB291 are not yet fully elucidated in published literature, a strong understanding can be inferred from its chemical structure and the behavior of analogous disperse dyes. Advanced oxidation processes like Fenton oxidation and ozonation, as well as microbial degradation, are promising methods for its removal from wastewater. The primary degradation mechanism involves the cleavage of the azo bond, leading to the formation of aromatic amines, which can be further degraded to less harmful substances and eventually mineralized. Further research focusing on the precise identification of DB291 degradation intermediates and byproducts using advanced analytical techniques like UPLC-MS/MS is crucial for optimizing treatment processes and ensuring the complete detoxification of textile effluents.

References

An In-depth Technical Guide to the Thermal Stability of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of C.I. Disperse Blue 291, a widely used azo dye. Understanding the thermal properties of this dye is critical for its application in various industrial processes, particularly in the dyeing of synthetic fibers like polyester (B1180765), where high temperatures are often employed. This document details the phenomena of thermal migration and sublimation, provides experimental protocols for their evaluation, and presents available data on the performance of Disperse Blue 291 under thermal stress.

Introduction to Thermal Stability of Disperse Dyes

Disperse dyes, including Disperse Blue 291, are non-ionic colorants with low water solubility, designed to diffuse into hydrophobic fibers at elevated temperatures. The thermal stability of these dyes is a crucial factor influencing the quality and durability of the final product. Two primary phenomena dictate the thermal stability of disperse dyes on textiles: thermal migration and sublimation.[1][2]

  • Thermal Migration: This refers to the movement of dye molecules from the interior of the fiber to its surface during post-dyeing heat treatments, such as drying or heat-setting.[1][3] This can lead to a change in shade, reduced color fastness (to washing, rubbing, and light), and staining of adjacent materials.[3] The presence of residual auxiliary chemicals from the dyeing process can exacerbate thermal migration.[4]

  • Sublimation: This is the direct phase transition of the dye from a solid to a gaseous state upon heating, without passing through a liquid phase. The gaseous dye can then be deposited on cooler surfaces, leading to contamination of equipment and other textiles.[5] Sublimation fastness is a measure of a dye's resistance to this phenomenon.

Quantitative Data on Thermal Properties

Table 1: Sublimation Fastness of Disperse Blue 291:1

Test ConditionStaining Rating (CH/PES)
ISO 105-P01 (180°C for 30 seconds)3-4

Source: Data compiled from publicly available supplier information.[6] Note: The rating is on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocols

Detailed methodologies for assessing the thermal stability of disperse dyes are outlined below. While specific data for Disperse Blue 291 from TGA and DSC is not available, the following protocols represent standard procedures for such analyses.

Thermogravimetric Analysis (TGA) - Representative Protocol

TGA is used to determine the thermal stability and decomposition profile of a substance by measuring its mass change as a function of temperature.

Objective: To determine the temperature at which Disperse Blue 291 begins to decompose.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of pure Disperse Blue 291 powder into a ceramic or platinum TGA pan.

  • Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[7]

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis: The resulting thermogram (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the point of significant weight loss.

Differential Scanning Calorimetry (DSC) - Representative Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify thermal events such as melting, crystallization, and decomposition of Disperse Blue 291.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh a small sample of Disperse Blue 291 (typically 2-5 mg) and hermetically seal it in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Subject the sample and reference pans to a controlled temperature program. A typical program includes a heating-cooling-heating cycle to erase the sample's thermal history. For example:

    • Heat from 30 °C to 250 °C at 10 °C/min.

    • Cool from 250 °C to 30 °C at 10 °C/min.

    • Heat from 30 °C to 400 °C at 10 °C/min.[7]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic (melting) and exothermic (crystallization, decomposition) peaks.

Sublimation Fastness Test (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat.

Objective: To evaluate the tendency of Disperse Blue 291 to sublime from a dyed fabric at elevated temperatures.

Instrumentation: A sublimation fastness tester with heated plates.

Methodology:

  • Sample Preparation: A specimen of polyester fabric dyed with Disperse Blue 291 (e.g., 40 mm x 100 mm) is prepared. An undyed white polyester fabric of the same dimensions is used as the adjacent fabric.

  • Test Procedure:

    • Place the dyed specimen in contact with the undyed adjacent fabric.

    • Place the composite specimen between the heated plates of the sublimation fastness tester.

    • Apply a specified pressure (e.g., 4 kPa ± 1 kPa) and temperature (e.g., 180°C ± 2°C) for a set time (e.g., 30 seconds).[8][9]

  • Assessment:

    • After the test, allow the specimens to cool.

    • Assess the change in color of the original dyed specimen and the degree of staining on the adjacent white fabric using standard grey scales.[9][10]

Thermal Migration Test

A simple, qualitative method to assess the degree of thermal migration of disperse dyes on a fabric.

Objective: To determine the extent of dye migration to the surface of a polyester fabric dyed with Disperse Blue 291 after a heat treatment.

Methodology:

  • Sample Preparation: A sample of polyester fabric dyed with Disperse Blue 291 is subjected to a heat treatment that simulates a finishing process (e.g., 180°C for 30 seconds).[11]

  • Solvent Extraction: Immerse the heat-treated fabric sample in dimethylformamide (DMF) at room temperature for a few minutes (e.g., 3 minutes).[3]

  • Assessment: The dye that has migrated to the fiber surface will dissolve into the DMF. The intensity of the color of the DMF solution provides a qualitative indication of the degree of thermal migration.[3] A clear solution suggests good resistance to thermal migration.[1]

Visualizations

The following diagrams illustrate the key concepts and workflows related to the thermal stability of Disperse Blue 291.

Thermal_Stability_Factors cluster_dye Dye Properties cluster_fiber Fiber Properties cluster_process Processing Conditions cluster_outcome Thermal Stability Outcome Dye_Structure Molecular Structure (Size, Polarity) Thermal_Migration Thermal Migration Dye_Structure->Thermal_Migration Sublimation Sublimation Dye_Structure->Sublimation Concentration Dye Concentration Concentration->Thermal_Migration Fiber_Type Polyester Type Fiber_Type->Thermal_Migration Temperature Temperature Temperature->Thermal_Migration Temperature->Sublimation Time Duration of Heat Time->Thermal_Migration Time->Sublimation Auxiliaries Residual Auxiliaries Auxiliaries->Thermal_Migration

Caption: Factors influencing the thermal stability of disperse dyes.

Sublimation_Fastness_Workflow start Start prep Prepare Dyed Polyester and Undyed Adjacent Fabric start->prep contact Place Fabrics in Contact prep->contact heat Heat in Sublimation Tester (e.g., 180°C, 30s) contact->heat cool Cool Specimens heat->cool assess_stain Assess Staining of Adjacent Fabric (Grey Scale) cool->assess_stain assess_color Assess Color Change of Dyed Specimen (Grey Scale) cool->assess_color end End assess_stain->end assess_color->end

Caption: Workflow for Sublimation Fastness Test (ISO 105-P01).

Conclusion

The thermal stability of Disperse Blue 291 is a critical parameter for its successful application in the textile industry. While specific TGA and DSC data are not widely published, its sublimation fastness is rated as moderate to good at typical heat-setting temperatures. The phenomenon of thermal migration is also a key consideration, and its extent can be influenced by processing conditions and the presence of other chemicals. The experimental protocols provided in this guide serve as a foundation for the systematic evaluation of the thermal properties of Disperse Blue 291 and other disperse dyes, enabling researchers and industry professionals to optimize their processes and ensure the quality and durability of their products.

References

An In-depth Technical Guide to the Interaction of Disperse Blue 291 with Textile Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of C.I. Disperse Blue 291, a single azo dye predominantly used for coloring hydrophobic synthetic fibers, particularly polyester (B1180765). The document details the dye's chemical properties, its molecular interaction mechanism with polyester, standard dyeing methodologies, and its performance characteristics. Quantitative data on dyeing properties and fastness are presented in structured tables. Detailed experimental protocols for dye application and fastness evaluation are provided to facilitate reproducibility. Furthermore, this guide includes a summary of the toxicological and environmental profile of Disperse Blue 291, offering critical data for safety and regulatory assessment. Visual diagrams generated using Graphviz are integrated to illustrate key processes and interactions.

Introduction and Chemical Identity

C.I. Disperse Blue 291 is a non-ionic, single azo-class dye characterized by its low water solubility and fine particle dispersion in an aqueous medium.[1][2] Its molecular structure is specifically designed for dyeing hydrophobic fibers like polyester, where it forms a stable solid solution within the fiber matrix.[3] The dye is primarily applied to polyester and its blends for its good color yield and fastness properties.[1][4] Manufactured through the diazotization of 2,4-Dinitro-6-bromoaniline and its subsequent coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide, it produces a greenish-light blue shade.[1] Understanding its interaction with textile fibers is crucial for optimizing dyeing processes, ensuring product quality, and assessing its environmental and toxicological impact.

Table 1: Chemical and Physical Properties of C.I. Disperse Blue 291

PropertyValueReference
Common Name Disperse Blue 291, Disperse Blue 3G, Disperse Blue SE-5GL[1][4]
C.I. Number 113395[1]
CAS Registry Number 83929-84-4 / 56548-64-2[1][4]
Molecular Structure Single Azo Class[1]
Molecular Formula C₁₉H₂₁BrN₆O₆[1][5]
Molecular Weight 509.31 g/mol [1]
Appearance Dark blue fine particles[1]
Color Shade Greenish-light blue[1]
Primary Substrate Polyester (PET) and its blends (e.g., PET/Cotton)[1][6][5]

Mechanism of Dye-Fiber Interaction

The dyeing of polyester with Disperse Blue 291 is a physical process governed by diffusion and intermolecular forces, rather than the formation of chemical bonds. The core mechanism can be described as a "solid solution" model.

  • Adsorption: In the aqueous dyebath, the finely dispersed, non-ionic dye particles adsorb onto the surface of the hydrophobic polyester fiber.

  • Diffusion: The dyeing process requires high energy, typically in the form of heat (120-130°C for exhaust dyeing or >190°C for thermosol).[3][7] This high temperature increases the thermal motion of the polyester polymer chains, expanding the free volume and amorphous regions within the fiber structure. This "opening up" of the fiber allows the smaller dye molecules to diffuse from the surface into the polymer matrix.

  • Retention: Once inside the fiber, the dye molecules are held in place by relatively weak intermolecular forces, primarily Van der Waals forces and dipole-dipole interactions, due to the aromatic nature of both the dye and the polyester (polyethylene terephthalate). The dye's insolubility in water and its affinity for the hydrophobic fiber environment ensure it remains trapped within the fiber matrix upon cooling and washing.

cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_interaction 3. Retention in Matrix Dye Disperse Blue 291 (Aggregated Particles) Dye_mono Single Dye Molecules Dye->Dye_mono Dispersion Dispersant Dispersing Agent Fiber_Surface Fiber Surface Dye_mono->Fiber_Surface 1. Adsorption Fiber_Matrix Amorphous Fiber Matrix (Polymer Chains) Fiber_Surface->Fiber_Matrix 2. Diffusion (High Temperature) Interaction Van der Waals Forces Dipole-Dipole Interactions start Start: Polyester Fabric prep Prepare Dyebath (Water, Dispersant) start->prep ph Adjust pH to 4.5-5.5 (Acetic Acid) prep->ph fabric_in Add Fabric at 60°C ph->fabric_in dye_in Add Dye Dispersion fabric_in->dye_in ramp_up Ramp Temperature to 130°C (1.5-2.0°C/min) dye_in->ramp_up hold Hold at 130°C for 45-60 min ramp_up->hold cool Cool to 70°C hold->cool rinse1 Rinse cool->rinse1 reduc Reduction Clearing (70-80°C, 15-20 min) rinse1->reduc rinse2 Rinse & Neutralize reduc->rinse2 end Dyed Fabric (Dry) rinse2->end start Start: Fabric Roll pad 1. Padding (Dye + Auxiliaries) start->pad dry 2. Drying (100-120°C) pad->dry thermo 3. Thermofixation (190-210°C, 60-90s) dry->thermo cool_rinse 4. Cooling & Rinsing thermo->cool_rinse clear 5. Reduction Clearing cool_rinse->clear end End: Dyed Fabric clear->end

References

Disperse Blue 291: An Uncharted Territory for Fluorescent Probe Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a fluorescent dye by commercial suppliers, a comprehensive review of scientific literature reveals a significant lack of data supporting the use of Disperse Blue 291G as a fluorescent probe for research and drug development applications. While the compound is a well-established blue dye in the textile industry, its potential as a specific, quantifiable fluorescent tool in a biological context remains largely unexplored and undocumented.

This technical overview aims to address the inquiry into this compound as a potential fluorescent probe. However, due to the absence of published research on its photophysical properties and application in cellular imaging, this guide will instead summarize the available information on its chemical identity and highlight the critical data gaps that currently prevent its effective use in a research setting.

Chemical and Physical Properties

Disperse Blue 291 is a single azo class dye.[1][2] Basic chemical and physical data have been compiled from various sources and are presented below.

PropertyValueSource(s)
C.I. Name Disperse Blue 291[1][2]
CAS Registry Number 56548-64-2 / 83929-84-4[1][2]
Molecular Formula C₁₉H₂₁BrN₆O₆[1][2][3]
Molecular Weight 509.31 g/mol [1][2][3]
Appearance Dark blue tiny particles/grain[1][2][4]
General Application Dyeing and printing of polyester (B1180765) and its blended fabrics[1][2]

Synthesis

The manufacturing process for Disperse Blue 291 involves the diazotization of 2,4-Dinitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.[1][2]

The Crucial Absence of Photophysical Data

For a compound to be considered a viable fluorescent probe, a thorough characterization of its photophysical properties is essential. This data allows researchers to design experiments, select appropriate instrumentation, and interpret results accurately. For this compound, this critical information is not available in the public domain. Key missing parameters include:

  • Absorption and Emission Spectra: The specific wavelengths at which the molecule absorbs and emits light are unknown. This information is fundamental for selecting excitation sources (e.g., lasers, LEDs) and emission filters for fluorescence microscopy.

  • Quantum Yield: This value, which represents the efficiency of the fluorescence process, is crucial for determining the brightness of the probe.

  • Molar Extinction Coefficient (Molar Absorptivity): This parameter measures how strongly the molecule absorbs light at a given wavelength and is also a key factor in assessing its brightness.

  • Stokes Shift: The difference between the maximum absorption and emission wavelengths is important for separating the excitation and emission signals, which is critical for achieving a good signal-to-noise ratio.

  • Photostability: The resistance of the dye to photobleaching upon exposure to excitation light determines its suitability for time-lapse imaging.

  • Solvatochromism: The effect of solvent polarity on the dye's spectral properties has not been characterized.[5][6]

Lack of Experimental Protocols and Biological Applications

A thorough search of scientific databases reveals no published studies describing the use of this compound for cellular imaging or as a fluorescent probe in any biological research. Consequently, there are no established experimental protocols for:

  • Cell Loading and Staining: Optimal concentrations, incubation times, and buffer conditions for introducing the dye into live or fixed cells are unknown.

  • Fixation and Permeabilization Compatibility: It is unclear how standard cell preparation techniques would affect the dye's fluorescence or localization.

  • Specificity and Localization: There is no information on whether this compound targets any specific cellular organelles or structures. Many azo dyes are known to be non-fluorescent or act as quenchers, although some have been engineered into "turn-on" probes for specific applications like detecting hypoxia.[7][8][9][10][11]

  • Mechanism of Action: The mechanism by which this compound would fluoresce within a cellular environment is not understood.

Mandatory Visualizations: A Conceptual Approach

Given the lack of concrete experimental data, the following diagrams are presented as conceptual workflows that would be necessary to characterize and utilize a novel compound like this compound as a fluorescent probe. They are not based on established protocols for this specific dye.

G Conceptual Workflow: Characterizing a Novel Fluorescent Probe cluster_0 Photophysical Characterization cluster_1 In Vitro Cellular Application A Dissolve Dye in Various Solvents B Measure Absorption Spectra (λ_abs) A->B C Measure Emission Spectra (λ_em) A->C F Assess Photostability A->F D Determine Quantum Yield (Φ) B->D E Calculate Molar Extinction Coefficient (ε) B->E C->D I Live/Fixed Cell Staining F->I G Cell Culture H Determine Optimal Staining Conditions (Concentration, Time) G->H H->I L Assess Cytotoxicity H->L J Fluorescence Microscopy I->J K Analyze Localization and Specificity J->K G Hypothetical Signaling Pathway Interaction Probe This compound Cell Cell Membrane Probe->Cell Uptake Target Hypothetical Target (e.g., specific protein, organelle) Cell->Target Binding/Accumulation Signal Fluorescent Signal Target->Signal Fluorescence Activation

References

Basic mechanism of Disperse blue 291G as an azo dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of C.I. Disperse Blue 291

For Researchers, Scientists, and Drug Development Professionals

Introduction: Azo Dyes and the Disperse Class

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their widespread use in the textile, pharmaceutical, and food industries stems from their straightforward synthesis, cost-effectiveness, and broad color palette.[1][2] Within this family, disperse dyes are a specific category of non-ionic, sparingly water-soluble colorants designed for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765).[3][4]

The dyeing mechanism for disperse dyes is not based on forming a chemical bond with the fiber. Instead, it is a process of diffusion where the dye, applied as a fine aqueous dispersion, transfers from the water phase to the solid fiber phase.[5] This is achieved by heating the polyester fibers to high temperatures (typically above 100°C), which causes the amorphous regions of the polymer structure to swell, allowing the small, non-polar dye molecules to penetrate and become physically trapped within the fiber matrix upon cooling.[5][6] The dye molecules are then held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[5]

C.I. Disperse Blue 291 is a mono-azo disperse dye used commercially for dyeing polyester and its blends, imparting a greenish-light blue shade.[7] This guide delves into its fundamental mechanism, covering its synthesis, dyeing application, and toxicological profile from a technical perspective.

Chemical Identity and Physicochemical Properties

Disperse Blue 291 is chemically identified as N-[2-[(2-bromo-4-6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide.[8][9] Its key properties are summarized in Table 1. The low water solubility and moderate octanol-water partition coefficient (XLogP3) are characteristic of disperse dyes, facilitating their affinity for hydrophobic fibers over the aqueous dye bath.

Table 1: Physicochemical Properties of Disperse Blue 291

Property Value Source(s)
C.I. Name Disperse Blue 291 [7]
CAS Registry No. 56548-64-2 [7]
Molecular Formula C₁₉H₂₁BrN₆O₆ [7]
Molecular Weight 509.31 g/mol [7][9]
Chemical Class Mono-azo [7]
Appearance Dark blue particles [7]
XLogP3 (log Kow) 4.1 [9]

| Water Solubility | Very low |[3] |

Core Mechanism of Action: Synthesis and Dyeing

Synthesis Pathway

The synthesis of Disperse Blue 291, like most azo dyes, is a two-step process: diazotization followed by azo coupling .[10]

  • Diazotization: The primary aromatic amine, 2,4-Dinitro-6-bromoaniline, serves as the diazo component. It is treated with a source of nitrous acid (typically sodium nitrite (B80452) dissolved in a strong acid like nitrosyl sulfuric acid) at low temperatures to form a reactive diazonium salt.[7][10]

  • Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide. This electron-rich molecule undergoes electrophilic substitution with the diazonium salt to form the stable azo bridge (–N=N–), yielding the final Disperse Blue 291 molecule.[7]

G cluster_reactants Reactants cluster_process Synthesis Process A 2,4-Dinitro-6-bromoaniline (Diazo Component) Diazotization Step 1: Diazotization (NaNO₂ / H₂SO₄, 0-5°C) A->Diazotization B N-(3-(diethylamino)-4- methoxyphenyl)acetamide (Coupling Component) Coupling Step 2: Azo Coupling B->Coupling Diazotization->Coupling Diazonium Salt (Intermediate) Product C.I. Disperse Blue 291 Coupling->Product

Diagram 1: Synthesis Pathway of C.I. Disperse Blue 291.
Dyeing Mechanism on Polyester

The application of Disperse Blue 291 to polyester fiber is a physical process governed by temperature, time, and pH. The most common industrial method is high-temperature, high-pressure exhaust dyeing.[11]

The process begins with the preparation of a stable aqueous dispersion of the dye. Due to its low water solubility, a dispersing agent is crucial to prevent the aggregation of dye particles.[11][12] The pH of the dye bath is adjusted to an acidic range (4.5-5.5) using acetic acid to ensure dye stability and optimal exhaustion onto the fiber.[5][11]

As the temperature is raised to 130-135°C, the kinetic energy of the dye molecules increases, and the polyester fibers swell. This opens up pores in the fiber's molecular structure, allowing the small dye molecules to diffuse from the aqueous phase into the amorphous regions of the polymer.[5][11] After a holding period to ensure deep penetration and leveling, the system is cooled. This traps the dye molecules inside the fiber structure. A final "reduction clearing" step with a reducing agent (e.g., sodium hydrosulfite) at an elevated temperature removes any dye particles adhering to the fiber surface, which is critical for achieving good wash and rubbing fastness.[11][12]

G cluster_prep Phase 1: Preparation cluster_dyeing Phase 2: Dyeing Cycle cluster_post Phase 3: Post-Treatment A Prepare Dye Dispersion (Dye + Dispersing Agent + Water) B Add to Dye Bath A->B C Adjust pH to 4.5-5.5 (Acetic Acid) B->C D Introduce Polyester Fabric C->D E Heat to 130°C (Rate: ~2°C/min) D->E F Hold at 130°C for 30-60 min (Diffusion & Penetration) E->F G Cool to 80°C F->G H Reduction Clearing (NaOH + Na₂S₂O₄ @ 70-80°C) G->H I Rinse & Neutralize H->I J Dry Fabric I->J K K J->K Final Dyed Fabric

Diagram 2: High-Temperature Exhaust Dyeing Workflow for Polyester.

Quantitative Data

The performance of a dye is quantified by its fastness properties, which describe the resistance of the color to various environmental factors during use. The data for Disperse Blue 291 on polyester fabric is summarized in Table 2.

Table 2: Fastness Properties of Disperse Blue 291 on Polyester

Fastness Property Test Method Rating Source(s)
Light (Xenon Arc) ISO 105-B02 5-6 (out of 8) [2]
Washing ISO 105-C03 4 (out of 5) [2]
Sublimation (180°C, 30s) ISO 105-P01 4 (out of 5) [2]
Rubbing (Dry) ISO 105-X12 4-5 (out of 5) [2]
Rubbing (Wet) ISO 105-X12 4-5 (out of 5) [2]
Perspiration AATCC 5 (Stain & Fading) [7]
Ironing AATCC 3 (Fading) [7]

(Note: Fastness ratings are typically on a 1-5 scale, with 5 being excellent. Light fastness is rated on a 1-8 scale, with 8 being excellent.)

Experimental Protocols

Representative Synthesis Protocol (General for Azo Dyes)

While the precise industrial synthesis protocol for Disperse Blue 291 is proprietary, a representative laboratory procedure for azo dye synthesis can be outlined based on established methods.[10][13]

  • Diazotization: a. Prepare a solution of nitrosyl sulfuric acid by slowly dissolving sodium nitrite (0.01 mol) in concentrated sulfuric acid at a temperature maintained below 10°C. b. In a separate vessel, dissolve the diazo component, 2,4-Dinitro-6-bromoaniline (0.01 mol), in a suitable solvent such as acetic acid or sulfuric acid. c. Cool the amine solution to 0-5°C in an ice bath. d. Slowly add the prepared nitrosyl sulfuric acid to the amine solution, maintaining the temperature at 0-5°C with constant stirring. e. Continue stirring for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion can be checked with a starch-iodide paper test for excess nitrous acid.

  • Coupling: a. In a separate vessel, dissolve the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide (0.01 mol), in an aqueous acidic solution. b. Cool the coupling solution to 0-5°C. c. Slowly add the previously prepared cold diazonium salt solution to the coupling solution with vigorous stirring. d. Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. The dye will precipitate out of the solution. e. Adjust the pH to 4-5 to ensure complete coupling. f. Isolate the precipitated dye product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

High-Temperature Polyester Dyeing Protocol

This protocol describes a standard laboratory procedure for dyeing a 2g polyester fabric sample.[11][12]

  • Dye Bath Preparation: a. Weigh 0.04g of Disperse Blue 291 dye powder (for a 2% on weight of fabric, o.w.f., shade). b. Create a smooth paste by adding a few drops of a non-ionic dispersing agent. c. Gradually add warm water to the paste to create a fine dispersion. d. Prepare the dye bath with a liquor ratio of 1:50 (100 mL of water for 2g of fabric). Add the dye dispersion to the bath. e. Add a leveling agent if required. f. Adjust the pH of the dye bath to 4.5 by adding dilute acetic acid.

  • Dyeing Procedure: a. Place the pre-wetted polyester fabric sample into the dye bath at approximately 60°C. b. Seal the dyeing vessel (e.g., in a high-temperature dyeing machine). c. Raise the temperature to 130°C at a rate of 2°C/minute. d. Hold the temperature at 130°C for 45-60 minutes, ensuring agitation or circulation. e. Cool the bath down to 80°C at a rate of 2.5°C/minute.

  • After-treatment (Reduction Clearing): a. Drain the dye bath. b. Treat the dyed fabric in a fresh bath containing 1-2 g/L sodium hydroxide (B78521) and 1-2 g/L sodium hydrosulfite.[11] c. Heat the clearing bath to 70-80°C and hold for 15 minutes. d. Rinse the fabric thoroughly with hot water, then cold water, and neutralize with a weak acetic acid solution if necessary. e. Dry the fabric in an oven or air.

Ecotoxicological Profile and Assessment

Disperse Blue 291 has been identified as a compound of concern regarding its environmental and health effects. As an azo dye, it has the potential to be genotoxic.[14] Studies have been conducted to evaluate its impact on mammalian cells.

Genotoxicity and Cytotoxicity

Research using the human hepatoma cell line (HepG2) has demonstrated that Disperse Blue 291 exhibits genotoxic, mutagenic, and cytotoxic effects.[8][14] At concentrations of 400 µg/mL and higher, the dye was shown to:

  • Induce DNA Damage: A significant increase in comet tail length was observed via the comet assay, indicating DNA strand breaks.[8]

  • Cause Chromosomal Damage: An increased frequency of micronuclei was detected, which is an indicator of clastogenic or aneugenic events (mutagenicity).[8]

  • Decrease Cell Viability: The dye was found to be cytotoxic, reducing the number of viable cells at higher concentrations.[8]

These findings highlight the potential risks associated with the release of untreated textile effluents containing this dye into aquatic ecosystems.

Genotoxicity Assessment Protocol

The workflow for assessing the genotoxicity of a compound like Disperse Blue 291 typically involves in vitro mammalian cell assays.

G cluster_assays 4. Parallel Assays A 1. Cell Culture (e.g., HepG2 Human Liver Cells) B 2. Exposure Treat cells with various concentrations of Disperse Blue 291 (e.g., 200-1000 µg/mL) A->B C 3. Incubation (Allow for expression of damage) B->C D Comet Assay (Measures DNA Strand Breaks) C->D E Micronucleus Test (Measures Chromosome Damage) C->E F Viability Assay (e.g., MTT / Trypan Blue) (Measures Cytotoxicity) C->F G 5. Data Acquisition (Microscopy / Plate Reader) H 6. Statistical Analysis (Compare treated vs. control) G->H I 7. Conclusion (Determine Genotoxic & Cytotoxic Potential) H->I

Diagram 3: Workflow for In Vitro Genotoxicity Assessment.

Conclusion

C.I. Disperse Blue 291 is a typical mono-azo disperse dye whose fundamental mechanism relies on a well-established two-step synthesis and a diffusion-based dyeing process for hydrophobic fibers like polyester. Its chemical structure and non-ionic nature provide good affinity for polyester, resulting in fair to good fastness properties required for textile applications. However, the technical profile of this dye is incomplete without considering its ecotoxicological footprint. In vitro studies have demonstrated clear genotoxic and cytotoxic effects, underscoring the critical need for stringent wastewater treatment in textile manufacturing and encouraging the ongoing development of safer, non-mutagenic dye alternatives. For professionals in research and drug development, understanding the duality of such compounds—their functional efficacy versus their potential biological hazards—is paramount for informed risk assessment and the pursuit of sustainable chemical technologies.

References

Safety and Handling of Disperse Blue 291: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Disperse Blue 291 in a Laboratory Setting.

Introduction

Disperse Blue 291, with the CAS number 51868-46-3, is a monoazo dye used in the textile industry.[1] As with many industrial dyes, its presence in a laboratory setting, particularly in fields such as toxicology, environmental science, and drug development, necessitates a thorough understanding of its safety profile and proper handling procedures. This guide provides a comprehensive overview of the known hazards, safety precautions, and relevant toxicological data for Disperse Blue 291 to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Disperse Blue 291 is classified as a skin sensitizer (B1316253).[2] The primary health concern associated with this compound is the potential to cause an allergic skin reaction upon contact.[2]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container in accordance with local regulations.[2]

Toxicological Profile

The toxicological data for Disperse Blue 291 is not exhaustive, but available studies indicate a potential for genotoxicity. A study by Fernandes et al. (2019) investigated the mutagenicity and genotoxicity of Disperse Blue 291 in male Swiss mice following oral administration.[3]

Acute Toxicity
Skin Sensitization

Disperse Blue 291 is known to be a skin sensitizer, meaning it can elicit an allergic reaction after repeated contact.[2]

Genotoxicity

A study conducted by Fernandes et al. (2019) on male Swiss mice demonstrated that oral administration of Disperse Blue 291 at a dose of 50 mg/kg body weight led to an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs).[3] This finding suggests that the dye has mutagenic potential in vivo. However, in the same study, no primary DNA damage (as assessed by the comet assay) in blood, liver, and kidney cells, nor changes in the expression of genes related to apoptosis and inflammation (BAX, BCL2, SMAD4, and TNFA) were observed.[3]

Table 1: Summary of Quantitative Toxicological Data for Disperse Blue 291

ParameterValueSpeciesRoute of AdministrationSource
Genotoxicity (Micronucleus Test)Increased MNPCEsMale Swiss MiceOralFernandes et al. (2019)[3]
Dose for Genotoxicity50 mg/kg bwMale Swiss MiceOralFernandes et al. (2019)[3]

Experimental Protocols

Detailed experimental protocols for the genotoxicity assessment of Disperse Blue 291 are based on the methodologies described in the study by Fernandes et al. (2019) and general principles of these assays.

In Vivo Micronucleus Assay

The micronucleus assay is a toxicological screening test used to assess the genotoxic potential of chemical compounds. The assay detects damage to the chromosomes or the mitotic apparatus.

Methodology:

  • Animal Model: Male Swiss mice are typically used.

  • Dosage and Administration: Disperse Blue 291, suspended in an appropriate vehicle (e.g., corn oil), is administered orally to the animals. A dose of 50 mg/kg body weight has been shown to induce a response.[3] A control group receiving only the vehicle is also included.

  • Sample Collection: 24 to 48 hours after administration, bone marrow is extracted from the femurs.

  • Slide Preparation: Bone marrow cells are flushed, centrifuged, and the pellet is used to prepare smears on microscope slides.

  • Staining: The slides are stained with a fluorescent dye (e.g., acridine (B1665455) orange) or a Romanowsky stain (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

  • Statistical Analysis: The frequency of MNPCEs in the treated group is compared to the control group using appropriate statistical tests.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Methodology:

  • Cell Isolation: Blood, liver, and kidney cells are isolated from the treated and control animals.

  • Slide Preparation: The isolated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

  • Statistical Analysis: The DNA damage in the cells from the treated group is compared to the control group.

Signaling Pathways

While the study by Fernandes et al. (2019) did not observe changes in the expression of BAX, BCL2, SMAD4, and TNFA, these genes are associated with apoptosis (programmed cell death) and inflammatory pathways.[3] Further research is needed to fully elucidate the molecular mechanisms of Disperse Blue 291 toxicity. Below is a generalized diagram of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor (e.g., TNFR, Fas) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 FADD caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 bcl2 Bcl-2 bcl2->mitochondrion inhibits caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Safety and Handling Precautions

Strict adherence to safety protocols is crucial when handling Disperse Blue 291 in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles should be worn.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potential significant exposure, impervious clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation.

Handling Procedures
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • After skin contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, cordon off the area and contact emergency services.

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as the product itself.

Logical Workflow for Safe Handling

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal assess_hazards Assess Hazards (Review SDS) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit) don_ppe->prepare_workspace weigh_dispense Weigh/Dispense in Ventilated Area prepare_workspace->weigh_dispense perform_experiment Perform Experiment weigh_dispense->perform_experiment spill Accidental Spill weigh_dispense->spill decontaminate Decontaminate Surfaces and Equipment perform_experiment->decontaminate perform_experiment->spill dispose_waste Dispose of Waste (Properly Labeled Container) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Follow Spill Response Protocol spill->spill_response spill_response->decontaminate

Caption: Logical workflow for the safe handling of Disperse Blue 291.

Conclusion

Disperse Blue 291 is a chemical that requires careful handling due to its potential as a skin sensitizer and its demonstrated mutagenic effects in animal studies. By adhering to the safety precautions outlined in this guide, laboratory personnel can minimize their risk of exposure and ensure a safe working environment. Further research is warranted to fully characterize the toxicological profile of Disperse Blue 291 and to understand its mechanisms of action at a molecular level.

References

Environmental Fate of Disperse Blue 291 in Aquatic Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 (C.I. 113395; CAS No. 56548-64-2) is a monoazo dye characterized by its low water solubility and its application in dyeing synthetic fibers, particularly polyester.[1] Its molecular structure, featuring a bromo-dinitro-phenyl azo group coupled to a diethylamino-methoxyacetanilide moiety, contributes to its color and dyeing properties but also raises concerns about its environmental persistence and potential ecotoxicological effects upon release into aquatic ecosystems.[1][2] This technical guide provides a comprehensive overview of the environmental fate of Disperse Blue 291 in aquatic systems, summarizing available data on its degradation, partitioning behavior, and aquatic toxicity. The guide also details relevant experimental protocols and explores potential impacts on aquatic organism signaling pathways, highlighting current knowledge and identifying areas requiring further research.

Physicochemical Properties

The environmental transport and fate of Disperse Blue 291 are largely governed by its physicochemical properties. As a disperse dye, it has inherently low water solubility and a tendency to partition into more hydrophobic compartments.

PropertyValueReference
Molecular Formula C₁₉H₂₁BrN₆O₆[1]
Molecular Weight 509.31 g/mol [1]
CAS Number 56548-64-2[1]
Class Monoazo Dye[1]

Environmental Fate Processes

The primary processes determining the fate of Disperse Blue 291 in aquatic environments are hydrolysis, photolysis, biodegradation, and sorption to sediment and suspended particles.

Abiotic Degradation

Hydrolysis: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For azo dyes, the azo bond is generally stable to hydrolysis under neutral pH conditions. However, under extreme pH conditions, the stability can be affected.

  • General Considerations: The ester linkage in the acetanilide (B955) moiety of Disperse Blue 291 could potentially be susceptible to hydrolysis, particularly under alkaline conditions.

Photolysis: Photolysis is the degradation of a molecule by light. The rate and extent of photolysis depend on the light absorption properties of the chemical and the quantum yield of the degradation reaction.

  • Quantitative Data: A specific photodegradation quantum yield for Disperse Blue 291 has not been reported in the available literature. However, a study on the photodegradation of commercial dyes, including Disperse Blue 1 (an anthraquinone (B42736) dye), indicated that most disperse dyes are quite resistant to light degradation, showing an average of 40% color loss after 200 hours of exposure to artificial light in water.[3]

  • General Considerations: Azo dyes can undergo photodegradation through the cleavage of the azo bond, leading to the formation of various aromatic compounds. The UV-Vis absorption spectrum of a similar dye, Disperse Blue 373, shows absorption in the visible region, indicating potential for degradation by sunlight.[4]

Biotic Degradation

Biodegradation is a critical process for the removal of organic pollutants from the environment. For azo dyes like Disperse Blue 291, this process often involves a two-step mechanism.

  • Anaerobic Reduction: Under anaerobic or anoxic conditions, the azo bond is reductively cleaved by microbial enzymes, such as azoreductases, to form colorless aromatic amines.[5][6] This initial step results in the decolorization of the dye.

  • Aerobic Degradation: The resulting aromatic amines, which can be more toxic than the parent dye, may be subsequently mineralized under aerobic conditions by other microorganisms.[6]

  • Quantitative Data: Specific biodegradation rates or half-lives for Disperse Blue 291 under different redox conditions in aquatic systems are not available in the current literature. Studies on the biodegradation of the structurally similar Disperse Blue 79 have shown that a sequential anaerobic/aerobic treatment process can lead to its mineralization.[7]

  • Enzymatic Systems: Key enzymes involved in the initial anaerobic cleavage of the azo bond are azoreductases.[8][9] Subsequent aerobic degradation of the resulting aromatic amines involves a variety of oxygenases.

Sorption and Partitioning

Due to its low water solubility and hydrophobic nature, Disperse Blue 291 is expected to have a strong tendency to adsorb to sediment and suspended organic matter in aquatic environments. This partitioning behavior significantly influences its bioavailability and persistence.

  • Quantitative Data: Specific sediment-water partition coefficients (Kd) or organic carbon-water (B12546825) partition coefficients (Koc) for Disperse Blue 291 are not available in the reviewed literature.

  • General Considerations: The extent of sorption is typically described by isotherm models such as the Langmuir and Freundlich models.[10][11][12] For hydrophobic organic compounds, the Koc value is a key parameter for predicting mobility in soil and sediment.

Aquatic Ecotoxicity

Disperse Blue 291 has been shown to exhibit significant toxicity to aquatic organisms.

Test OrganismEndpointValueExposure DurationReference
Fish (Species not specified)LC500.0675 mg/L96 hours[13]
  • Genotoxicity and Mutagenicity: Disperse Blue 291 has been found to be genotoxic and mutagenic in various test systems. It has been shown to cause DNA damage and increase the frequency of micronuclei in human hepatic cell lines (HepG2) and in mouse bone marrow.[6][14] The mutagenic activity is mediated by metabolic activation, with bacterial nitroreductase and O-acetyltransferase playing important roles.[15]

Impact on Signaling Pathways

While specific studies on the effects of Disperse Blue 291 on signaling pathways in aquatic organisms are limited, the known effects of azo dyes and their degradation products provide some insights.

  • Oxidative Stress: Exposure to textile dyes has been shown to induce oxidative stress in fish, as indicated by alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST), as well as increased levels of malondialdehyde (MDA), a marker of lipid peroxidation.[16][17]

  • Endocrine Disruption: Azo dyes and their aromatic amine degradation products have the potential to act as endocrine-disrupting chemicals (EDCs) in aquatic invertebrates and vertebrates.[3][18][19] While direct evidence for Disperse Blue 291 is lacking, this remains a significant area of concern for this class of compounds.

Experimental Protocols

Detailed methodologies for assessing the environmental fate of chemicals are provided in the OECD Guidelines for the Testing of Chemicals.

Hydrolysis

A standardized protocol for determining the rate of hydrolysis of a chemical as a function of pH is outlined in OECD Guideline 111: Hydrolysis as a Function of pH .

  • Principle: The test substance is dissolved in buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the degradation rate.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance (Disperse Blue 291) to each buffer solution at a concentration that allows for accurate quantification.

    • Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

    • At appropriate time intervals, withdraw aliquots and analyze the concentration of the remaining test substance using a suitable analytical method (e.g., HPLC-UV/Vis or LC-MS).

    • Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for each pH.

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) B Dissolve Disperse Blue 291 A->B C Incubate at Constant Temperature in Dark B->C D Withdraw Aliquots at Time Intervals C->D E Analyze Concentration (HPLC/LC-MS) D->E F Calculate Rate Constant and Half-life E->F

Workflow for Determining Hydrolysis Rate.
Photolysis

The photodegradation of a chemical in water can be assessed following protocols such as those described in OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis .

  • Principle: A solution of the test substance in pure water is irradiated with light of a known spectrum and intensity. The concentration of the test substance is monitored over time to determine the rate of direct photolysis.

  • Methodology:

    • Determine the UV-Visible absorption spectrum of Disperse Blue 291 to identify the wavelengths of light it absorbs.

    • Prepare a solution of the test substance in purified water.

    • Irradiate the solution with a light source that simulates sunlight (e.g., a xenon arc lamp) in a temperature-controlled reaction vessel.[7][20][21]

    • Run a parallel experiment in the dark to control for abiotic degradation not due to light.

    • At various time points, take samples and analyze the concentration of the parent compound and potentially its degradation products.

    • Calculate the photolysis rate constant and quantum yield.

Photolysis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Determine UV-Vis Spectrum B Prepare Aqueous Solution A->B C Irradiate with Simulated Sunlight B->C D Run Dark Control B->D E Sample at Time Intervals C->E D->E F Analyze Concentration E->F G Calculate Rate and Quantum Yield F->G

Experimental Workflow for Photolysis Studies.
Biodegradation

Ready biodegradability can be assessed using methods outlined in OECD Guideline 301: Ready Biodegradability .[16][20][22][23]

  • Principle: The test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium under aerobic conditions. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

  • Methodology (DOC Die-Away Test - OECD 301 A):

    • Prepare a mineral medium and add the test substance as the sole source of organic carbon.

    • Inoculate the medium with microorganisms from a source such as activated sludge from a wastewater treatment plant.

    • Incubate the test mixture in the dark at a constant temperature (20-25°C) with shaking.

    • At regular intervals over 28 days, take samples, filter them, and measure the DOC concentration.

    • Calculate the percentage of biodegradation based on the reduction in DOC over time.

Sorption

The adsorption/desorption behavior of a chemical on soil or sediment can be determined using a batch equilibrium method as described in OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .[24][25][26][27][28]

  • Principle: A solution of the test substance is equilibrated with a known amount of soil or sediment. The concentration of the test substance remaining in the aqueous phase is measured, and the amount adsorbed to the solid phase is calculated by difference.

  • Methodology:

    • Characterize the sediment samples (e.g., organic carbon content, particle size distribution, pH).

    • Prepare solutions of Disperse Blue 291 at different concentrations.

    • Add a known mass of sediment to each solution.

    • Agitate the mixtures for a predetermined equilibration time at a constant temperature.

    • Separate the solid and aqueous phases by centrifugation.

    • Analyze the concentration of the test substance in the aqueous phase.

    • Calculate the amount of substance adsorbed to the sediment and determine the adsorption coefficient (Kd) and, if applicable, the Koc.

    • Fit the data to adsorption isotherm models (e.g., Freundlich, Langmuir) to further characterize the sorption behavior.

Aquatic Toxicity Testing
  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[24][25][26][28][29]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration that causes 50% of the daphnids to become immobile (EC50) after 48 hours of exposure.[10][27][30][31]

Analytical Methods

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of disperse dyes and their degradation products in environmental matrices.

  • Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. Sediment samples typically require solvent extraction followed by cleanup.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][12][23][32]

    • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is often employed. Multiple Reaction Monitoring (MRM) can be used for sensitive and selective quantification of the parent dye and its expected degradation products.[23]

Conclusion and Future Directions

Disperse Blue 291 is a synthetic azo dye with properties that suggest a potential for persistence and bioaccumulation in aquatic environments. The available data indicates that it is highly toxic to fish and possesses genotoxic and mutagenic properties. While the general pathways of abiotic and biotic degradation for azo dyes are understood, there is a significant lack of quantitative data specifically for Disperse Blue 291 regarding its hydrolysis, photolysis, biodegradation, and sorption in aquatic systems.

Future research should focus on:

  • Determining the hydrolysis and photolysis rate constants and quantum yields for Disperse Blue 291 under environmentally relevant conditions.

  • Measuring the sediment-water partition coefficient (Kd) and organic carbon-water partition coefficient (Koc) for this dye to better predict its environmental distribution.

  • Quantifying the rates of aerobic and anaerobic biodegradation and identifying the major degradation products.

  • Investigating the specific signaling pathways in aquatic organisms that are affected by Disperse Blue 291 and its degradation products, with a focus on oxidative stress and endocrine disruption.

Generating this data is crucial for conducting a comprehensive environmental risk assessment and for developing effective strategies to mitigate the potential impacts of Disperse Blue 291 on aquatic ecosystems.

References

Methodological & Application

Application Note: HPLC-MS Method for the Detection of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 291 is a synthetic mono-azo dye used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] Due to the potential for some azo dyes to cleave into carcinogenic aromatic amines, regulatory bodies worldwide have restricted the use of certain dyes in consumer products. Consequently, sensitive and selective analytical methods are required for the detection and quantification of these compounds in textile matrices. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become a preferred technique for the analysis of polar and thermally labile disperse dyes.[3][4] This application note provides a detailed protocol for the detection of Disperse Blue 291 using HPLC-MS.

Principle

This method involves the extraction of Disperse Blue 291 from a textile sample using methanol (B129727), followed by separation and detection using a reverse-phase HPLC system coupled to a mass spectrometer. The separation is achieved on a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer. Detection is performed using electrospray ionization in the positive ion mode (ESI+), monitoring for the protonated molecular ion ([M+H]⁺) of Disperse Blue 291.

Chemical Properties of Disperse Blue 291
PropertyValueReference
Chemical NameN-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide[2]
Molecular FormulaC₁₉H₂₁BrN₆O₆[1][5]
CAS Registry Number56548-64-2 / 83929-84-4[1]
Molecular Weight509.31 g/mol [1][5]
Monoisotopic Mass508.07059 Da

Experimental Protocol

Materials and Reagents
  • Disperse Blue 291 standard (analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Water (deionized or HPLC grade)

  • 0.22 µm PTFE syringe filters

Sample Preparation
  • Weigh approximately 1.0 g of the textile sample, cut into small pieces, and place it into a suitable extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes.[6]

  • Allow the extract to cool to room temperature.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[6]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

HPLC-MS Instrumental Conditions

High-Performance Liquid Chromatography (HPLC)

ParameterRecommended Conditions
LC System Agilent 1100 HPLC, Waters ACQUITY Arc, or equivalent
Column ZORBAX XDB-C8, 50 mm × 2.1 mm × 1.8 µm[3] or XBridge C18, 150 x 2.1 mm, 5 µm[7]
Mobile Phase A 5 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B; return to initial conditions[7]
Flow Rate 0.3 mL/min
Column Temperature 30°C - 55°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (m/z 100-600) and/or Selected Ion Monitoring (SIM)
Precursor Ion (SIM) m/z 509.1
Fragmentor Voltage Optimization may be required; start at ~150 V
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 10 L/min
Method Performance Characteristics

The following table summarizes typical performance data for the analysis of disperse dyes using HPLC-MS. These values can be used as a benchmark for method validation.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.02 – 1.35 ng/mL
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL
Repeatability (%RSD, n=6) < 15%
Recovery 80 - 115%

Experimental Workflow Diagram

HPLC_MS_Workflow A 1. Sample Weighing (1.0 g textile) B 2. Methanol Extraction (20 mL, 50°C, 30 min sonication) A->B C 3. Centrifugation (10,000 rpm, 10 min) B->C D 4. Filtration (0.22 µm PTFE filter) C->D E 5. HPLC Separation (C18 Column, Gradient Elution) D->E F 6. MS Detection (ESI+, m/z 509.1) E->F G 7. Data Analysis (Quantification) F->G

Caption: Workflow for the HPLC-MS detection of Disperse Blue 291.

References

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers with Disperse Blue 291 in a research laboratory setting. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for dyeing, after-treatment, and evaluation of the dyed fibers.

Overview

Polyester, a synthetic hydrophobic fiber, requires specific dyeing conditions to achieve deep and fast colorations. Disperse dyes, which are non-ionic and have low water solubility, are the primary class of dyes used for polyester. The dyeing process is typically carried out at high temperatures (around 130°C) under pressure to facilitate the diffusion of the dye molecules into the amorphous regions of the polyester fibers.[1][2][3] A subsequent reduction clearing process is crucial to remove unfixed dye from the fiber surface, thereby improving the wash fastness of the dyeing.[4][5][6] This protocol details a standard high-temperature exhaust dyeing method for Disperse Blue 291 on polyester fibers.

Disperse Blue 291 Properties: [7][8]

PropertyValue
C.I. NameDisperse Blue 291
CAS Number83929-84-4 / 56548-64-2[7][8]
Molecular FormulaC₁₉H₂₁BrN₆O₆[7][8]
Molecular Weight509.31 g/mol [7][8]
ClassAzo[7][8]
ApplicationPrimarily for dyeing and printing on polyester and its blends.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the dyeing of polyester fibers with Disperse Blue 291, including dyebath preparation, the dyeing cycle, reduction clearing, and colorfastness testing.

2.1. Materials and Reagents

Material/ReagentGrade
Polyester fiber/fabricScoured and bleached
Disperse Blue 291Commercial Grade
Dispersing agent (anionic)Laboratory Grade
Acetic acid (CH₃COOH)Laboratory Grade
Sodium hydrosulfite (Na₂S₂O₄)Laboratory Grade
Sodium hydroxide (B78521) (NaOH)Laboratory Grade
Distilled or deionized water

2.2. Equipment

  • High-temperature laboratory dyeing machine (e.g., glycerin bath beaker dyer or similar)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Launder-Ometer or similar washing fastness tester

  • Crockmeter

  • Xenon arc lamp lightfastness tester

  • Spectrophotometer for color measurement (optional)

  • Grey scales for assessing color change and staining

2.3. Experimental Workflow

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Weigh Polyester Fiber C Load Fiber and Dyebath A->C B Prepare Dyebath Solution B->C D High-Temperature Dyeing Cycle C->D E Cooling and Rinsing D->E F Reduction Clearing E->F G Hot and Cold Rinsing F->G H Drying G->H I Colorfastness Testing H->I J Visual and Instrumental Color Assessment I->J DyeingMechanism cluster_conditions Dyeing Conditions cluster_process Molecular Processes cluster_outcome Outcome Temp High Temperature (130°C) Swell Polyester Fiber Swelling Temp->Swell Pressure High Pressure Pressure->Swell pH Acidic pH (4.5-5.5) Disperse Dye Dispersion in Water pH->Disperse stabilizes dye Diffuse Dye Diffusion into Fiber Swell->Diffuse Adsorb Dye Adsorption on Fiber Surface Disperse->Adsorb Adsorb->Diffuse Fixation Dye Fixation within Fiber Diffuse->Fixation

References

Application Notes and Protocols for Disperse Blue 291G in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291G is a synthetic azo dye belonging to the disperse class of colorants.[1][2] These dyes are characterized by their low solubility in water, making them suitable for dyeing synthetic fibers. This property also suggests that this compound is lipophilic, indicating a potential to interact with and stain lipid-rich structures in biological samples, such as cell membranes. While its primary application is in the textile industry, its chemical structure may confer fluorescent properties that could be exploited for biological imaging.[3][4] This document provides a potential framework for utilizing this compound as a fluorescent stain in microscopy.

Physicochemical and Hypothetical Spectral Data

A summary of the known physicochemical properties and hypothesized spectral data for this compound is presented below. The fluorescence data is theoretical and requires experimental validation.

PropertyValueReference
Chemical Formula C₂₁H₂₁BrN₆O₆[5]
Molecular Weight 533.33 g/mol [5][6][7]
CAS Number 51868-46-3[5][8]
Appearance Dark blue particles[1]
Solubility Low in water[2]
Hypothetical Excitation Max. ~405 nmN/A
Hypothetical Emission Max. ~450 nmN/A
Hypothetical Quantum Yield Not determinedN/A
Hypothetical Photostability Not determinedN/A

Principle of Staining

As a disperse dye, this compound is hydrophobic. This lipophilic nature suggests that in an aqueous environment, the dye will preferentially partition into nonpolar compartments of cells, such as the lipid bilayers of the plasma membrane and organellar membranes. This mechanism is common for many live-cell membrane stains. The specific intracellular structures that this compound might label are yet to be determined and would require experimental investigation.

Experimental Protocols

The following are generalized protocols for live and fixed cell staining. These should be considered starting points and require optimization.

4.1. Preparation of Stock Solution

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Procedure:

    • Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is fully dissolved.

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

4.2. Protocol for Live Cell Staining

This protocol is designed for staining cell membranes in living cells.

  • Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • This compound stock solution (1 mM in DMSO)

    • Physiologically buffered saline (e.g., PBS or HBSS)

    • Complete cell culture medium

  • Procedure:

    • Grow cells to the desired confluency (typically 50-70%).

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in a buffered saline solution to a final concentration of 1-10 µM. The optimal concentration must be determined experimentally.

    • Remove the culture medium from the cells and wash once with the buffered saline.

    • Add the staining solution to the cells and incubate for 5-20 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells two to three times with the buffered saline or complete culture medium.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for a blue fluorescent dye (e.g., DAPI filter set).

4.3. Protocol for Fixed Cell Staining

This protocol is for staining cells that have been previously fixed.

  • Materials:

    • Fixed cells on coverslips or slides (e.g., fixed with 4% paraformaldehyde)

    • This compound stock solution (1 mM in DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Fix cells using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the fixed cells three times with PBS.

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in PBS to a final concentration of 1-10 µM.

    • Add the staining solution to the fixed cells and incubate for 10-30 minutes at room temperature, protected from light.

    • Remove the staining solution and wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set suitable for blue fluorescence.

Visualization and Logical Workflows

5.1. Experimental Workflow for Live Cell Staining

LiveCellStainingWorkflow A Culture cells on imaging dish C Wash cells with buffer A->C B Prepare 1-10 µM this compound in buffer D Incubate with staining solution (5-20 min, 37°C) B->D C->D E Wash cells to remove excess dye D->E F Add fresh culture medium E->F G Image with fluorescence microscope F->G

Caption: Workflow for staining live cells with this compound.

5.2. Hypothetical Signaling Pathway Visualization

As there is no known signaling pathway directly visualized by this compound, a generic diagram illustrating its potential application in tracking cellular changes is provided. For instance, if used to monitor membrane dynamics, it could be part of a larger experiment observing drug-induced changes in cell morphology.

DrugEffectWorkflow cluster_control Control cluster_treatment Treatment A Stain cells with this compound B Image baseline morphology A->B F Compare membrane dynamics B->F C Stain cells with this compound D Add therapeutic compound C->D E Image changes in morphology over time D->E E->F

Caption: Logic diagram for using a membrane stain to assess drug effects.

Safety and Handling

  • This compound may cause an allergic skin reaction.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the dye.

  • Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal - Incorrect filter set- Concentration too low- Incubation time too short- Photobleaching- Verify excitation/emission spectra experimentally and use appropriate filters.- Increase dye concentration.- Increase incubation time.- Minimize light exposure during and after staining.
High background - Concentration too high- Insufficient washing- Dye precipitation- Decrease dye concentration.- Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use.
Cell toxicity - High dye concentration- Prolonged incubation- Perform a viability assay (e.g., Trypan Blue) to determine the cytotoxic concentration.- Reduce dye concentration and incubation time.

Conclusion

This compound presents a potential, yet unvalidated, tool for fluorescent staining in microscopy, likely targeting cellular membranes due to its lipophilic nature. The provided protocols are intended as a starting point for researchers to explore its utility. Significant optimization and characterization, particularly of its spectral properties and cellular targets, are required for its reliable application in research and drug development.

References

Application of Blue Fluorescent Dyes in Flow Cytometry for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

Note on Disperse Blue 291G: Based on a comprehensive review of scientific literature, this compound is primarily documented as a textile dye.[1][2][3][4] Its application as a fluorescent probe in flow cytometry is not established, and crucial data such as its fluorescence excitation and emission spectra are not available in the context of biological applications. Research on this dye has predominantly focused on its genotoxic and environmental effects.[5][6] Therefore, this document will focus on established and widely used blue-excitable fluorescent dyes for flow cytometry, particularly in the context of apoptosis and cell viability analysis.

For a fluorescent dye to be suitable for flow cytometry, it must have well-characterized excitation and emission spectra that are compatible with the lasers and detectors of the flow cytometer.[7] This allows for the specific detection of the dye's signal and its distinction from other fluorescent signals in multicolor experiments.

Commonly Used Blue-Excitable Dyes in Flow Cytometry

Several fluorescent dyes are excitable by violet or ultraviolet lasers and emit in the blue region of the spectrum. These are routinely used to assess cell viability, cell cycle, and apoptosis. The spectral properties and primary applications of three common blue-excitable dyes are summarized below.

Dye NameExcitation Max (nm)Emission Max (nm)Primary Application(s) in Flow Cytometry
DAPI 358 - 359[8][9][10]457 - 461[8][9][10]Dead cell discrimination, fixed-cell nuclear staining, cell cycle analysis[8][11]
Hoechst 33342 350 - 361[12][13][14][15]461 - 497[12][13][14][15]Live & fixed cell nuclear staining, cell cycle analysis, apoptosis detection[11][14]
Pacific Blue™ 401 - 404[16][17][18][19]452 - 455[16][17][18][19]Antibody conjugation for immunophenotyping[19]

Application Note: Apoptosis Detection using Annexin V and DAPI

Principle of the Assay

This protocol describes a common method to detect and quantify cellular apoptosis using flow cytometry. The assay differentiates between three populations of cells:

  • Viable cells: Annexin V-negative and DAPI-negative.

  • Early apoptotic cells: Annexin V-positive and DAPI-negative.

  • Late apoptotic or necrotic cells: Annexin V-positive and DAPI-positive.

The detection is based on two key cellular changes during apoptosis. First, in the early stages, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a bright fluorophore (e.g., FITC or APC) and is used to label these cells.[20]

Second, in the later stages of apoptosis or in necrosis, the cell membrane loses its integrity.[11] A nuclear stain like DAPI, which is generally impermeant to live cells, can then enter the cell and bind to DNA, emitting a bright blue fluorescence.[8][10]

G cluster_0 Cell States cluster_1 Staining cluster_2 Flow Cytometry Readout Viable Viable Cell (PS Inside, Intact Membrane) EarlyApoptotic Early Apoptotic Cell (PS Flipped, Intact Membrane) Viable->EarlyApoptotic Apoptotic Stimulus ResultViable Annexin V (-) DAPI (-) Viable->ResultViable Analyzed LateApoptotic Late Apoptotic / Necrotic Cell (PS Flipped, Permeable Membrane) EarlyApoptotic->LateApoptotic Progression AnnexinV Annexin V-FITC (Binds to exposed PS) EarlyApoptotic->AnnexinV ResultEarly Annexin V (+) DAPI (-) EarlyApoptotic->ResultEarly Analyzed LateApoptotic->AnnexinV DAPI DAPI (Enters permeable membrane, binds DNA) LateApoptotic->DAPI ResultLate Annexin V (+) DAPI (+) LateApoptotic->ResultLate Analyzed

Principle of Apoptosis Detection by Annexin V and DAPI Staining.

Experimental Protocol: Staining Cells with Annexin V and DAPI for Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials
  • Cells of interest (suspension or adherent)

  • Phosphate-Buffered Saline (PBS)

  • 10X Annexin V Binding Buffer (e.g., BioLegend Cat. No. 422201)

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • DAPI solution (4',6-diamidino-2-phenylindole)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure
  • Cell Preparation:

    • Induce apoptosis in your experimental cell population using a desired method. Ensure to maintain a negative control (non-induced) population.

    • For adherent cells, gently detach them using a non-enzymatic method or trypsin. Collect any floating cells from the media as they are likely to be apoptotic or necrotic.[21]

    • For suspension cells, collect them directly from the culture.

    • Count the cells and adjust the concentration to 1-5 x 10⁶ cells/mL in ice-cold PBS.[22]

  • Cell Washing:

    • Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes at 4°C.[21]

    • Discard the supernatant carefully.

    • Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation step.

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[22]

    • After the second wash, resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[22]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1-5 x 10⁵ cells) to a flow cytometry tube.[22]

    • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[22]

    • Gently vortex and incubate for 10-15 minutes at room temperature, protected from light.[22]

    • Add 200-400 µL of 1X Annexin V Binding Buffer to the tube.

    • Add DAPI to a final concentration of approximately 40-200 ng/mL.[21][23] The optimal concentration should be determined for your cell type.

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer as soon as possible after staining, as the assay is time-sensitive.[21]

    • Use appropriate controls for setting up the instrument, including:

      • Unstained cells

      • Cells stained only with Annexin V

      • Cells stained only with DAPI

    • Excite DAPI with a UV or violet laser (e.g., 405 nm) and collect emission using a blue filter (e.g., 450/50 nm bandpass).[8][18]

    • Excite the Annexin V fluorophore with the appropriate laser (e.g., 488 nm for FITC) and collect its emission.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence signals to distinguish between viable, early apoptotic, and late apoptotic/necrotic populations.

G start Start: Induced & Control Cell Populations harvest 1. Harvest Cells (Suspension or Adherent) start->harvest wash1 2. Wash with cold PBS harvest->wash1 resuspend_binding 3. Resuspend in 1X Annexin V Binding Buffer wash1->resuspend_binding aliquot 4. Aliquot 100 µL of cell suspension to tube resuspend_binding->aliquot add_annexin 5. Add Annexin V conjugate aliquot->add_annexin incubate1 6. Incubate 15 min at RT (in dark) add_annexin->incubate1 add_dapi 7. Add DAPI solution incubate1->add_dapi analyze 8. Analyze on Flow Cytometer (promptly) add_dapi->analyze end End: Quantify Viable, Early & Late Apoptotic Populations analyze->end

Experimental Workflow for Apoptosis Analysis by Flow Cytometry.

References

Application Notes and Protocols: Visualizing Hydrophobic Structures in Cells with a Blue Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Disperse Blue 291G: Initial searches for the application of this compound in visualizing cellular hydrophobic structures did not yield established protocols for biological imaging. This dye is primarily utilized in the textile industry for dyeing hydrophobic fibers.[1][2][3][4][5][6][7] Furthermore, studies have indicated that Disperse Blue 291 can exhibit cytotoxic and genotoxic effects on mammalian cells, raising concerns about its suitability for live-cell imaging.[8][9][10][11]

Therefore, these application notes will focus on a well-characterized blue fluorescent dye, DBC30 , which has been successfully used for staining and visualizing hydrophobic lipid droplets in both cultured cells and tissues.[12]

Application Notes: DBC30 for Visualizing Lipid Droplets

Introduction

Lipid droplets are dynamic cellular organelles that play a central role in lipid metabolism, energy storage, and cellular signaling.[][14][15] Visualizing these hydrophobic structures is crucial for understanding various physiological and pathological processes. DBC30 is a low-molecular-weight, blue-emitting fluorescent probe that selectively stains lipid droplets.[12] Its excellent selectivity and retention within lipid droplets make it a valuable tool for researchers in cell biology, metabolism, and drug development.[12]

Principle of Action

DBC30 is a lipophilic dye that exhibits strong fluorescence upon partitioning into the nonpolar environment of lipid droplets.[12] This property allows for high-contrast imaging of lipid droplets with minimal background fluorescence in the aqueous environment of the cytoplasm.

Applications

  • Live-cell imaging of lipid droplet dynamics: Track the formation, growth, and movement of lipid droplets in real-time.[15]

  • Multi-color imaging: DBC30 can be used in conjunction with other fluorescent probes to study the interaction of lipid droplets with other organelles.[12]

  • High-throughput screening: Its utility in staining both live and fixed cells makes it suitable for screening compounds that affect lipid metabolism.[]

  • Tissue staining: Visualize lipid droplet accumulation in tissue sections, for example, in studies of fatty liver disease.[12]

Data Presentation

Table 1: Spectral Properties of DBC30

PropertyValueFilter Set Compatibility
Excitation Maximum (λex)403 nmDAPI
Emission Maximum (λem)468 nmDAPI

Data obtained in dibutyl ether.[12]

Table 2: Recommended Staining Conditions

ParameterCultured CellsTissue (in vivo, mouse)
Dye Concentration 1-10 µM (optimization recommended)50 nmol via tail vein injection
Incubation Time 30 minutes at 37°C30 minutes
Wash Steps 2x with PBS(-)N/A
Imaging Confocal or fluorescence microscopyConfocal fluorescence microscopy

Based on protocols for similar lipid droplet probes.[12]

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Cultured Cells

This protocol describes the staining of lipid droplets in cultured mammalian cells, such as HeLa cells, using DBC30.

Materials:

  • DBC30 stock solution (e.g., 2 mg/mL in DMSO)

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium

  • Oleic acid (optional, for inducing lipid droplet formation)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • (Optional) Induction of Lipid Droplet Formation:

    • To enhance the visualization of lipid droplets, cells can be incubated with oleic acid.

    • Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).

    • Add the oleic acid solution to the cell culture medium to a final concentration of 100-400 µM.

    • Incubate the cells for 12-24 hours at 37°C.

  • Preparation of Staining Solution:

    • Warm the DBC30 stock solution to room temperature.

    • Dilute the DBC30 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the DBC30 staining solution to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS(-).[12]

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Observe the stained lipid droplets using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~405 nm; Emission: ~440-480 nm).[12]

Protocol 2: In Vivo Staining of Lipid Droplets in Mouse Liver

This protocol describes the in vivo staining of lipid droplets in the liver of a mouse model of fatty liver disease.

Materials:

  • DBC30 solution for injection

  • Fatty-liver model mice (e.g., mice fed a choline-deficient, methionine-restricted, high-fat diet)[12]

  • Anesthesia

  • Confocal fluorescence microscope

Procedure:

  • Animal Preparation:

    • Induce fatty liver in mice according to your established protocol.[12]

    • Anesthetize the mouse.

  • Dye Administration:

    • Inject 50 nmol of DBC30 into the tail vein of the anesthetized mouse.[12]

  • Incubation:

    • Allow the dye to circulate and accumulate in the liver for 30 minutes.[12]

  • Imaging:

    • Perform a laparotomy to expose the liver.

    • Observe the liver directly using a confocal fluorescence microscope with appropriate excitation and emission settings for DBC30 (Excitation: 405 nm; Emission: 440–480 nm).[12]

Mandatory Visualizations

Experimental_Workflow_Cultured_Cells cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Culture Cells induce_ld Optional: Induce Lipid Droplets (Oleic Acid) cell_culture->induce_ld prep_stain Prepare DBC30 Staining Solution cell_culture->prep_stain induce_ld->prep_stain incubate_stain Incubate Cells with DBC30 (30 min, 37°C) prep_stain->incubate_stain wash_cells Wash Cells (2x with PBS) incubate_stain->wash_cells image_cells Image with Fluorescence Microscope (DAPI filter) wash_cells->image_cells

Caption: Workflow for staining lipid droplets in cultured cells with DBC30.

Signaling_Pathway_Context cluster_input Metabolic Inputs cluster_process Cellular Processes cluster_visualization Visualization fatty_acids Excess Fatty Acids tg_synthesis Triglyceride Synthesis fatty_acids->tg_synthesis ld_formation Lipid Droplet Formation & Growth tg_synthesis->ld_formation dbc30 DBC30 Staining ld_formation->dbc30 imaging Fluorescence Imaging dbc30->imaging

Caption: Logical relationship of lipid metabolism and its visualization.

In_Vivo_Staining_Workflow cluster_animal_prep Animal Preparation cluster_staining_procedure Staining Procedure cluster_imaging_procedure Imaging animal_model Prepare Fatty-Liver Mouse Model anesthetize Anesthetize Mouse animal_model->anesthetize inject_dye Inject DBC30 (50 nmol, tail vein) anesthetize->inject_dye incubate Incubate (30 min) inject_dye->incubate expose_liver Expose Liver (Laparotomy) incubate->expose_liver confocal_image Image with Confocal Microscope expose_liver->confocal_image

Caption: Workflow for in vivo staining of lipid droplets in mouse liver.

References

Application Notes: Assessing the Colorfastness of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 is a disperse dye commonly used for dyeing synthetic fibers such as polyester (B1180765). The assessment of its colorfastness is a critical step in quality control, ensuring that the final textile product retains its color during various consumer use and care conditions. This document provides detailed protocols for evaluating the key colorfastness properties of textiles dyed with Disperse Blue 291, including fastness to washing, light, rubbing (crocking), sublimation, and perspiration. The methodologies are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Quantitative Data Summary

The following table summarizes the expected colorfastness ratings for Disperse Blue 291 on polyester fabric when tested according to the specified international standards. The ratings are based on a scale of 1 to 5, where 5 represents the best fastness, except for lightfastness, which is rated on a scale of 1 to 8.

Fastness Property Standard Test Method Expected Rating (Polyester) Evaluation Criteria
LightfastnessISO 105-B02 / AATCC 165-6Color change assessed against the Blue Wool Scale.
Washing FastnessISO 105-C064-5Color change and staining on multifiber fabric assessed using the Grey Scale.
Sublimation FastnessISO 105-P013-4Staining on adjacent fabric assessed using the Grey Scale.
Rubbing Fastness (Dry)ISO 105-X12 / AATCC 84-5Staining on the rubbing cloth assessed using the Grey Scale.
Rubbing Fastness (Wet)ISO 105-X12 / AATCC 84-5Staining on the rubbing cloth assessed using the Grey Scale.
Perspiration FastnessISO 105-E04 / AATCC 154-5Color change and staining on multifiber fabric assessed using the Grey Scale.

Experimental Workflow

Colorfastness_Testing_Workflow Experimental Workflow for Assessing Colorfastness of Disperse Blue 291 start Start: Dyed Fabric Sample (Disperse Blue 291) prep Specimen Preparation start->prep wash_test Washing Fastness Test (ISO 105-C06) prep->wash_test light_test Light Fastness Test (ISO 105-B02) prep->light_test rub_test Rubbing Fastness Test (ISO 105-X12) prep->rub_test sub_test Sublimation Fastness Test (ISO 105-P01) prep->sub_test persp_test Perspiration Fastness Test (ISO 105-E04) prep->persp_test evaluation Evaluation of Color Change and Staining (Grey Scales / Blue Wool Scale) wash_test->evaluation light_test->evaluation rub_test->evaluation sub_test->evaluation persp_test->evaluation data_analysis Data Analysis and Reporting evaluation->data_analysis end End: Colorfastness Profile of Disperse Blue 291 data_analysis->end

Caption: Workflow for assessing the colorfastness of Disperse Blue 291.

Experimental Protocols

Colorfastness to Washing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel containers (75 ± 5 mm diameter x 125 ± 10 mm high) of 550 ± 50 ml capacity.

  • Stainless steel balls (6.0 ± 0.5 mm diameter).

  • Multifiber adjacent fabric (complying with ISO 105-F10).

  • ECE non-phosphate reference detergent.

  • Grey Scale for assessing change in color (ISO 105-A02).

  • Grey Scale for assessing staining (ISO 105-A03).

  • Spectrophotometer or colorimeter (optional, for instrumental assessment).

Procedure:

  • Prepare a composite specimen by taking a 100 mm x 40 mm piece of the dyed fabric and sewing it together with a piece of multifiber adjacent fabric of the same dimensions.

  • Prepare the wash liquor with the specified concentration of ECE detergent in distilled water.

  • Place the composite specimen, the specified number of stainless steel balls, and the required volume of wash liquor into a stainless steel container.

  • Seal the container and place it in the Launder-Ometer.

  • Run the machine for the specified time at the chosen temperature (e.g., 60°C for 30 minutes for a standard test).[1]

  • After the cycle, remove the specimen, rinse it in cold distilled water, and then in running tap water.

  • Unstitch the composite specimen, leaving the multifiber fabric attached at one of the shorter edges.

  • Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen and the degree of staining on the multifiber adjacent fabric using the appropriate Grey Scales under standardized lighting conditions.

Colorfastness to Light (ISO 105-B02)

This method is used to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[2]

Apparatus and Materials:

  • Xenon arc fading lamp apparatus.[2][3]

  • Blue Wool references (complying with ISO 105-B08).

  • Opaque card for masking.

  • Grey Scale for assessing change in color (ISO 105-A02).

Procedure:

  • Cut a specimen of the dyed fabric to the required dimensions for the specimen holder.

  • Mount the specimen in the holder, ensuring it is held flat.

  • Place the mounted specimen in the Xenon arc test chamber along with the Blue Wool references.

  • Cover a portion of the specimen and the Blue Wool references with an opaque card.

  • Expose the specimens to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.

  • Periodically inspect the fading of the specimen and compare it with the fading of the Blue Wool references.

  • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or when a certain Blue Wool reference has faded to a specific degree.

  • The lightfastness of the specimen is the number of the Blue Wool reference that shows a similar change in color.

Colorfastness to Rubbing (Crocking) (ISO 105-X12)

This test assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[4][5]

Apparatus and Materials:

  • Crockmeter (rubbing tester).[6]

  • Standard white cotton rubbing cloth.

  • Grey Scale for assessing staining (ISO 105-A03).

Procedure:

  • Dry Rubbing:

    • Fix a specimen of the dyed fabric to the base of the crockmeter.

    • Mount a square of the white cotton rubbing cloth onto the rubbing finger of the crockmeter.

    • Lower the rubbing finger onto the test specimen.

    • Turn the crank to slide the rubbing finger back and forth 10 times at a rate of one turn per second.

    • Remove the white rubbing cloth and assess the degree of staining using the Grey Scale.

  • Wet Rubbing:

    • Thoroughly wet a square of the white cotton rubbing cloth in distilled water.

    • Squeeze the wet cloth to achieve a specified moisture content (typically 65% ± 5% of its original dry weight).

    • Repeat the rubbing procedure as described for dry rubbing.

    • Air-dry the rubbing cloth before evaluation.

    • Assess the degree of staining using the Grey Scale.

Colorfastness to Sublimation (Dry Heat) (ISO 105-P01)

This method is used to determine the resistance of the color of textiles to the action of dry heat, which is particularly relevant for disperse dyes that can sublimate at high temperatures.

Apparatus and Materials:

  • Heat press or a heating device with two smooth parallel plates that can maintain a specified temperature.

  • Undyed adjacent fabric (e.g., polyester).

  • Grey Scale for assessing staining (ISO 105-A03).

Procedure:

  • Prepare a composite specimen by placing a piece of the dyed fabric between two pieces of the undyed adjacent fabric.

  • Place the composite specimen between the two heated plates of the heating device.

  • Apply the specified temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).[7][8]

  • Remove the specimen and allow it to cool.

  • Assess the change in color of the test specimen and the degree of staining on the adjacent fabric using the appropriate Grey Scales.

Colorfastness to Perspiration (ISO 105-E04)

This test determines the resistance of the color of textiles to the action of simulated human perspiration.[4][5]

Apparatus and Materials:

  • Perspirometer or a similar device consisting of a frame with a number of glass or acrylic resin plates.

  • Oven capable of maintaining a temperature of 37 ± 2°C.

  • Multifiber adjacent fabric.

  • Acidic and alkaline perspiration solutions (prepared according to the standard).

  • Grey Scale for assessing change in color (ISO 105-A02).

  • Grey Scale for assessing staining (ISO 105-A03).

Procedure:

  • Prepare two composite specimens, each with a piece of the dyed fabric and a piece of multifiber adjacent fabric.

  • Thoroughly wet one composite specimen in the acidic perspiration solution and the other in the alkaline solution.

  • Place each composite specimen between two glass or acrylic plates and subject them to a specified pressure in the perspirometer.

  • Place the perspirometer in the oven and keep it at 37 ± 2°C for 4 hours.

  • Remove the specimens from the perspirometer, separate the dyed fabric from the multifiber fabric, and dry them in the air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimens and the degree of staining on the multifiber fabrics using the appropriate Grey Scales.

References

Disperse blue 291G as a quencher in fluorescence resonance energy transfer (FRET)

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no established public information detailing the use of Disperse Blue 291 as a quencher in Fluorescence Resonance Energy Transfer (FRET) applications. While the compound is a known azo dye used in the textile industry, its photophysical properties and suitability for FRET-based assays remain uncharacterized in the public domain.

This lack of data prevents the creation of detailed application notes and experimental protocols as requested. Key information, including its absorption spectrum, molar extinction coefficient, and quenching efficiency with common fluorophores, is not available. This information is fundamental for designing and implementing FRET-based assays.

Understanding the Role of a Quencher in FRET

Fluorescence Resonance Energy Transfer is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore (quencher) in close proximity. For a compound to act as an effective FRET quencher, its absorption spectrum must significantly overlap with the emission spectrum of the donor fluorophore.

Key Principles of FRET-Based Assays:

  • Proximity Dependent: The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor.

  • Spectral Overlap: The donor's emission spectrum must overlap with the acceptor's absorption spectrum.

  • Signal Modulation: The FRET interaction results in a measurable change in the fluorescence signal, either a decrease in the donor's fluorescence or an increase in the acceptor's fluorescence (if it is also a fluorophore). Non-fluorescent quenchers, also known as dark quenchers, are often preferred as they minimize background fluorescence.

The Information Gap for Disperse Blue 291

Disperse Blue 291 is chemically identified as an azo dye with the Colour Index number 113395. While azo dyes can function as quenchers, the specific properties of each dye determine its suitability for FRET. The necessary data to evaluate Disperse Blue 291 as a FRET quencher is absent from the scientific literature.

Missing Data Includes:

Photophysical PropertyImportance in FRETStatus for Disperse Blue 291
Absorption Spectrum (λmax) Determines which fluorescent donors it can be paired with. The peak absorption should align with the donor's emission peak.Not Found
Molar Extinction Coefficient A measure of how strongly the molecule absorbs light at a given wavelength. A high value is desirable for an efficient quencher.Not Found
Quenching Efficiency Quantifies how effectively it quenches the fluorescence of a specific donor fluorophore.Not Found
Solubility and Conjugation Chemistry Information on how to dissolve and chemically attach the dye to biomolecules for assay development.Limited

A Generic FRET Protocol Using a Non-Fluorescent Quencher

While a specific protocol for Disperse Blue 291 cannot be provided, a general workflow for a FRET-based protease assay using a generic non-fluorescent quencher is outlined below. This illustrates the type of experimental detail that would be required.

Conceptual Workflow: FRET-Based Protease Assay

Caption: Workflow of a FRET-based protease assay.

Experimental Steps:

  • Probe Design and Synthesis: A peptide substrate containing the recognition sequence for the protease of interest is synthesized. A donor fluorophore is attached to one end of the peptide, and the non-fluorescent quencher to the other.

  • Assay Setup: The FRET probe is diluted in an appropriate assay buffer. The sample containing the protease (e.g., cell lysate, purified enzyme) is added.

  • Incubation: The reaction is incubated at the optimal temperature for the protease.

  • Fluorescence Measurement: The fluorescence intensity of the donor fluorophore is measured over time using a fluorometer.

  • Data Analysis: An increase in donor fluorescence indicates cleavage of the peptide substrate by the protease, leading to the separation of the donor and quencher. The rate of fluorescence increase is proportional to the protease activity.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in utilizing new quenchers for FRET assays, it is imperative to first perform thorough photophysical characterization. This includes determining the absorption and emission spectra, molar extinction coefficient, and quantum yield (if any), followed by testing its quenching efficiency against a panel of common fluorophores. Without this foundational data, the development of reliable and reproducible FRET-based assays is not feasible. At present, Disperse Blue 291 remains a candidate for such characterization and is not a validated tool for FRET applications.

Application Notes and Protocols for Disperse Blue 291G Staining

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Evaluation of Disperse Blue 291G for Fixed and Live Cell Staining Applications

Executive Summary

This document addresses the inquiry for detailed application notes and protocols for the use of this compound as a fluorescent stain for fixed and live cells. Following a comprehensive review of scientific literature and commercial product information, we have concluded that there are currently no established or validated protocols for the use of Disperse Blue 291 or its variants (including 291G) as a cellular staining agent in biological research.

Our investigation revealed a critical lack of fundamental data required to develop a reliable staining protocol. Key missing information includes:

  • Fluorescence Properties: No data is available on the excitation and emission spectra of this compound. This is the most basic requirement for fluorescence microscopy and flow cytometry.

  • Cellular Uptake and Localization: The mechanism by which this dye would enter live cells and its specific subcellular targets are unknown.

  • Solubility and Stability: While one vendor suggests potential solubility in DMSO, its stability and compatibility with common biological buffers like PBS have not been documented.

  • Toxicity: Existing research consistently demonstrates that Disperse Blue 291 has genotoxic, mutagenic, and cytotoxic effects on various cell lines. This poses a significant concern, particularly for live-cell imaging, as the dye itself could induce adverse cellular responses and confound experimental results.

Given these findings, providing a speculative protocol would be scientifically unsound and could lead to unreliable and uninterpretable data. The significant cytotoxicity associated with Disperse Blue 291 further advises against its use in cellular applications, especially with live cells.

Alternative Dyes for Live and Fixed Cell Staining

We recommend that researchers consider a wide range of commercially available, well-characterized, and validated fluorescent dyes for their live and fixed cell staining needs. These dyes have predictable spectral properties, known cellular targets, and established protocols. A selection of commonly used alternatives is presented in Table 1.

Table 1: Recommended Alternatives to this compound for Cellular Staining
Target Dye Stains Live Cells? Stains Fixed Cells? Common Emission Color Key Features
Nucleus Hoechst 33342YesYesBlueCell-permeant, binds to AT-rich regions of DNA.
DAPIWith difficulty (live)YesBlueCommonly used nuclear counterstain for fixed cells.
Propidium Iodide (PI)No (viability dye)YesRedExcluded by live cells, intercalates with DNA in dead/fixed cells.
Cytoplasm/Whole Cell Calcein AMYesNoGreenBecomes fluorescent upon hydrolysis by esterases in live cells.
CellTracker™ DyesYesYes (fixable)VariousCovalent labeling, suitable for long-term cell tracking.
Plasma Membrane Wheat Germ Agglutinin (WGA) ConjugatesYesYesVariousBinds to glycoproteins on the cell surface.
CellMask™ DyesYesYesVariousStains the plasma membrane of live and fixed cells.

General Protocols for Alternative Stains

Below are generalized, example protocols for nuclear staining of fixed cells and viability staining of live cells using established dyes. Note: These are starting points and should be optimized for your specific cell type and experimental conditions.

Protocol: Nuclear Staining of Fixed Adherent Cells with DAPI

This protocol outlines a standard procedure for fixing and permeabilizing adherent cells, followed by nuclear counterstaining.

Workflow Diagram: Fixed Cell Nuclear Staining

Fixed_Cell_Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Analysis A 1. Culture Cells on Coverslips B 2. Wash with PBS A->B C 3. Fix with 4% PFA B->C D 4. Permeabilize with 0.1% Triton X-100 C->D E 5. Stain with DAPI D->E F 6. Wash with PBS E->F G 7. Mount Coverslip F->G H 8. Image with Fluorescence Microscope G->H

Caption: Workflow for fixing and staining adherent cells with a nuclear dye.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI staining solution (e.g., 300 nM in PBS)

  • Mounting medium

Procedure:

  • Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with DAPI staining solution for 5 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters for DAPI (e.g., ~360 nm excitation, ~460 nm emission).

Protocol: Live/Dead Staining of Suspension Cells with Propidium Iodide (PI)

This protocol is for assessing cell viability in a suspension culture using the membrane-impermeant dye Propidium Iodide, typically for analysis by flow cytometry.

Logical Flow: Principle of Live/Dead Staining with PI

Live_Dead_Staining cluster_cell_types Cell Population cluster_dye Staining cluster_outcome Result Live Live Cell PI Propidium Iodide (PI) Live->PI Intact Membrane Dead Dead Cell Dead->PI Compromised Membrane Excluded PI Excluded (No Fluorescence) PI->Excluded Stained PI Enters & Binds DNA (Red Fluorescence) PI->Stained

Caption: Principle of viability staining using a membrane-impermeant dye.

Materials:

  • Cell suspension

  • PBS or other suitable buffer (e.g., Flow Cytometry Staining Buffer)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

Procedure:

  • Harvest cells and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in your desired analysis buffer.

  • Add PI to a final concentration of 0.5-2 µg/mL.

  • Incubate for 5-15 minutes on ice, protected from light.

  • Analyze the cells immediately by flow cytometry. Do not wash the cells after adding PI.

  • Detect PI-positive (dead) cells in the appropriate red fluorescence channel (e.g., PE-Texas Red).

Conclusion and Recommendation

While the request for a this compound staining protocol is understandable, the lack of foundational scientific data and the evidence of its cytotoxicity make it unsuitable for cell staining applications at this time. We strongly recommend that researchers utilize the wealth of well-characterized and validated fluorescent probes available to ensure data quality, reproducibility, and the biological relevance of their findings. Further research into the fundamental properties of this compound would be required before any reliable biological staining protocol could be developed.

Application Notes and Protocols for the Investigation of Disperse Blue 291G in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed no specific instances of "Disperse Blue 291G" being utilized in the development of biosensors. The following application notes and protocols are therefore provided as a conceptual guide for researchers interested in exploring the potential of this dye, based on the known properties of its chemical class, anthraquinone (B42736) dyes. The experimental designs and data presented are hypothetical and intended to serve as a foundational framework for investigation.

Introduction to this compound

This compound, also known as C.I. Disperse Blue 373, is a synthetic dye belonging to the anthraquinone class.[1][2] Primarily used in the textile industry for dyeing hydrophobic fibers, its chemical structure contains electrochemically active groups that suggest potential applicability in the field of biosensing.[1][3][4]

Chemical Properties of this compound:

PropertyValueReference
CAS Number 51868-46-3[1][5][6][7]
Molecular Formula C21H21BrN6O6[1][5][6][7]
Molecular Weight 533.33 g/mol [3][5][7]
Synonyms C.I. Disperse Blue 373[1][2]
Class Anthraquinone Dye[8]

Principle of Anthraquinone-Based Electrochemical Biosensors

Anthraquinone and its derivatives are known to be redox-active molecules, capable of undergoing reversible oxidation-reduction reactions.[9][10][11] This property can be harnessed for the development of electrochemical biosensors. The fundamental principle involves the modulation of the electrochemical signal of the anthraquinone dye upon interaction with a target analyte. This interaction can be direct or indirect, often mediated by a biorecognition element such as an enzyme, antibody, or nucleic acid.

For instance, the binding of an analyte to a bioreceptor immobilized on an electrode surface could sterically hinder the electron transfer of the anthraquinone dye, leading to a decrease in the electrochemical signal. Conversely, an enzymatic reaction could produce a species that chemically alters the redox state of the dye, resulting in a measurable change in current or potential.

G cluster_electrode Electrode Surface Electrode Electrode Immobilized Bioreceptor Immobilized Bioreceptor Electrode->Immobilized Bioreceptor Immobilization DB291G This compound (Redox Probe) Immobilized Bioreceptor->DB291G Proximity Signal_Change Change in Electrochemical Signal Immobilized Bioreceptor->Signal_Change Conformational Change or Blockage DB291G->Signal_Change Altered Redox Activity Analyte Analyte Analyte->Immobilized Bioreceptor Binding Event G Start Start Clean_SPCE Clean SPCE Start->Clean_SPCE Adsorb_DB291G Adsorb Disperse Blue 291G Clean_SPCE->Adsorb_DB291G Deposit_Chitosan Deposit Chitosan Film Adsorb_DB291G->Deposit_Chitosan Immobilize_Bioreceptor Immobilize Bioreceptor Deposit_Chitosan->Immobilize_Bioreceptor Block_BSA Block with BSA Immobilize_Bioreceptor->Block_BSA Rinse_Store Rinse and Store Block_BSA->Rinse_Store End End Rinse_Store->End

References

Application Notes and Protocols for Disperse Blue 291 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291, a synthetic azo dye, is primarily utilized in the textile industry for its dyeing properties.[1][2] Structurally, it belongs to a class of compounds—azo dyes—that have garnered interest in medicinal chemistry due to their potential biological activities.[3][4] While Disperse Blue 291 itself has not been extensively characterized for therapeutic applications, emerging research on related azo compounds suggests potential roles as modulators of key biological pathways, including those involving protein kinases and inflammatory responses.[3][5]

These application notes provide a hypothetical framework for the high-throughput screening (HTS) of Disperse Blue 291 and its analogs to explore their potential as kinase inhibitors and anti-inflammatory agents. The protocols detailed below are based on established HTS methodologies and are intended to serve as a guide for the initial characterization of this and other novel compounds.

Hypothetical Application 1: Kinase Inhibitor Screening

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] Azo dye derivatives have been investigated as potential kinase inhibitors, making this a plausible area of investigation for Disperse Blue 291.[5] The following protocol describes a universal kinase assay suitable for HTS.

Signaling Pathway: Generic Kinase Activity

Kinase_Activity cluster_reaction Kinase Reaction ATP ATP Kinase Kinase ATP->Kinase binds Substrate Substrate Substrate->Kinase binds ADP ADP Kinase->ADP produces PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate produces DB291 Disperse Blue 291 (Potential Inhibitor) DB291->Kinase inhibits

Caption: Generic kinase inhibition pathway by Disperse Blue 291.

Experimental Workflow: ADP-Glo™ Kinase Assay

HTS_Workflow_Kinase start Start plate_prep Prepare 384-well assay plates with Disperse Blue 291 dilutions start->plate_prep add_kinase Add Kinase and Substrate plate_prep->add_kinase incubate1 Incubate to allow kinase reaction add_kinase->incubate1 add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate1->add_adpglo incubate2 Incubate add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze Analyze Data (Calculate % Inhibition) read_luminescence->analyze end End analyze->end

Caption: High-throughput screening workflow for kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from established luminescence-based kinase assays.[7]

  • Compound Plating:

    • Prepare serial dilutions of Disperse Blue 291 in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well white assay plate.

    • For controls, dispense 50 nL of DMSO (negative control, 100% activity) and 50 nL of a known potent kinase inhibitor (positive control, 0% activity) into respective wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations should be optimized for the target of interest.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes in the dark.

    • Measure the luminescence signal using a plate reader.

Data Presentation: Hypothetical IC₅₀ Values
Kinase TargetDisperse Blue 291 IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Aurora Kinase A8.50.015
PKA> 1000.007
CDK225.20.030
SRC15.80.006

Hypothetical Application 2: Anti-Inflammatory Screening

Chronic inflammation is a hallmark of many diseases.[8] The search for novel anti-inflammatory compounds is a key area of drug discovery. Some azo dyes have demonstrated anti-inflammatory properties, providing a rationale for screening Disperse Blue 291 in this context.[3] The following protocol is based on the measurement of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Signaling Pathway: LPS-Induced Inflammation

Inflammation_Pathway cluster_inhibition Potential Inhibition Points LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates Signaling_Cascade NF-κB Signaling Cascade TLR4->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression induces NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production leads to Inflammation Inflammation NO_Production->Inflammation DB291 Disperse Blue 291 DB291->Signaling_Cascade inhibits? DB291->iNOS_Expression inhibits?

Caption: LPS-induced pro-inflammatory signaling pathway.

Experimental Workflow: Griess Assay for Nitrite (B80452) Measurement

HTS_Workflow_Inflammation start Start seed_cells Seed RAW 264.7 macrophage cells in 96-well plates start->seed_cells incubate_adhere Incubate overnight to allow cell adherence seed_cells->incubate_adhere add_compounds Add Disperse Blue 291 dilutions incubate_adhere->add_compounds incubate_pre Pre-incubate with compounds add_compounds->incubate_pre add_lps Stimulate with LPS incubate_pre->add_lps incubate_stim Incubate for 24 hours add_lps->incubate_stim collect_supernatant Collect supernatant incubate_stim->collect_supernatant griess_reagent Add Griess Reagent to supernatant collect_supernatant->griess_reagent incubate_color Incubate for color development griess_reagent->incubate_color read_absorbance Read Absorbance at 540 nm incubate_color->read_absorbance analyze Analyze Data (Calculate % NO Inhibition) read_absorbance->analyze end End analyze->end

Caption: HTS workflow for anti-inflammatory compound screening.

Experimental Protocol: Nitric Oxide Production in Macrophages

This protocol is based on a common HTS assay for anti-inflammatory compounds.[8]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well flat-bottom plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of Disperse Blue 291 in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (negative control) and a known anti-inflammatory agent like Dexamethasone (positive control).

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.

    • Incubate the plates for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

Data Presentation: Hypothetical Anti-Inflammatory Activity
CompoundConcentration (µM)% Inhibition of NO ProductionCell Viability (%)
Disperse Blue 291112.598.7
1048.295.3
5085.688.1
Dexamethasone1092.399.1

Disclaimer: The application notes and protocols provided herein are for informational purposes only and are based on a hypothetical application of Disperse Blue 291. The biological activities and experimental results are illustrative and not based on published data for this specific compound. Researchers should conduct their own validation and optimization of these protocols. The safety and toxicity of Disperse Blue 291 should be carefully considered before use.[2][9]

References

Application Notes and Protocols: Non-Textile Research Applications of Disperse Blue 291

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the non-textile research applications of Disperse Blue 291, with a focus on its use in toxicological studies.

Toxicological Research Applications

Disperse Blue 291, a commercial azo dye, has been the subject of research to assess its potential genotoxic, mutagenic, and ecotoxic effects. These studies are crucial for understanding the environmental and human health risks associated with azo dyes released from industrial effluents.

In Vivo Genotoxicity Assessment: Mammalian Erythrocyte Micronucleus Assay

The in vivo micronucleus test is a critical tool for evaluating the potential of a chemical to cause chromosomal damage in living organisms. Disperse Blue 291 has been investigated for its genotoxic effects in mouse bone marrow.[1] An increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) was observed in mice treated with Disperse Blue 291, indicating its potential to induce chromosomal damage.[1]

Quantitative Data: In Vivo Genotoxicity of Disperse Blue 291

Test SystemEndpointConcentration/DoseResultReference
Male Swiss MiceMicronucleated Polychromatic Erythrocytes (MNPCEs) in bone marrow50 mg/kg body weight (oral administration)Increased frequency of MNPCEs[1]
Male Swiss MicePrimary DNA Damage (Comet Assay) in blood, liver, and kidney cells50 mg/kg body weight (oral administration)No significant alteration detected[1]
Male Swiss MiceGene Expression (BAX, BCL2, SMAD4, TNFA) in leukocytes50 mg/kg body weight (oral administration)No significant changes observed[1]

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (adapted from OECD Guideline 474) [2][3][4][5]

This protocol provides a general framework. Specific parameters should be optimized based on preliminary dose-range finding studies.

1. Animal Model and Husbandry:

  • Species: Male Swiss mice are a suitable model.[1]

  • Group Size: At least 5 animals per group.[5]

  • Acclimation: Acclimate animals for at least 5 days before the study.

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and light-dark cycle. Provide free access to standard laboratory diet and water.

2. Dose Formulation and Administration:

  • Vehicle: Select an appropriate vehicle (e.g., corn oil, water) that does not produce toxic effects.

  • Dose Levels: Include a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of Disperse Blue 291. A dose of 50 mg/kg has been shown to induce a response.[1] The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg/day.[5]

  • Administration: Administer the test substance via oral gavage.[1] A single administration or two administrations 24 hours apart can be used.[5]

3. Bone Marrow Collection:

  • Time Point: Sample bone marrow 24 and 48 hours after the last administration.[3]

  • Procedure:

    • Humanely euthanize the animals.

    • Excise the femurs and/or tibias.

    • Flush the bone marrow from the bones using fetal bovine serum (FBS) or another suitable buffer.

    • Create a single-cell suspension by gently pipetting.

    • Centrifuge the cell suspension and resuspend the pellet in a small volume of FBS.

4. Slide Preparation and Staining:

  • Place a small drop of the bone marrow cell suspension on a clean microscope slide.

  • Create a smear by pulling the drop across the slide with another slide at a 45-degree angle.

  • Allow the slides to air-dry.

  • Stain the slides with a suitable stain (e.g., May-Grünwald-Giemsa, acridine (B1665455) orange) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

5. Scoring and Data Analysis:

  • Score at least 4000 PCEs per animal for the presence of micronuclei.[3]

  • Record the number of MNPCEs.

  • Determine the ratio of PCEs to NCEs by counting at least 500 total erythrocytes to assess bone marrow toxicity.

  • Statistically analyze the data to determine if there is a significant increase in MNPCEs in the treated groups compared to the vehicle control.

Experimental Workflow: In Vivo Micronucleus Assay

MicronucleusAssayWorkflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Male Swiss Mice) acclimation Acclimation (>= 5 days) animal_model->acclimation grouping Randomize into Groups (Vehicle, Positive Control, Test Substance) acclimation->grouping dose_prep Prepare Dose Formulations grouping->dose_prep administration Administer via Oral Gavage dose_prep->administration euthanasia Euthanize Animals (24 & 48h post-dose) administration->euthanasia bm_extraction Extract Bone Marrow (Femur/Tibia) euthanasia->bm_extraction slide_prep Prepare & Stain Slides bm_extraction->slide_prep scoring Microscopic Scoring (>=4000 PCEs/animal) slide_prep->scoring data_analysis Statistical Analysis scoring->data_analysis

Caption: Workflow for the in vivo mammalian erythrocyte micronucleus assay.

In Vitro Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Disperse Blue 291 has been shown to be mutagenic in the Salmonella assay, particularly after metabolic activation.[3] The study indicated that bacterial nitroreductase and O-acetyltransferase are important enzymes in the metabolic activation of this dye.[3]

Quantitative Data: In Vitro Mutagenicity of Disperse Blue 291

Test SystemStrainsMetabolic ActivationResultReference
Salmonella typhimuriumTA98, TA100, TA1537, TA1538With and without S9 mixMutagenic[3]
Salmonella typhimuriumYG1024, YG1041 (high nitroreductase and O-acetyltransferase)With S9 mixHighest mutagenic potency (240 revertants/µg for YG1041)[3]

Experimental Protocol: Bacterial Reverse Mutation Assay (adapted from OECD Guideline 471) [6][7]

1. Bacterial Strains:

  • Use a set of Salmonella typhimurium strains, including TA98, TA100, TA1535, and TA1537, to detect frameshift and base-pair substitution mutations.[7]

  • For azo dyes, it is also recommended to use strains with enhanced nitroreductase and O-acetyltransferase activity, such as YG1024 and YG1041.[3]

2. Metabolic Activation System (S9 Mix):

  • Prepare S9 fraction from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone.

  • For azo dyes, the use of hamster liver S9 and the addition of flavin mononucleotide (FMN) to the S9 mix can enhance the detection of mutagenicity.

3. Plate Incorporation Method:

  • To a test tube, add 2 mL of molten top agar (B569324), 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test solution (or control).

  • For experiments with metabolic activation, add 0.5 mL of S9 mix.

  • Vortex the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

4. Pre-incubation Method (recommended for azo dyes):

  • In a test tube, mix 0.1 mL of the test solution, 0.1 mL of bacterial culture, and 0.5 mL of S9 mix (or buffer for experiments without metabolic activation).

  • Incubate this mixture at 37°C for 20-30 minutes with shaking.

  • Add 2 mL of molten top agar, vortex, and pour onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

5. Data Collection and Interpretation:

  • Count the number of revertant colonies on each plate.

  • A positive result is indicated by a dose-related increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations compared to the negative control.

Metabolic Activation of Disperse Blue 291

MetabolicActivation DB291 Disperse Blue 291 (Pro-mutagen) AzoReduction Azo Reduction (Nitroreductase) DB291->AzoReduction AromaticAmines Aromatic Amines (Metabolites) AzoReduction->AromaticAmines N_Hydroxylation N-Hydroxylation (CYP450) AromaticAmines->N_Hydroxylation Hydroxylamines N-Hydroxylamines N_Hydroxylation->Hydroxylamines Acetylation O-Acetylation (O-acetyltransferase) Hydroxylamines->Acetylation ReactiveEsters Reactive Acetoxy Esters Acetylation->ReactiveEsters DNA_Adducts DNA Adducts (Mutagenicity) ReactiveEsters->DNA_Adducts

Caption: Proposed metabolic activation pathway of Disperse Blue 291 leading to mutagenicity.

In Vitro Genotoxicity and Cytotoxicity in Human Cells

Disperse Blue 291 has been demonstrated to induce genotoxic and cytotoxic effects in the human hepatoma cell line, HepG2. This is significant as the liver is a primary site of xenobiotic metabolism.

Quantitative Data: In Vitro Effects of Disperse Blue 291 in HepG2 Cells

AssayEndpointConcentration RangeResultReference
Comet AssayDNA Damage (increased tail length)400 - 1000 µg/mLDose-dependent increase in DNA damage
Micronucleus TestChromosomal Damage (increased frequency of micronuclei)400 - 1000 µg/mLDose-dependent increase in micronuclei
Cell Viability AssayCytotoxicity200 - 1000 µg/mLDecreased cell viability

Experimental Protocols: Assays in HepG2 Cells

1. Cell Culture:

  • Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% FBS and antibiotics, in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (e.g., MTT or Neutral Red Uptake):

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of Disperse Blue 291 (e.g., 200-1000 µg/mL) for a defined period (e.g., 24 hours).

  • For MTT assay: Add MTT solution and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • For Neutral Red assay: Incubate the cells with a medium containing neutral red. After incubation, wash the cells and extract the dye. Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the untreated control.

3. Comet Assay (Single Cell Gel Electrophoresis):

  • Treat HepG2 cells with Disperse Blue 291 as described for the cytotoxicity assay.

  • Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells in a high-salt solution to remove membranes and proteins.

  • Subject the slides to electrophoresis in an alkaline buffer to unwind and separate the DNA.

  • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using appropriate software.

Ecotoxicological Research Applications

The release of textile dyes into aquatic environments necessitates an understanding of their impact on aquatic organisms. Disperse Blue 291 has been evaluated for its ecotoxicity.

Quantitative Data: Ecotoxicity of Disperse Blue 291

Test OrganismEndpointValueReference
Fish (Pimephales promelas)96-hour LC500.0675 mg/L
Daphnia magna48-hour EC500.0675 mg/L

Other Potential Research Applications

Environmental Tracer Studies

Disperse dyes like Disperse Blue 291 have been suggested for use as tracer compounds in environmental testing to monitor the movement and behavior of pollutants in water systems. Their distinct chemical properties could allow for tracking and analysis of contaminant distribution, aiding in the development of water treatment strategies. However, detailed protocols for this specific application are not well-established in the scientific literature.

Metabolite Analysis

In the field of metabolomics, Disperse Blue 291 has been proposed as a potential reference dye for the analysis and identification of metabolites in biological samples. Its unique spectral characteristics could enable accurate detection and quantification of various metabolites. This application is still largely conceptual, and specific protocols have not been published.

Note on Fluorescent Properties

While some commercial suppliers classify "Disperse Blue 291G" as a fluorescent dye, it is important to note that azo dyes are generally characterized by their strong absorption in the visible spectrum and are typically non-fluorescent or weakly fluorescent. In fact, the azo group is often used as a fluorescence quencher in the design of fluorescent probes. The non-fluorescent nature is due to efficient non-radiative decay processes. Currently, there is a lack of peer-reviewed scientific literature demonstrating significant fluorescence from Disperse Blue 291 or its application as a fluorescent probe in research. Researchers should exercise caution and independently verify the fluorescent properties of this compound before considering it for fluorescence-based applications.

References

Troubleshooting & Optimization

Troubleshooting uneven dyeing with Disperse blue 291G on polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with uneven dyeing of polyester (B1180765) substrates using Disperse Blue 291.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing, such as streaks or patches, on polyester fabric?

Uneven dyeing, manifesting as streaks, patches, or inconsistent shades, is a frequent issue in polyester dyeing.[1][2] The primary causes stem from several factors related to the dye, the dyeing process, and the substrate itself. These include:

  • Poor Dye Dispersion: Disperse dyes, by nature, are not soluble in water and must be evenly distributed in the dye bath as fine particles.[3] If the dye particles agglomerate or clump together, it can lead to spots and uneven coloration.[1][3]

  • Incorrect Temperature Control: Polyester fibers require high temperatures (typically above 100°C) to swell, allowing dye molecules to penetrate the fiber structure.[4][5] A temperature ramp-up that is too rapid, especially between 80°C and 130°C, can cause the dye to "rush" onto the fabric surface, leading to poor leveling and unevenness.[6][7]

  • Inadequate Liquor Circulation: Insufficient movement of the dye liquor or the fabric within the dyeing machine can result in localized dye exhaustion, causing uneven shades.[1][8]

  • Improper pH Control: The stability and uptake of most disperse dyes, including azo dyes, are sensitive to pH.[8] An acidic environment (pH 4.5-5.5) is crucial for optimal dyeing of polyester.[4][5] Deviations from this range can affect the dye's performance.

  • Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can act as a barrier, preventing uniform dye penetration.[9][10]

Q2: I'm observing dark-colored spots or specks on my dyed polyester. What is the cause and prevention?

The appearance of dye spots is typically due to the aggregation or incomplete dissolution of dye particles in the bath.[3][11] This can happen if the dispersing agent is inadequate or if the dye itself has poor dispersion stability at high temperatures.[3][7]

Prevention Strategies:

  • Ensure the dye is properly pasted with a small amount of warm water and a dispersing agent before being added to the main bath.[4][12]

  • Use a high-quality dispersing agent suitable for high-temperature dyeing conditions.[5]

  • Filter the dye solution through a fine mesh before adding it to the dye bath to remove any undissolved particles.[11]

  • Avoid prolonged boiling, as high temperatures can sometimes increase dye particle size through agglomeration.[8]

Q3: Why does the color of my fabric look pale or weaker than the target shade?

A pale shade usually indicates insufficient dye uptake by the polyester fibers.[13] This can be attributed to several factors:

  • Sub-optimal Temperature: The dyeing temperature may not have reached the required level (e.g., 130°C for high-temperature methods) or was not held for a sufficient duration.[9] Polyester dyeing is very slow below 100°C.[14]

  • Incorrect pH: If the pH of the dye bath is outside the optimal acidic range of 4.5-5.5, dye exhaustion can be negatively affected.[4]

  • Excessive Leveling Agent: While leveling agents promote even dyeing, an excessive amount can overly retard the dye uptake, resulting in a lighter shade.

  • Dye Concentration: The amount of dye used may have been insufficient for the weight of the fabric and the desired color depth.[9][13]

Q4: How can I prevent shade inconsistency from one batch to the next?

Batch-to-batch inconsistency is a common problem that arises from a lack of precise control over dyeing parameters.[7] To ensure reproducibility, the following must be strictly controlled:

  • Process Parameters: Maintain consistent liquor ratios, temperature profiles (heating and cooling rates), holding times, and pH levels for every batch.[1][7]

  • Raw Materials: Use dyes and auxiliary chemicals from the same batch whenever possible to avoid variations in strength or properties.

  • Water Quality: The presence of metal ions like iron and copper or hardness salts (calcium, magnesium) can affect the final shade.[14] The use of a sequestering agent is recommended.

  • Substrate Consistency: Variations in the polyester fiber itself, such as different production lots or thermal histories, can lead to different dyeing behaviors.[14]

Q5: Can an unevenly dyed polyester fabric be corrected?

Yes, it is often possible to improve the levelness of an unevenly dyed fabric. This is typically done by promoting dye migration, where dye molecules move from areas of high concentration to areas of low concentration.[15][16] This process involves treating the fabric in a fresh bath containing a leveling agent at a high temperature (e.g., 130°C).[15] For severe cases, a partial stripping of the dye followed by redyeing may be necessary.

Key Dyeing Parameters

Achieving a successful and level dyeing on polyester requires careful control of several interdependent parameters.

ParameterRecommended Value/RangePurpose & Significance
Dyeing Temperature 130°C (for High-Temp Method)Essential for swelling polyester fibers to allow dye penetration and fixation.[4][5]
pH of Dyebath 4.5 - 5.5 (Acidic)Maintains dye stability and promotes optimal dye uptake by the fiber.[4][5]
Heating Rate 1.0 - 2.0 °C / minuteA controlled, slower rate of rise, especially between 80-130°C, is critical to prevent rapid, uneven dye uptake.[5][7]
Time at Temperature 30 - 60 minutesHolding time at peak temperature allows for dye diffusion and fixation within the fiber; depends on the desired shade depth.[5][17]
Liquor Ratio 1:8 to 1:15The ratio of the weight of the dye liquor to the weight of the fabric; affects dye concentration and chemical efficiency.[5][18]
Auxiliaries Varies (see protocol)Dispersing agents keep dye particles from agglomerating.[3] Leveling agents control the rate of dye uptake to ensure uniformity.[3][19]

Experimental Protocols

Protocol 1: Standard High-Temperature Exhaust Dyeing

This protocol describes a standard laboratory procedure for dyeing polyester fabric with Disperse Blue 291 using a high-temperature, high-pressure apparatus.

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities, oils, or sizing agents.[20] Rinse thoroughly with warm and then cold water.

  • Dye Dispersion: Create a stock dispersion of Disperse Blue 291. Carefully weigh the required amount of dye powder and make a smooth paste with a small amount of warm water containing a dispersing agent.[4][12] Gradually add more water while stirring to create a fine, stable dispersion.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 1:10).[5]

    • Fill the dyeing vessel with the required amount of water.

    • Add auxiliaries while stirring:

      • Dispersing Agent (e.g., 0.5 - 1.0 g/L)

      • Leveling Agent (e.g., 0.5 - 1.0 g/L)

    • Adjust the pH of the bath to 4.5 - 5.5 using acetic acid.[4]

    • Add the prepared dye dispersion to the bath through a filter.

  • Dyeing Cycle:

    • Immerse the prepared polyester fabric in the dyebath at a starting temperature of around 60°C.[12][18]

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[5]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[5]

    • Cool the bath down to 70-80°C at a rate of approximately 2°C per minute.[18]

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Rinse the fabric.

    • Prepare a new bath containing:

      • Sodium Hydrosulfite: 2 g/L

      • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.[16]

    • Rinse thoroughly with hot water, then cold water, and neutralize with a small amount of acetic acid if necessary.

  • Drying: Dry the fabric.

Protocol 2: Correcting Uneven Dyeing via Dye Migration

This protocol can be used to improve the levelness of a previously dyed, patchy polyester fabric.

  • Bath Preparation: Prepare a fresh bath with a liquor ratio similar to the original dyeing (e.g., 1:10).

  • Add Auxiliaries: Add a high-temperature leveling agent (e.g., 1-2 g/L) to the bath. Do not add any new dye. Adjust the pH to 4.5-5.5 with acetic acid.

  • Treatment Cycle:

    • Introduce the unevenly dyed fabric into the bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold at 130°C for 45-60 minutes. During this time, the leveling agent will help desorb dye from darker areas and allow it to migrate to lighter areas.

    • Cool down slowly to 70°C.

  • Rinsing and Drying: Rinse the fabric thoroughly and dry. Evaluate the levelness. If satisfactory, no further processing is needed. If still uneven, a more aggressive stripping process may be required.

Visual Guides

Troubleshooting Workflow for Uneven Dyeing

G cluster_0 cluster_1 Primary Checks cluster_2 Potential Causes & Solutions cluster_cause1 cluster_cause2 cluster_cause3 cluster_3 start Uneven Dyeing Observed Process Review Process Parameters (Temp, pH, Time) start->Process Dispersion Check Dye Dispersion (Spots, Aggregation) start->Dispersion Preparation Verify Fabric Prep (Scouring, Purity) start->Preparation Auxiliaries Evaluate Auxiliaries (Dispersing/Leveling Agents) start->Auxiliaries Temp Rapid Heating Rate Process->Temp pH Incorrect pH Process->pH Agg Dye Agglomeration Dispersion->Agg Impurity Fabric Impurities Preparation->Impurity Auxiliaries->Agg Inadequate Agent Sol_Temp Solution: Slow heating rate (1-2°C/min) Temp->Sol_Temp end_node Level Dyeing Achieved Sol_Temp->end_node Sol_pH Solution: Buffer bath to pH 4.5-5.5 pH->Sol_pH Sol_pH->end_node Sol_Agg Solution: Improve pasting, use quality dispersing agent Agg->Sol_Agg Sol_Agg->end_node Sol_Impurity Solution: Ensure thorough scouring Impurity->Sol_Impurity Sol_Impurity->end_node

Caption: Troubleshooting logic for addressing uneven dyeing issues.

Interrelationship of Key Dyeing Parameters

G Outcome Level Dyeing Outcome Temp Temperature (130°C) Swell Fiber Swelling Temp->Swell Diffusion Dye Diffusion Rate Temp->Diffusion pH pH (4.5-5.5) Dispersion Dye Dispersion Stability pH->Dispersion Uptake Dye Uptake Rate pH->Uptake Time Time (30-60 min) Time->Diffusion allows for Aux Auxiliaries Aux->Dispersion Dispersing Agent Aux->Uptake Leveling Agent Circulation Circulation / Agitation Circulation->Uptake ensures uniform Swell->Outcome Diffusion->Outcome Dispersion->Outcome Uptake->Outcome

Caption: Key parameters influencing the polyester dyeing process.

References

How to prevent aggregation of Disperse blue 291G in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Disperse Blue 291G in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is a non-ionic azo dye with the chemical formula C₁₉H₂₁BrN₆O₆.[1][2][3] Like other disperse dyes, it has very low solubility in water. The primary reason for aggregation is the tendency of the hydrophobic dye molecules to clump together in an aqueous environment to minimize their contact with water. This process is driven by strong van der Waals forces between the dye molecules.

Q2: What are the main factors that promote the aggregation of this compound?

Several factors can induce or accelerate aggregation:

  • Improper Dispersion: Insufficient initial dispersion of the dye powder in water.

  • Water Hardness: The presence of metal ions (e.g., calcium, magnesium) in hard water can lead to the formation of insoluble complexes.[4][5]

  • Incorrect pH: The optimal pH for disperse dye solutions is in the weakly acidic range (4.5-5.5).[4][6][7] Deviations from this range, especially towards alkaline conditions, can cause dye hydrolysis and aggregation.[8][9]

  • High Temperature: While elevated temperatures can increase the solubility of disperse dyes, they can also accelerate the rate of aggregation if the dispersion is not adequately stabilized.[4][10]

  • Rapid Heating: A fast temperature increase during the preparation of the solution can promote aggregation.[11][12]

Q3: How can I prevent the aggregation of this compound in my experiments?

The most effective way to prevent aggregation is by using dispersing agents.[12] These are surfactants that adsorb onto the surface of the dye particles, preventing them from clumping together through electrostatic repulsion and/or steric hindrance. Additionally, controlling the pH, temperature, and water quality are crucial steps.

Q4: What types of dispersing agents are effective for this compound?

Both anionic and non-ionic surfactants are commonly used.

  • Anionic Dispersants: Lignosulfonates and naphthalene (B1677914) sulfonate-formaldehyde condensates are widely used.[6]

  • Non-ionic Surfactants: These can also be used to enhance the stability of the dye dispersion, especially at higher temperatures.

The choice of dispersant and its concentration are critical for achieving a stable solution.

Q5: What is the ideal pH for a this compound aqueous solution?

The ideal pH range for maintaining the stability of a this compound solution is between 4.5 and 5.5.[4][6][7] This weakly acidic environment ensures the chemical stability of the dye. Acetic acid is commonly used to adjust the pH to this range.[4][7]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Visible particles or sediment in the solution - Incomplete initial dispersion- Aggregation due to improper pH or temperature- Insufficient amount of dispersing agent- Ensure the dye is pasted with a wetting agent before adding the bulk of the water.- Check and adjust the pH to 4.5-5.5 using acetic acid.[4][6][7]- Increase the concentration of the dispersing agent.
Color of the solution appears uneven or streaky - Poor dye dispersion- Incorrect particle size- Improve agitation during the preparation of the solution.- Use a dispersing agent that provides better particle size control.
The solution is cloudy or turns into a paste upon heating - Poor high-temperature dispersion stability- Incompatible dispersing agent- Select a dispersant with good thermal stability.- Add a high-temperature leveling agent.- Reduce the rate of heating.[11][12]
Inconsistent results between experiments - Variations in water quality (hardness)- Fluctuations in pH or temperature- Use deionized or distilled water for all experiments.- Strictly control the pH and temperature throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound

This protocol outlines the steps to prepare a stable 1 g/L aqueous solution of this compound.

Materials:

  • This compound powder

  • Anionic dispersant (e.g., Lignosulfonate or Naphthalene sulfonate-formaldehyde condensate)

  • Deionized water

  • Acetic acid (1% solution)

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • pH meter

Procedure:

  • Weighing: Accurately weigh 0.1 g of this compound powder and the appropriate amount of dispersing agent. A general starting point is a 1:1 to 1:2 dye-to-dispersant ratio by weight.

  • Pasting: In a small beaker, create a smooth paste by adding a few milliliters of deionized water to the dye powder and dispersing agent. Stir with a glass rod until no lumps are visible.

  • Dispersion: Place a beaker with 90 mL of deionized water on a magnetic stirrer. While stirring, slowly add the dye paste to the water.

  • pH Adjustment: Use a pH meter to measure the pH of the solution. Slowly add the 1% acetic acid solution dropwise until the pH is stable between 4.5 and 5.5.[4][6][7]

  • Volume Adjustment: Transfer the solution to a 100 mL graduated cylinder and add deionized water to reach the final volume of 100 mL.

  • Stirring: Transfer the solution back to a beaker and continue stirring for at least 30 minutes to ensure complete dispersion.

Protocol 2: Evaluation of Dispersion Stability (Filter Paper Test)

This qualitative test helps to assess the stability of the prepared this compound solution, especially after exposure to high temperatures.

Materials:

  • Prepared this compound solution

  • Whatman No. 1 filter paper

  • Beaker

  • Pipette

  • Oven or water bath capable of reaching 70°C and 130°C

Procedure:

  • Initial Diffusion Test: At room temperature, use a pipette to place a few drops of the prepared dye solution onto a piece of filter paper. Observe the spreading of the dye. A stable dispersion will show a uniform circle of color. An unstable dispersion will have a concentrated spot of dye in the center with a clear liquid ring around it.[4][5]

  • Dispersion Test at 70°C: Heat the remaining dye solution to 70-72°C and hold for 15-30 minutes.[5] A stable solution should remain fluid with no sticky residue on the beaker walls.[5]

  • High-Temperature Stability Test: Place a sample of the dye solution in a sealed container and heat it to 130°C for 30-60 minutes in an oven or a high-temperature dyeing apparatus.[4][5]

  • Post-Heating Filtration: After cooling the solution back to room temperature, filter it through a fresh piece of Whatman No. 1 filter paper.

  • Observation: A stable solution will pass through the filter paper quickly, leaving no visible dye particles on the paper. An unstable solution will filter slowly and leave a residue of aggregated dye on the filter paper.[4][5]

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for preparing stable this compound solutions. Optimization may be required based on specific experimental conditions.

ParameterRecommended Value/RangeNotes
This compound Concentration 1 - 10 g/LHigher concentrations may require more dispersant.
Dispersing Agent Type Lignosulfonate, Naphthalene sulfonate-formaldehyde condensateAnionic dispersants are generally effective.
Dispersant to Dye Ratio (w/w) 0.5:1 to 2:1Start with a 1:1 ratio and optimize as needed.
pH 4.5 - 5.5Critical for dye stability. Adjust with acetic acid.[4][6][7]
Temperature for Preparation Room Temperature to 60°CAvoid rapid heating.
Water Quality Deionized or DistilledTo avoid interference from metal ions.

Visual Guides

Mechanism of Dispersion

The following diagram illustrates the role of dispersing agents in stabilizing this compound particles in an aqueous solution.

G cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent a This compound Particles b Aggregation a->b c This compound Particles d Dispersing Agent Adsorption c->d e Stable Dispersion (Electrostatic/Steric Repulsion) d->e

Caption: Mechanism of this compound stabilization.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting aggregation issues with this compound solutions.

start Aggregation Observed check_pH Is pH between 4.5-5.5? start->check_pH adjust_pH Adjust pH with Acetic Acid check_pH->adjust_pH No check_dispersant Is a dispersing agent used? check_pH->check_dispersant Yes adjust_pH->check_dispersant add_dispersant Add Dispersing Agent (e.g., Lignosulfonate) check_dispersant->add_dispersant No check_concentration Is dispersant concentration adequate? check_dispersant->check_concentration Yes add_dispersant->check_concentration increase_concentration Increase Dispersant:Dye Ratio check_concentration->increase_concentration No check_water Is deionized water being used? check_concentration->check_water Yes increase_concentration->check_water use_di_water Switch to Deionized Water check_water->use_di_water No check_temp Was heating too rapid? check_water->check_temp Yes use_di_water->check_temp slow_heating Reduce Heating Rate check_temp->slow_heating Yes stable_solution Stable Solution Achieved check_temp->stable_solution No slow_heating->stable_solution

Caption: Troubleshooting aggregation of this compound.

References

Reducing photobleaching of Disperse blue 291G in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Blue 291G. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and optimize your fluorescence microscopy experiments.

Disclaimer: this compound is primarily an industrial azo dye used in the textile industry. Its application in fluorescence microscopy is not widely documented. Therefore, the following recommendations are based on general principles of fluorescence microscopy and photobleaching reduction. Experimental validation is crucial to determine the optimal conditions for your specific application.

Troubleshooting Guide

This section addresses common issues encountered when using fluorescent dyes like this compound in fluorescence microscopy.

Problem Potential Cause Recommended Solution
Rapid Signal Fading Photobleaching: Excessive exposure to excitation light.- Reduce the intensity of the excitation light to the minimum level required for a sufficient signal-to-noise ratio.- Decrease the exposure time per image.- Use a more sensitive camera to allow for shorter exposure times.- Employ neutral density filters to attenuate the excitation light.[1][2]
High Oxygen Concentration: Molecular oxygen contributes to the formation of reactive oxygen species that damage the fluorophore.- Use a commercial antifade mounting medium containing oxygen scavengers.[3][4][5]- For live-cell imaging, consider specialized live-cell antifade reagents.[4]
Weak Initial Signal Suboptimal Filter Set: Excitation and emission filters do not match the spectral properties of this compound.- As the exact excitation and emission maxima of this compound in a biological environment are not well-documented, empirical testing with different standard blue dye filter sets (e.g., DAPI, Hoechst) is recommended.
Low Dye Concentration: Insufficient labeling of the target structure.- Titrate the concentration of this compound to find the optimal balance between signal strength and potential background fluorescence or toxicity.
High Background Fluorescence Excess Unbound Dye: Residual dye in the sample that is not bound to the target.- Include additional washing steps in your staining protocol to remove unbound dye.
Autofluorescence: Intrinsic fluorescence from the sample itself.- Image an unstained control sample to assess the level of autofluorescence.- If autofluorescence is problematic, consider spectral unmixing if your imaging system supports it.
Inconsistent Results Variability in Sample Preparation: Inconsistent mounting or staining procedures.- Standardize your sample preparation protocol, including incubation times, washing steps, and the volume of mounting medium used.- Ensure the mounting medium is fresh and has been stored correctly.
Microscope Settings Fluctuation: Changes in lamp intensity or camera settings between experiments.- Document and standardize all microscope settings for each experiment to ensure reproducibility. This includes laser/lamp power, exposure time, gain, and filter selection.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[6] This leads to a progressive decrease in signal intensity during imaging, which can compromise the quality of your images and the accuracy of quantitative measurements.[7][8]

Q2: I can't find the exact excitation and emission spectra for this compound for microscopy. What should I do?

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[2][9] They typically work by scavenging for reactive oxygen species (ROS), which are a primary cause of fluorophore degradation upon exposure to light.[3][5]

Q4: Can I use any antifade reagent with this compound?

A4: While many antifade reagents are broadly compatible with different fluorophores, their effectiveness can vary. It is advisable to test a few different commercially available antifade reagents to determine which one provides the best photoprotection for this compound in your specific sample type. Below is a table of common antifade agents.

Antifade Agent Primary Mechanism Compatibility Notes
p-Phenylenediamine (PPD) Reactive Oxygen Species ScavengerHighly effective but can be toxic and may react with certain dyes (e.g., cyanine (B1664457) dyes).[9]
n-Propyl gallate (NPG) Reactive Oxygen Species ScavengerNon-toxic and suitable for live-cell imaging, but may have anti-apoptotic effects.[9]
1,4-diazabicyclo[2.2.2]octane (DABCO) Reactive Oxygen Species ScavengerLess effective than PPD but also less toxic.[9]
Trolox Vitamin E analog, antioxidantEffective for both fixed and live-cell imaging.[4][5]
Commercial Mountants (e.g., ProLong Gold, VECTASHIELD) Proprietary formulationsOften provide excellent, long-lasting protection and are ready to use.[2][10]

Q5: How can I adjust my imaging protocol to minimize photobleaching?

A5: There are several strategies you can implement:

  • Minimize Exposure: Only expose your sample to the excitation light when you are actively acquiring an image. Use the shutter to block the light path at all other times.[11][12]

  • Use Transmitted Light for Focusing: Locate the region of interest and focus using transmitted light (e.g., brightfield or DIC) before switching to fluorescence imaging.[12]

  • Optimize Image Acquisition Settings: Use the lowest possible excitation light intensity that provides a usable signal.[2] Decrease the exposure time and, if necessary, increase the camera gain or use binning.[1]

  • Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.[4]

Experimental Protocols

Protocol 1: Basic Sample Preparation and Mounting for Fixed Cells
  • Staining: Perform your standard staining protocol with this compound.

  • Washing: After the final staining step, wash the sample thoroughly to remove any unbound dye. This typically involves 2-3 washes with a suitable buffer (e.g., PBS).

  • Mounting:

    • Carefully remove as much of the final wash buffer as possible without allowing the sample to dry out.

    • Add a small drop (approximately 20-50 µL) of an antifade mounting medium to the sample.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the mounting medium from evaporating and to minimize oxygen entry.

    • Allow the mounting medium to cure according to the manufacturer's instructions (often in the dark for several hours to overnight).

  • Storage: Store the slide flat in the dark at 4°C until imaging.

Protocol 2: Creating a Photobleaching Curve to Quantify Fading
  • Sample Preparation: Prepare your sample as described in Protocol 1.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the filter set that provides the best signal for this compound.

    • Set the excitation intensity, exposure time, and camera gain to the values you intend to use for your experiment.

  • Image Acquisition:

    • Locate a representative region of your sample.

    • Acquire a time-lapse series of images of the same field of view. For example, take one image every 5 seconds for a total of 5 minutes. It is crucial that the sample remains in focus and is not moved during this process.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) within a stained structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the mean fluorescence intensity as a function of time. This curve represents the rate of photobleaching under your specific imaging conditions.[7]

    • This data can be used to normalize fluorescence intensity measurements in your experiments.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging Staining Stain with this compound Washing Wash to Remove Unbound Dye Staining->Washing Mounting Mount with Antifade Medium Washing->Mounting Curing Cure and Seal Coverslip Mounting->Curing Focus Focus using Transmitted Light Curing->Focus Proceed to Imaging ROI Select Region of Interest Focus->ROI Acquire Acquire Image with Minimal Exposure ROI->Acquire Store Store Image Data Acquire->Store

Caption: Workflow for sample preparation and imaging to reduce photobleaching.

Troubleshooting_Logic Start Problem: Rapid Signal Fading Cause1 Check Excitation Intensity Start->Cause1 Solution1a Reduce Light Intensity Cause1->Solution1a Too High Solution1b Decrease Exposure Time Cause1->Solution1b Too Long Cause2 Check Mounting Medium Cause1->Cause2 Optimal Solution1a->Cause2 Solution1b->Cause2 Solution2 Use Antifade Reagent Cause2->Solution2 No Antifade End Signal Stabilized Cause2->End Antifade Present Solution2->End

Caption: Troubleshooting logic for rapid signal fading.

References

Improving the signal-to-noise ratio of Disperse blue 291G fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments using Disperse Blue 291G.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Disperse Blue 291?

This compound and Disperse Blue 291 are distinct chemical compounds. It is crucial to use the correct identifier when searching for information.

PropertyDisperse Blue 291This compound
CAS Number 56548-64-251868-46-3
Molecular Formula C₁₉H₂₁BrN₆O₆C₂₁H₂₁BrN₆O₆
Primary Use Textile DyeTextile Dye

Q2: I am observing a very weak fluorescent signal with this compound. What are the potential causes?

A weak or absent signal can stem from several factors, including incorrect filter sets, dye degradation, low dye concentration, or issues with the experimental protocol. A systematic troubleshooting approach is necessary to identify the root cause.[1][2]

Q3: What are the optimal excitation and emission wavelengths for this compound?

Specific excitation and emission maxima for this compound are not well-documented in research literature. As a starting point, given its blue color, excitation in the violet to blue range (approximately 400-450 nm) and emission in the blue to green range (approximately 450-550 nm) can be explored. It is highly recommended to perform a spectral scan using a spectrophotometer or a microscope with a spectral detector to determine the optimal wavelengths for your specific solvent and sample conditions.

Q4: How can I reduce background fluorescence in my this compound staining?

High background can obscure your signal. Common causes include autofluorescence from your sample, non-specific binding of the dye, and contaminated reagents.[3][4] Strategies to reduce background include using appropriate controls, optimizing blocking steps, and employing spectral unmixing if your imaging system supports it.

Q5: Is this compound photostable?

The photostability of this compound in microscopy applications is not well-characterized. Disperse dyes, in general, can be susceptible to photobleaching.[5][6] To minimize photobleaching, it is advisable to limit the exposure time to excitation light, use the lowest possible excitation intensity, and use an anti-fade mounting medium.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

A faint or undetectable signal is a common challenge in fluorescence microscopy. This guide provides a step-by-step approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting cluster_solutions Potential Solutions start Weak or No Signal check_microscope Verify Microscope Settings (Excitation/Emission Filters, Light Source) start->check_microscope check_dye Assess Dye Integrity (Proper Storage, Fresh Solution) check_microscope->check_dye Settings Correct sol1 1. Use appropriate filter sets based on spectral scan. 2. Ensure light source is functional and aligned. check_microscope->sol1 optimize_staining Optimize Staining Protocol (Concentration, Incubation Time, pH) check_dye->optimize_staining Dye is Viable sol2 1. Prepare fresh dye solution. 2. Store dye protected from light and moisture. check_dye->sol2 check_sample Evaluate Sample Preparation (Fixation, Permeabilization) optimize_staining->check_sample Protocol Optimized sol3 1. Perform a dye concentration titration. 2. Optimize incubation time and temperature. optimize_staining->sol3 signal_restored Signal Restored check_sample->signal_restored Sample Prep OK sol4 1. Test different fixation/permeabilization methods. 2. Include positive and negative controls. check_sample->sol4

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Quantitative Parameters for Signal Optimization

ParameterRecommendationRationale
Dye Concentration Perform a titration series (e.g., 0.1 µM to 10 µM).To find the optimal concentration that maximizes signal without increasing background.
Incubation Time Test a range of times (e.g., 15 min to 2 hours).Insufficient time may lead to weak staining, while excessive time can increase non-specific binding.
pH of Staining Buffer Evaluate a pH range around neutral (e.g., 6.5 to 7.5).The fluorescence of some dyes is pH-sensitive.
Excitation Intensity Use the lowest intensity that provides a detectable signal.Minimizes photobleaching and phototoxicity.[7]
Exposure Time Adjust to achieve a good signal without saturating the detector.A longer exposure can compensate for a weak signal but may increase noise.
Problem 2: High Background Fluorescence

Excessive background can mask the specific signal from your target. This guide outlines strategies to reduce background noise.

Workflow for Reducing High Background

high_background_troubleshooting start High Background Signal check_autofluorescence Assess Sample Autofluorescence (Image unstained sample) start->check_autofluorescence optimize_blocking Optimize Blocking Step (Reagent, Time, Temperature) check_autofluorescence->optimize_blocking Autofluorescence Addressed optimize_washing Improve Washing Steps (Number of washes, Duration, Buffer) optimize_blocking->optimize_washing Blocking Optimized check_dye_concentration Re-evaluate Dye Concentration (Perform titration if necessary) optimize_washing->check_dye_concentration Washing Optimized background_reduced Background Reduced check_dye_concentration->background_reduced Concentration Optimal

Caption: Workflow for troubleshooting high background fluorescence.

Strategies to Minimize Background

StrategyDetailed RecommendationExpected Outcome
Blocking Use a blocking buffer appropriate for your sample (e.g., BSA, serum from the secondary antibody host species). Incubate for at least 1 hour at room temperature.Reduces non-specific binding of the dye to the sample.[3]
Washing Increase the number and duration of wash steps after dye incubation. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).Removes unbound and non-specifically bound dye molecules.
Antifade Mountant Use a commercially available antifade mounting medium.Reduces photobleaching which can sometimes contribute to a diffuse background.
Spectral Unmixing If your microscope has a spectral detector, acquire a spectrum of the background from an unstained sample and use it to subtract the background from your stained samples.Computationally separates the specific dye signal from the background fluorescence.

Experimental Protocols

General Protocol for Staining Cells in Suspension (e.g., for Flow Cytometry)

This protocol provides a general starting point for staining suspended cells with this compound. Optimization of each step is critical.

Staining Protocol Workflow

staining_protocol start Start: Cell Suspension wash_cells Wash Cells with PBS start->wash_cells fixation Fix Cells (e.g., 4% PFA, 15 min) wash_cells->fixation permeabilization Permeabilize Cells (if needed) (e.g., 0.1% Triton X-100, 10 min) fixation->permeabilization blocking Block Non-specific Sites (e.g., 1% BSA, 1 hour) permeabilization->blocking stain Stain with this compound (Titrated concentration, optimized time) blocking->stain final_washes Final Washes with PBS stain->final_washes analysis Analyze (Flow Cytometry or Microscopy) final_washes->analysis

References

Overcoming solubility issues of Disperse blue 291G in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and other experimental challenges when working with Disperse Blue 291G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic azo dye characterized by its low solubility in water.[1] It is primarily used in the textile industry for dyeing hydrophobic fibers, particularly polyester (B1180765) and its blends.[1][2] Due to its properties as a fluorescent dye, it may also find applications in scientific research for labeling and visualization, although detailed protocols for such uses are less common.[3][4]

Q2: What makes this compound difficult to dissolve?

Like other disperse dyes, this compound has a non-ionic molecular structure with no strong water-attracting groups, leading to its inherent low solubility in aqueous solutions.[1] Its solubility is highly dependent on the solvent, temperature, and the presence of dispersing agents.

Q3: In which solvents is this compound soluble?

This compound is sparingly soluble in water. While specific quantitative data is limited, it is generally expected to have better solubility in polar aprotic organic solvents. One supplier suggests that it may be soluble in Dimethyl Sulfoxide (DMSO). In textile dyeing, it is used as a fine dispersion in water, rather than a true solution.

Q4: What are the key factors influencing the stability of a this compound dispersion?

The stability of a this compound dispersion in a dye bath is critical for achieving even and consistent results. Key factors include:

  • pH: A weakly acidic medium is generally optimal for the stability of disperse dyes.[5]

  • Water Hardness: The presence of calcium and magnesium ions can lead to dye aggregation.[5]

  • Temperature: While high temperatures are necessary for dyeing, excessive heat or rapid heating can destabilize the dispersion.[5]

  • Dispersing Agents: The type and concentration of the dispersing agent are crucial for preventing dye particles from clumping together.[5][6]

Troubleshooting Guide

Issue: Precipitation of this compound in the dye bath

Possible Causes and Solutions:

CauseRecommended Action
Incorrect pH Adjust the pH of the dye bath to a weakly acidic range (typically 4.5 - 5.5) using a suitable buffer like acetic acid.[5][7]
High Water Hardness Use deionized or softened water for preparing the dye bath. If that is not possible, consider adding a sequestering agent to chelate metal ions.[8]
Inadequate Dispersing Agent Ensure the correct type and concentration of a high-quality dispersing agent is used. The dispersing agent should be stable at the dyeing temperature.[5][6]
Improper Temperature Control Avoid rapid heating of the dye bath. Gradually increase the temperature to the target dyeing temperature (e.g., 130°C for polyester) and maintain it consistently.[5][7]
Incorrect Dye Preparation Ensure the dye is properly pasted with a small amount of dispersing agent and cool water before adding it to the bulk of the dye bath. This helps to break up agglomerates.[7]
Issue: Uneven dyeing or spotting on the fabric

Possible Causes and Solutions:

CauseRecommended Action
Dye Aggregation This is often a result of the issues causing precipitation. Follow the troubleshooting steps for precipitation. Ensure thorough and continuous agitation of the dye bath.[9]
Poor Dye Penetration Ensure the dyeing temperature is optimal for the fiber being used (e.g., 105-140°C for high-temperature polyester dyeing).[7] The use of a carrier may be considered for dyeing at lower temperatures, though this has environmental implications.[9]
Contaminated Fabric Ensure the fabric is properly scoured and free of any impurities or auxiliary chemicals from previous processing steps.

Experimental Protocols

General Protocol for High-Temperature Dyeing of Polyester with this compound

This protocol is a general guideline and may need optimization based on the specific equipment and substrate.

  • Preparation of the Dye Dispersion:

    • Carefully weigh the required amount of this compound powder.

    • In a separate container, create a smooth paste by mixing the dye powder with a small amount of a suitable dispersing agent and a little cold water.

    • Gradually add more water to the paste while stirring continuously to form a fine, stable dispersion.

  • Setting up the Dye Bath:

    • Fill the dyeing apparatus with the required volume of softened or deionized water.

    • Add the prepared dye dispersion to the dye bath.

    • Add other necessary auxiliaries such as a leveling agent and a pH buffer (e.g., acetic acid) to achieve a pH of 4.5-5.5.[7]

  • Dyeing Process:

    • Introduce the clean, pre-wetted polyester fabric into the dye bath at a starting temperature of around 60°C.[7]

    • Gradually raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[7][10]

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[7][10]

    • After dyeing, cool the bath down to about 80°C before draining.[10]

  • After-treatment (Reduction Clearing):

    • To improve wash fastness, a reduction clearing process is often necessary to remove any unfixed dye from the fiber surface.

    • Prepare a fresh bath containing sodium hydrosulfite and sodium hydroxide.[11]

    • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a mild acid if necessary, followed by a final rinse.

    • Dry the dyed fabric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_dye Prepare Dye Dispersion (Paste with Dispersing Agent) prep_bath Prepare Dye Bath (Water, Auxiliaries, pH 4.5-5.5) prep_dye->prep_bath add_fabric Introduce Fabric (at 60°C) prep_bath->add_fabric heat_up Ramp Temperature to 130°C add_fabric->heat_up hold_temp Hold at 130°C for 45-60 min heat_up->hold_temp cool_down Cool Down to 80°C hold_temp->cool_down reduction_clear Reduction Clearing (NaOH, Na2S2O4) cool_down->reduction_clear rinse_neutralize Rinse & Neutralize reduction_clear->rinse_neutralize dry Dry Fabric rinse_neutralize->dry

Caption: Experimental workflow for polyester dyeing with this compound.

troubleshooting_workflow start Problem: Dye Precipitation or Uneven Dyeing check_ph Check pH of Dye Bath (Target: 4.5-5.5) start->check_ph check_water Check Water Hardness (Use Deionized Water) start->check_water check_dispersant Verify Dispersing Agent (Type and Concentration) start->check_dispersant check_temp Review Temperature Profile (Gradual Heating) start->check_temp solution Problem Resolved check_ph->solution Adjust pH check_water->solution Use Soft Water check_dispersant->solution Use Correct Agent check_temp->solution Optimize Heating

References

Technical Support Center: Addressing Poor Colorfastness of Disperse Blue 291 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the colorfastness of Disperse Blue 291 on polyester (B1180765) substrates.

I. Troubleshooting Guide

This guide addresses common issues encountered during experimental work with Disperse Blue 291, presented in a question-and-answer format.

Issue 1: Poor Wash Fastness (Color Bleeding or Staining)

  • Question: After performing a standard wash fastness test (ISO 105-C06), significant color bleeding into the wash liquor and staining on the adjacent multi-fiber fabric is observed. What are the potential causes and solutions?

  • Answer: Poor wash fastness is typically due to unfixed dye on the fiber surface. The primary causes and solutions are:

    • Inadequate Reduction Clearing: The post-dyeing cleaning process was insufficient to remove all residual surface dye. It is crucial to implement a thorough reduction clearing process after dyeing.[1]

    • Improper Dyeing Parameters: The dyeing temperature or time may not have been optimal for full dye penetration and fixation into the polyester fiber.

    • Dye Agglomeration: Poor dispersion of the dye in the bath can lead to dye particles adhering to the surface rather than penetrating the fiber.

    Recommended Solution: Implement a robust reduction clearing process. (See Section III for detailed protocol). Ensure your dyeing cycle is optimized for polyester (typically 130°C) to maximize dye diffusion into the fiber.[2][3]

Issue 2: Poor Sublimation and Thermal Migration (Staining during Heat Treatments)

  • Question: The dyed fabric shows good fastness after washing, but after a heat setting process (e.g., 180°C), there is color transfer to adjacent fabrics and a change in shade. Why is this happening?

  • Answer: This phenomenon is known as thermal migration or sublimation, where heat causes the dye molecules to migrate from the interior of the fiber to the surface.[4][5]

    • Cause: Disperse Blue 291, like many disperse dyes, has a tendency to sublime at high temperatures. The presence of certain finishing agents, like cationic softeners, can exacerbate this issue.[5][6] Unfixed dye on the surface, even in small amounts, will readily sublime.[6]

    • Solution:

      • Optimize Heat Setting: Use the lowest possible temperature and time for heat setting that still achieves the desired fabric stability.[5][6]

      • Select Appropriate Finishing Agents: Avoid finishing chemicals that can dissolve the disperse dye or facilitate its migration. Non-ionic or hydrophilic softeners are generally safer choices.[6]

      • Ensure Complete Reduction Clearing: A thorough reduction clearing is the most effective way to minimize the amount of dye on the surface that is available to sublime.[7][8]

Issue 3: Poor Rubbing (Crocking) Fastness

  • Question: The dyed fabric exhibits color transfer when rubbed with a dry or wet white cloth (poor crocking fastness). What is the cause and how can it be improved?

  • Answer: Poor rubbing fastness is almost always a result of unfixed dye on the surface of the fabric or the formation of dye agglomerates.

    • Cause:

      • Surface Dye: Incomplete removal of dye after the dyeing process is the primary cause.[9]

      • Oligomers: During high-temperature dyeing, low molecular weight polyester polymers, known as oligomers, can migrate to the fiber surface. These oligomers can trap dye particles, leading to a "frosty" appearance and poor rubbing fastness.[9][10][11]

    • Solution:

      • Effective Reduction Clearing: This is critical for removing surface dye.[1]

      • Oligomer Control: Use an anti-oligomer dispersing agent in the dye bath. Lowering the dyeing temperature from 130°C to 120°C and minimizing dyeing time can also reduce oligomer migration.[12] A pre-scour of the fabric can sometimes help remove surface oligomers before dyeing.[12]

II. Frequently Asked Questions (FAQs)

  • Q1: What is reduction clearing and why is it essential for Disperse Blue 291?

  • A1: Reduction clearing is a crucial post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) in a hot bath (typically 70-80°C).[13] This process destroys and removes any unfixed Disperse Blue 291 dye molecules that are loosely adhering to the polyester fiber surface.[1] Without this step, the unfixed dye will lead to poor wash, rubbing, and sublimation fastness.

  • Q2: What are polyester oligomers and how do they affect colorfastness?

  • A2: Oligomers are low molecular weight by-products formed during the manufacturing of polyester fiber.[11] During high-temperature dyeing, these oligomers migrate from the inside of the fiber to the surface.[9][12] They can crystallize on the fiber and in the dyeing machinery, causing various problems including undyed white spots and poor rubbing fastness, as the dye gets trapped on these surface deposits instead of penetrating the fiber.[9][10]

  • Q3: Can the dyeing pH affect the colorfastness of Disperse Blue 291?

  • A3: Yes, the pH of the dye bath is important. For disperse dyes on polyester, a slightly acidic pH of 4.5-5.5 is typically recommended.[2] This helps to ensure the stability of the dye dispersion and prevents hydrolysis of the dye molecule, which can lead to inconsistent dyeing and poor fastness.

  • Q4: What is thermal migration and how does it differ from sublimation?

  • A4: Thermal migration is the movement of dye molecules from the inside of the fiber to the surface during any subsequent heat treatment (like drying or finishing).[4] Sublimation is a specific type of thermal migration where the dye on the surface turns directly from a solid to a gas and can then stain adjacent materials.[4][14] Both phenomena result in a decrease in colorfastness. The primary way to prevent them is to ensure minimal dye is present on the fiber surface by performing a thorough reduction clearing.[8]

III. Data Presentation

Table 1: Typical Fastness Ratings for Disperse Blue 291
Fastness PropertyTest StandardTypical Rating (1-5 Scale, 5=Excellent)
Light Fastness AATCC 16.3 / ISO 105-B025-6 (out of 8)
Wash Fastness ISO 105-C064-5
Sublimation Fastness ISO 105-P01 (180°C)3-4
Rubbing (Crocking) Fastness ISO 105-X12Dry: 4-5, Wet: 4-5

Note: Ratings can vary based on the depth of shade and specific processing conditions.

Table 2: Recommended Parameters for Dyeing & Post-Treatment
Process StepParameterRecommended ValuePurpose
Dyeing Temperature130°CTo swell polyester fibers and allow dye penetration.[3]
pH4.5 - 5.5 (Acetic Acid/Buffer)Maintain dye dispersion stability.[2]
Dispersing Agent1 g/LPrevents dye agglomeration.
Anti-Oligomer AgentAs per supplierPrevents oligomer deposition on fiber surface.[12]
Reduction Clearing Temperature70 - 80°COptimal temperature for reduction reaction.[13]
Time15 - 20 minutesSufficient time to destroy surface dye.
Sodium Hydrosulfite2 g/LReducing agent to decolorize unfixed dye.[15]
Sodium Hydroxide2 g/LProvides necessary alkaline conditions.[15]
Neutralization AgentDilute Acetic AcidNeutralize any residual alkali.[1]
Heat Setting Temperature< 180°C (if possible)Minimize thermal migration and sublimation.[6]

IV. Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester
  • Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, sizes, or impurities.

  • Dye Bath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent (e.g., 1 g/L) and an anti-oligomer agent (as per manufacturer's recommendation).

    • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

    • Disperse the required amount of Disperse Blue 291 in a small amount of water and add it to the dye bath.

  • Dyeing Cycle:

    • Introduce the fabric into the dye bath at approximately 60°C.[3]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

    • Cool the bath down to 70°C.

Protocol 2: Reduction Clearing
  • Bath Preparation: After dyeing, drain the dye bath. Prepare a new bath with fresh water.

  • Chemical Addition: Add Sodium Hydroxide (e.g., 2 g/L) and Sodium Hydrosulfite (e.g., 2 g/L) to the bath.[15]

  • Treatment: Heat the bath to 70-80°C and run the fabric for 15-20 minutes.[13]

  • Rinsing: Drain the reduction clearing bath.

  • Hot Rinse: Rinse the fabric thoroughly with hot water (e.g., 60°C).

  • Neutralization: Rinse with a dilute solution of acetic acid to neutralize any residual alkali.

  • Final Rinse: Perform a final cold water rinse until the water runs clear.

Protocol 3: Colorfastness to Washing (Based on ISO 105-C06)
  • Specimen Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric. Sew it together with a multi-fiber adjacent fabric of the same size.

  • Washing Procedure: Place the composite specimen in a stainless-steel container with the specified number of steel balls (for mechanical action) and the standard ECE detergent solution.

  • Machine Cycle: Agitate the specimen in a laundering machine (e.g., Launder-Ometer) for the specified time (e.g., 30 minutes) and temperature (e.g., 60°C for test C2S).

  • Rinsing and Drying: Remove the specimen, rinse with water, and dry it in air at a temperature not exceeding 60°C.

  • Evaluation: Assess the change in color of the dyed specimen and the degree of staining on the multi-fiber fabric using the standard Grey Scales.

Protocol 4: Colorfastness to Light (Based on AATCC 16.3)
  • Specimen Preparation: Mount a specimen of the dyed fabric in a sample holder.

  • Exposure: Place the specimen in a Xenon-Arc lamp apparatus. A portion of the specimen should be covered to serve as an unexposed original for comparison.[16]

  • Control: Expose a set of AATCC Blue Wool Lightfastness Standards simultaneously under the same conditions.[17]

  • Evaluation: The exposure is continued until a specified fading has occurred on the control standards. The change in color of the test specimen is then evaluated by comparing the exposed and unexposed portions using the Grey Scale for Color Change. The lightfastness is rated based on which Blue Wool standard shows a similar amount of fading.[18]

V. Mandatory Visualizations

Dyeing_and_Clearing_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_clearing Post-Treatment cluster_finishing Finishing Start Start: Polyester Fabric Scouring Pre-Scouring Start->Scouring Dye_Bath Prepare Dye Bath (pH 4.5-5.5, Dispersants, Anti-Oligomer Agent) Scouring->Dye_Bath Add_Dye Add Disperse Blue 291 Dye_Bath->Add_Dye Dyeing_Process Dye at 130°C (45-60 min) Add_Dye->Dyeing_Process Drain_Dye Drain Dye Bath Dyeing_Process->Drain_Dye Reduction_Clear Reduction Clearing (NaOH + Na2S2O4) 70-80°C, 15-20 min Drain_Dye->Reduction_Clear Hot_Rinse Hot Rinse Reduction_Clear->Hot_Rinse Neutralize Neutralize (Acetic Acid) Hot_Rinse->Neutralize Cold_Rinse Cold Rinse Neutralize->Cold_Rinse Drying Drying Cold_Rinse->Drying Heat_Setting Heat Setting (< 180°C) Drying->Heat_Setting Finish Finished Fabric Heat_Setting->Finish Factors_Affecting_Fastness Poor_Fastness Poor Colorfastness of Disperse Blue 291 Unfixed_Dye Unfixed Surface Dye Unfixed_Dye->Poor_Fastness Thermal_Migration Thermal Migration (Sublimation) Thermal_Migration->Poor_Fastness Oligomer_Issues Oligomer Migration Oligomer_Issues->Poor_Fastness Dye_Agglom Dye Agglomeration Dye_Agglom->Poor_Fastness Improper_Clearing Inadequate Reduction Clearing Improper_Clearing->Unfixed_Dye High_Heat High Heat Setting Temperature High_Heat->Thermal_Migration High_Dye_Temp High Dyeing Temperature High_Dye_Temp->Oligomer_Issues Poor_Dispersion Poor Dye Dispersion Poor_Dispersion->Dye_Agglom Wrong_Aux Inappropriate Finishing Agents Wrong_Aux->Thermal_Migration

References

Technical Support Center: Minimizing the Environmental Impact of Disperse Blue 291G Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the environmental impact of experiments involving Disperse Blue 291G. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is environmental consideration important when using it?

This compound is a type of azo dye used in various research applications.[1] Azo dyes, including this compound, can be harmful to the environment, exhibiting toxicity to aquatic life.[2] Some studies have also indicated that Disperse Blue 291 may have mutagenic and genotoxic effects.[2] Therefore, it is crucial to handle this dye responsibly and minimize its release into the environment.

Q2: What are the primary hazards associated with this compound in a laboratory setting?

The primary hazards include:

  • Skin and eye irritation: Direct contact can cause irritation.[3][4]

  • Respiratory tract irritation: Inhalation of the dye powder can irritate the respiratory system.[3][4]

  • Potential for cancer: Some disperse dyes are considered to be potential carcinogens.[3][4]

  • Environmental toxicity: Release into waterways can be harmful to aquatic organisms.

Q3: What are the general principles of minimizing the environmental impact of my this compound experiments?

The key principles are:

  • Source Reduction: Use the smallest possible amount of the dye for your experiments.

  • Substitution: Where possible, consider using less hazardous alternative dyes.

  • Proper Waste Segregation: Do not mix this compound waste with other laboratory waste.

  • Waste Treatment: Utilize effective methods to treat liquid waste containing the dye before disposal.

  • Safe Handling and Disposal: Follow established safety protocols for handling the dye and disposing of contaminated materials.

Troubleshooting Guides

Experiment Preparation and Execution
ProblemPossible Cause(s)Troubleshooting Steps
Difficulty dissolving this compound powder. Disperse dyes have low water solubility. The temperature of the solvent may be too low. Inadequate mixing.Use a heated magnetic stirrer to aid dissolution. The solubility of disperse dyes generally increases with temperature.[5] Ensure vigorous and prolonged stirring. Consider using a small amount of a co-solvent like acetone, but be mindful of its compatibility with your experimental setup.
Inconsistent color intensity in experimental replicates. Inaccurate weighing of the dye. Incomplete dissolution of the dye. Fluctuation in experimental conditions (e.g., temperature, pH).Use a calibrated analytical balance for precise measurements. Ensure the dye is fully dissolved before use by visual inspection and proper mixing. Maintain consistent temperature and pH across all replicates.
Precipitation of dye during the experiment. Changes in solvent composition or temperature. The solution may be supersaturated.Ensure the solvent composition and temperature remain stable throughout the experiment. Prepare a fresh solution if precipitation is observed. Avoid creating highly concentrated stock solutions that are prone to precipitation.
Waste Handling and Spills
ProblemProcedure
How do I handle a small spill of this compound powder? 1. Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat. 2. Avoid generating dust: Gently cover the spill with a damp paper towel to avoid making the powder airborne. 3. Clean the area: Carefully wipe the area with the damp paper towel. 4. Dispose of waste: Place the contaminated paper towel and gloves in a sealed plastic bag and dispose of it as hazardous waste. 5. Wash hands thoroughly: Wash your hands with soap and water after cleanup.
What should I do in case of a liquid spill containing this compound? 1. Alert others in the immediate area. 2. Contain the spill: Use absorbent materials like spill pads or vermiculite (B1170534) to contain the liquid. 3. Wear appropriate PPE: including gloves, goggles, and a lab coat. 4. Clean the spill: Absorb the liquid with the absorbent material and place it in a designated hazardous waste container. 5. Decontaminate the area: Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent solution), and wipe it dry. Dispose of all cleaning materials as hazardous waste.
How do I dispose of liquid waste containing this compound? Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not mix it with other chemical waste. The waste should be treated using one of the recommended laboratory-scale treatment methods before being disposed of according to your institution's hazardous waste guidelines.[6][7]

Quantitative Data on Waste Treatment Methods

The following table summarizes the efficiency of various laboratory-scale methods for the removal of disperse dyes from aqueous solutions. While specific data for this compound is limited, the data for similar disperse dyes provides a good indication of expected performance.

Treatment MethodTarget DyeAdsorbent/ReagentDosagepHContact TimeRemoval Efficiency (%)Reference
Adsorption Disperse Blue 79:1Cenospheres Activated Carbon Composites0.1 g cenospheres + 0.1 g AC to 1.0 g cenospheres + 1.0 g AC2-125-300 min76[8]
Fenton's Reagent Disperse Blue 79H₂O₂ and Fe²⁺150 mg/L H₂O₂, 20 mg/L Fe²⁺360 min85 (Color), 75 (COD)[9][10]
Ozonation Disperse Blue 79Ozone4.21-24.03 g/m³10120 min>90 (Color), 72.88 (COD)[11]

Experimental Protocols

Laboratory-Scale Adsorption Treatment of this compound Waste

Objective: To remove this compound from aqueous solution using activated carbon.

Materials:

  • This compound contaminated water

  • Powdered Activated Carbon (PAC)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • UV-Vis Spectrophotometer

Procedure:

  • Characterize Initial Contamination: Measure the initial concentration of this compound in the wastewater using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Adsorbent Dosing: In a beaker, add a predetermined amount of powdered activated carbon to a known volume of the dye-contaminated water. A typical starting dosage is 1 g/L.

  • Adsorption Process: Place the beaker on a magnetic stirrer and stir the solution at a constant speed for a specified contact time (e.g., 60 minutes).

  • Separation: After the contact time, separate the activated carbon from the solution by filtration.

  • Analyze Treated Water: Measure the final concentration of this compound in the filtered water using the UV-Vis spectrophotometer.

  • Calculate Removal Efficiency: Determine the percentage of dye removal using the formula: Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Laboratory-Scale Fenton's Reagent Treatment of this compound Waste

Objective: To degrade this compound in aqueous solution using Fenton's reagent.

Materials:

  • This compound contaminated water

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers

  • UV-Vis Spectrophotometer

Procedure:

  • pH Adjustment: Adjust the pH of the dye-contaminated water to approximately 3 using sulfuric acid.[9][10]

  • Addition of Ferrous Ions: Add a specific amount of ferrous sulfate to the solution and stir until dissolved. A typical concentration is 20 mg/L.[9][10]

  • Initiation of Fenton Reaction: Add a specific amount of hydrogen peroxide to the solution to initiate the reaction. A typical concentration is 150 mg/L.[9][10]

  • Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., 60 minutes) with continuous stirring.

  • Neutralization and Precipitation: After the reaction, raise the pH to around 7-8 with sodium hydroxide to precipitate the iron ions as ferric hydroxide.

  • Separation: Separate the precipitate by filtration.

  • Analyze Treated Water: Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

  • Calculate Degradation Efficiency: Determine the percentage of dye degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_treatment Waste Treatment cluster_disposal Disposal start Start prepare_solution Prepare this compound Working Solution start->prepare_solution run_experiment Conduct Experiment prepare_solution->run_experiment collect_waste Collect Liquid Waste run_experiment->collect_waste choose_method Choose Treatment Method (Adsorption, Fenton's, etc.) collect_waste->choose_method treat_waste Perform Lab-Scale Waste Treatment choose_method->treat_waste analyze_effluent Analyze Treated Effluent treat_waste->analyze_effluent dispose Dispose of Treated Effluent and Solid Waste According to Institutional Guidelines analyze_effluent->dispose

Caption: Experimental Workflow for Minimizing Environmental Impact.

troubleshooting_workflow cluster_dissolution Solubility Issues cluster_color Inconsistent Color cluster_waste Waste/Spill issue Experimental Issue Encountered check_temp Increase Solvent Temperature issue->check_temp check_mixing Ensure Vigorous Mixing issue->check_mixing check_weighing Verify Dye Mass issue->check_weighing check_dissolution Confirm Complete Dissolution issue->check_dissolution follow_spill_protocol Follow Spill Cleanup Protocol issue->follow_spill_protocol segregate_waste Segregate and Treat Waste issue->segregate_waste solution Issue Resolved check_temp->solution check_mixing->solution check_weighing->solution check_dissolution->solution follow_spill_protocol->solution segregate_waste->solution

Caption: Troubleshooting Logic for Common Experimental Issues.

References

How to improve the stability of Disperse blue 291G solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Disperse Blue 291G solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Precipitation or Aggregation of Dye 1. Low Solubility: this compound has inherently low water solubility. 2. Incorrect pH: The solution pH is outside the optimal stability range. 3. Temperature Fluctuations: Changes in temperature can affect solubility and lead to precipitation. 4. Inadequate Dispersion: The dispersing agent is either absent, of the wrong type, or at an insufficient concentration.1. Increase the temperature of the solution; the solubility of disperse dyes generally increases with temperature. Consider a starting temperature of 50-60°C. 2. Adjust the pH to a weakly acidic range of 4.5-5.5 using a suitable buffer, such as an acetate (B1210297) buffer.[1][2] 3. Maintain a constant and elevated temperature during solution preparation and use. 4. Incorporate an effective dispersing agent. Anionic dispersing agents like lignosulfonates or naphthalene (B1677914) sulfonates are commonly used.[3] Start with a concentration of 1-3 g/L.[1]
Color Fading or Inconsistency 1. Chemical Degradation: The azo bond (-N=N-) in this compound is susceptible to reductive cleavage. 2. Photodegradation: Exposure to light, especially UV radiation, can cause the dye to degrade. 3. Incorrect pH: Highly acidic or alkaline conditions can accelerate dye degradation.1. Avoid the presence of strong reducing agents in the solution. Ensure all glassware is thoroughly cleaned to remove any contaminants. 2. Prepare and store the solution in amber-colored glassware or protect it from light. 3. Maintain the pH within the optimal range of 4.5-5.5.[1][2]
Inconsistent Experimental Results 1. Incomplete Dissolution: The dye may not be fully dissolved or dispersed, leading to variations in concentration. 2. Variable pH: Failure to buffer the solution can lead to pH shifts that affect stability. 3. Aggregation Over Time: Even if initially dispersed, particles may aggregate over time.1. Follow a standardized preparation protocol (see Experimental Protocols section). Use sonication or high-speed stirring to aid dispersion. 2. Use a buffer system to maintain a stable pH throughout the experiment. 3. Prepare fresh solutions for critical experiments or re-disperse the solution before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a stable this compound solution?

For disperse dyes like this compound, a weakly acidic medium with a pH between 4.5 and 5.5 is generally the most stable.[1][2] In this range, the dye's chemical structure is less susceptible to degradation.

Q2: How does temperature affect the stability and solubility of this compound?

The solubility of disperse dyes, including this compound, increases significantly with temperature. For a generic Disperse Blue, the solubility in water at 80°C can be 37 times higher than at 25°C. While providing specific data for this compound is not available, this trend is expected to be similar. Therefore, maintaining an elevated and constant temperature can improve both solubility and the stability of the dispersion.

Q3: What are dispersing agents and why are they necessary?

Dispersing agents are additives that help to prevent the fine particles of a disperse dye from clumping together (aggregating) in a solution. They work by adsorbing onto the surface of the dye particles, creating electrostatic or steric repulsion between them. This results in a stable and uniform dispersion, which is crucial for consistent experimental results. Common types include anionic agents like lignosulfonates and non-ionic agents.[3]

Q4: Can I prepare a stock solution of this compound and store it?

While it is possible to prepare a stock solution, its stability over time may be limited. If you need to store a solution, it is recommended to do so in a dark, temperature-controlled environment and at the optimal pH. Before use, it is advisable to visually inspect the solution for any signs of precipitation and to re-disperse it if necessary (e.g., by sonication). For highly sensitive experiments, preparing a fresh solution is always the best practice.

Q5: How does the degradation of this compound occur?

As an azo dye, the primary degradation pathway for this compound is the reductive cleavage of the azo bond (-N=N-).[4] This breaks the chromophore of the dye, leading to a loss of color. This process can be initiated by chemical reducing agents or by enzymatic activity (e.g., azoreductases).[4]

Experimental Protocols

Protocol for Preparing a Stable this compound Solution

This protocol outlines the steps to prepare a stable aqueous dispersion of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (for pH adjustment)

  • Sodium acetate (for buffer preparation)

  • Magnetic stirrer with heating plate

  • pH meter

  • Ultrasonic bath

Procedure:

  • Prepare the Buffer: Prepare an acetate buffer solution with a pH of 5.0.

  • Weigh Components: Accurately weigh the required amounts of this compound powder and the dispersing agent. A common starting ratio is 1 part dye to 1-2 parts dispersing agent by weight.

  • Create a Paste: In a beaker, create a smooth, lump-free paste by adding a small amount of the pH 5.0 buffer to the dye and dispersing agent mixture.

  • Dilute the Dispersion: Gradually add the remaining buffer to the paste while stirring continuously with a magnetic stirrer.

  • Heat and Stir: Gently heat the solution to 50-60°C while continuing to stir. Maintain this temperature for 15-30 minutes to aid in dispersion.

  • Ultrasonicate: For improved dispersion, place the beaker in an ultrasonic bath for 10-15 minutes.

  • Final pH Check: Allow the solution to cool to the desired experimental temperature and re-check the pH. Adjust if necessary with a small amount of acetic acid.

  • Storage: If not for immediate use, store the solution in a tightly sealed, light-protected container.

Protocol for Spectrophotometric Determination of this compound Concentration

This protocol provides a method to determine the concentration of this compound in a solution using UV-Vis spectrophotometry.

Materials and Equipment:

  • This compound solution (prepared as above)

  • Solvent used for dilution (e.g., acetone (B3395972) or the buffered aqueous solution)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Determine Maximum Wavelength (λmax):

    • Dilute a sample of the this compound solution with the chosen solvent to obtain a measurable absorbance (typically between 0.2 and 0.8).

    • Scan the absorbance of the diluted sample across the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the calibration curve (y = mx + c, where y is absorbance and x is concentration) and the R² value (should be >0.99 for a good fit).

  • Measure Unknown Sample:

    • Measure the absorbance of the unknown this compound solution at λmax.

  • Calculate Concentration:

    • Use the equation from the calibration curve to calculate the concentration of the unknown sample.

Visualizations

aod_degradation_pathway cluster_0 Azo Dye Degradation AzoDye This compound (Azo Dye) Cleavage Reductive Cleavage of Azo Bond (-N=N-) AzoDye->Cleavage Reducing Agent or Azoreductase Enzyme Amines Aromatic Amines (Colorless) Cleavage->Amines FurtherDegradation Further Degradation Amines->FurtherDegradation EndProducts Simpler, Non-toxic Compounds FurtherDegradation->EndProducts

Caption: A simplified pathway of azo dye degradation.

experimental_workflow cluster_1 Workflow for Preparing Stable Solution start Start weigh Weigh Dye and Dispersing Agent start->weigh paste Create Paste with Buffered Solution (pH 5.0) weigh->paste disperse Dilute and Stir paste->disperse heat Heat to 50-60°C disperse->heat sonicate Ultrasonicate heat->sonicate check_ph Check Final pH sonicate->check_ph end Stable Solution check_ph->end

Caption: Workflow for preparing a stable this compound solution.

References

Technical Support Center: Disperse Blue 291 Spectroscopic Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 291. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 291?

Disperse Blue 291 is a synthetic azo dye used in the textile industry for dyeing hydrophobic fibers like polyester.[1][2] It is characterized by its blue, granular appearance and is applied as a dispersion in water.[3][4] Chemically, it is identified as N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide.[5]

Q2: What are the primary challenges in the spectroscopic measurement of Disperse Blue 291?

The main challenges in the spectroscopic analysis of Disperse Blue 291, and disperse dyes in general, include:

  • Poor water solubility: Disperse dyes have very low solubility in water, which can lead to the formation of aggregates.[6][7]

  • Aggregation: In aqueous solutions, dye molecules tend to self-associate into dimers and higher-order aggregates, which alters the absorption spectrum.[8][9][10]

  • Solvatochromism: The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent used.[11][12][13]

  • pH sensitivity: The color and stability of the dye can be influenced by the pH of the medium.[14]

  • Thermal stability: High temperatures can affect the stability of the dye dispersion.

Q3: What is the recommended solvent for preparing Disperse Blue 291 solutions for spectroscopic analysis?

Due to its low water solubility, an organic solvent is necessary to dissolve Disperse Blue 291 for accurate spectroscopic measurements. Acetone (B3395972) is a commonly used solvent for disperse dyes.[15] Other organic solvents like ethanol (B145695) and N,N-dimethylformamide (DMF) can also be used, but the choice of solvent will affect the absorption spectrum.[6] It is crucial to use a consistent solvent throughout an experiment to ensure reproducible results.

Q4: How does aggregation of Disperse Blue 291 affect UV-Vis spectra?

Aggregation of disperse dye molecules leads to changes in the UV-Vis absorption spectrum compared to the spectrum of the monomeric (non-aggregated) dye.[8] This can manifest as:

  • A decrease in the intensity of the main absorption peak.

  • The appearance of new absorption bands or shoulders at different wavelengths.

  • A blue-shift (hypsochromic shift) for H-aggregates or a red-shift (bathochromic shift) for J-aggregates.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or non-reproducible absorbance readings. 1. Dye aggregation in the solution.2. Fluctuation in temperature.3. Inconsistent solvent composition.4. Instability of the dye dispersion over time.1. Ensure complete dissolution in a suitable organic solvent like acetone. Consider using a disaggregating agent if working in a partially aqueous medium.[16]2. Maintain a constant temperature during measurements as temperature can affect dye solubility and aggregation.[9]3. Use the same batch and grade of solvent for all samples and blanks.4. Prepare fresh solutions and perform measurements promptly after preparation.
Observed λmax is different from expected values. 1. Solvent effects (solvatochromism).2. Presence of impurities.3. Incorrect pH of the solution.1. The λmax of Disperse Blue 291 will vary depending on the solvent used. Document the solvent and compare results to a standard measured in the same solvent.2. Use a high-purity grade of the dye and solvents.3. For aqueous or mixed-solvent systems, ensure the pH is within the stable range for Disperse Blue 291 (typically pH 3-9).[3][4] A weakly acidic pH of 4.5-5.5 is often optimal for the stability of disperse dyes.[14]
Precipitation or cloudiness in the cuvette. 1. Poor solubility of the dye at the prepared concentration.2. Temperature changes causing the dye to precipitate.3. Incompatibility with the cuvette material.1. Prepare a more dilute solution. Determine the solubility limit in the chosen solvent.2. Ensure the solution and spectrophotometer are at a stable, consistent temperature.3. Use glass or quartz cuvettes that are compatible with the organic solvent being used.
Non-linear Beer-Lambert Law plot. 1. Dye aggregation at higher concentrations.2. Instrumental limitations at high absorbance values.1. Work within a lower concentration range where the dye exists primarily as a monomer.[9]2. Ensure that absorbance readings are within the linear range of the spectrophotometer (typically below 1.5-2.0 absorbance units).

Quantitative Data

Due to the limited availability of specific experimental data for Disperse Blue 291 across various solvents, the following table illustrates the expected solvatochromic effects based on the general behavior of similar azo disperse dyes. The λmax values are hypothetical and for illustrative purposes to demonstrate the concept of solvatochromism.

SolventPolarity (ET(30) kcal/mol)Expected λmax ShiftIllustrative λmax (nm)
n-Hexane31.0Hypsochromic (Blue Shift)~580
Acetone42.2-~600
Ethanol51.9Bathochromic (Red Shift)~610
N,N-Dimethylformamide (DMF)43.8Bathochromic (Red Shift)~620

Note: The actual λmax of Disperse Blue 291 will need to be determined experimentally in the specific solvent system being used.

Experimental Protocols

Protocol: Preparation of Disperse Blue 291 Solution and Spectroscopic Measurement

This protocol outlines the general procedure for preparing a solution of Disperse Blue 291 and measuring its absorbance spectrum using a UV-Vis spectrophotometer.

Materials:

  • Disperse Blue 291 powder

  • Acetone (spectroscopic grade)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Quartz or glass cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of Disperse Blue 291 powder.

    • Dissolve the powder in a known volume of acetone in a volumetric flask to prepare a concentrated stock solution. Ensure the flask is capped and mix thoroughly to ensure complete dissolution.

  • Preparation of Dilutions:

    • Perform serial dilutions of the stock solution with acetone to prepare a series of standard solutions of known concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 350-800 nm).

  • Blank Measurement:

    • Fill a cuvette with the pure solvent (acetone).

    • Wipe the outside of the cuvette with a lint-free cloth.

    • Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.[17]

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the most dilute standard solution and then fill the cuvette with that solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.

    • Create a Beer-Lambert Law plot of absorbance at λmax versus concentration to determine the molar absorptivity and to check for linearity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Disperse Blue 291 dissolve Dissolve in Acetone (Stock Solution) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute blank Measure Blank (Acetone) dilute->blank measure Measure Absorbance of Samples blank->measure lambda_max Determine λmax measure->lambda_max beer_plot Create Beer-Lambert Plot lambda_max->beer_plot

Caption: Experimental workflow for the spectroscopic measurement of Disperse Blue 291.

troubleshooting_workflow start Inconsistent Spectroscopic Results check_aggregation Check for Aggregation (Visual Inspection, Spectrum Shape) start->check_aggregation check_solvent Verify Solvent Purity and Consistency start->check_solvent check_ph Check pH of Solution (if aqueous component is present) start->check_ph check_concentration Is Concentration in Linear Range? start->check_concentration solution_aggregation Use Fresh Solution / Lower Concentration check_aggregation->solution_aggregation solution_solvent Use High-Purity, Consistent Solvent check_solvent->solution_solvent solution_ph Adjust pH to 4.5-5.5 check_ph->solution_ph solution_concentration Dilute Sample check_concentration->solution_concentration

Caption: Troubleshooting workflow for inconsistent spectroscopic measurements.

References

Technical Support Center: Residual Disperse Blue 291G Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual Disperse Blue 291G from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to clean?

This compound is a type of azo dye known for its low water solubility, making it challenging to remove from laboratory surfaces with aqueous cleaners alone. Its non-ionic nature and tendency to aggregate can lead to stubborn residues on glassware, plastics, and stainless steel.

Q2: What are the primary safety precautions I should take when cleaning this compound?

Due to the chemical nature of this compound and the cleaning agents used, it is crucial to adhere to the following safety protocols:

  • Always consult the Safety Data Sheet (SDS) for this compound and any cleaning chemicals used.

  • Work in a well-ventilated area, preferably a fume hood, especially when using organic solvents or volatile chemicals.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Dispose of all waste, including contaminated solvents and cleaning materials, according to your institution's hazardous waste disposal procedures.

Q3: What initial steps should I take to clean a fresh spill of this compound?

For fresh spills, immediate action can prevent the dye from setting:

  • Contain the spill: Use absorbent pads to prevent the spill from spreading.

  • Initial Wipe: Use a dry wipe to remove as much of the solid or liquid dye as possible.

  • Solvent Wipe: Use a wipe dampened with a suitable organic solvent (see the solvent selection table below) to clean the affected area.

  • Detergent Wash: Wash the area with a laboratory-grade detergent solution.

  • Rinse: Thoroughly rinse the surface with deionized water.

Troubleshooting Guide

This section addresses specific issues you may encounter when cleaning this compound residues.

Issue 1: Aqueous detergents are ineffective at removing the dye from glassware.

  • Cause: this compound has very low water solubility (52.2µg/L at 20℃)[1]. Standard laboratory detergents in aqueous solutions will have minimal effect.

  • Solution: A solvent-based cleaning approach is necessary. Start with less hazardous solvents and escalate if needed. Refer to the solvent selection table for guidance.

Issue 2: A faint blue stain remains on stainless steel surfaces even after solvent cleaning.

  • Cause: The dye may have adsorbed onto the surface, or a thin film of residue remains.

  • Solution: A multi-step cleaning process involving a solvent rinse followed by a mild abrasive or a basic solution can be effective. For stubborn stains, a mild oxidizing agent might be necessary.

Issue 3: Plastic labware appears to be permanently stained by the dye.

  • Cause: Disperse dyes can penetrate the porous surface of some plastics, leading to persistent staining.

  • Solution: Soaking the plasticware in a compatible organic solvent is the first step. If staining persists, a dilute oxidizing solution may be effective, but compatibility with the specific plastic must be verified to prevent damage.

Issue 4: How do I handle widespread contamination of multiple pieces of equipment?

  • Cause: This can occur from a large spill or improper handling during an experiment.

  • Solution: A systematic cleaning and decontamination process is required. Isolate the contaminated area and equipment. Prepare larger volumes of the appropriate cleaning solutions and follow the detailed protocols for each material type. Consider a "dirty" to "clean" workflow to prevent re-contamination.

Data Presentation

Table 1: Solvent Selection for this compound Removal

SolventEffectivenessSafety Considerations
Methanol (B129727)Slightly Soluble[1]Flammable, toxic. Use in a fume hood.
Chloroform (B151607)Slightly Soluble[1]Toxic, suspected carcinogen. Use in a fume hood with appropriate PPE.
Acetone (B3395972)Potential for some solubilityFlammable, irritant. Good for initial rinsing of glassware.
Dimethyl Sulfoxide (DMSO)Strong organic solvent, likely effective[2]Combustible, can increase skin absorption of other chemicals.
Dimethylformamide (DMF)Strong organic solvent, likely effectiveToxic, irritant. Use in a fume hood.

Experimental Protocols

Protocol 1: General Cleaning Procedure for Glassware

  • Initial Rinse: Rinse the glassware with acetone to remove the bulk of the organic residue. Perform this in a fume hood.

  • Solvent Soak: Immerse the glassware in a beaker containing methanol or chloroform for 15-30 minutes. Use an ultrasonic bath for enhanced cleaning if available.

  • Detergent Wash: Wash the glassware with a laboratory-grade, non-alkaline detergent solution and a soft brush.

  • Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Protocol 2: Enhanced Cleaning for Stainless Steel Surfaces

  • Solvent Wipe: Wipe the surface with a lint-free cloth soaked in acetone or methanol.

  • Basic Wash (Optional): For stubborn residues, prepare a 1M sodium hydroxide (B78521) (NaOH) solution. Caution: NaOH is corrosive. Wear appropriate PPE. Apply the solution to the stained area for 5-10 minutes, then scrub gently with a non-abrasive pad.

  • Rinse: Thoroughly rinse the surface with deionized water to neutralize and remove any remaining NaOH.

  • Final Solvent Rinse: Perform a final wipe with 70% isopropanol (B130326) to aid in drying and remove any remaining water spots.

Protocol 3: Cleaning of Plastic Labware (Polypropylene, Polystyrene)

  • Compatibility Check: Before using any solvent, verify its compatibility with the specific type of plastic to prevent crazing, swelling, or dissolution.

  • Solvent Soak: Immerse the plasticware in a suitable solvent such as isopropanol or methanol for 10-15 minutes. Avoid prolonged exposure.

  • Detergent Wash: Wash with a mild, pH-neutral laboratory detergent. Do not use abrasive pads.

  • Rinse: Rinse extensively with deionized water.

  • Air Dry: Allow the plasticware to air dry completely. Do not use a drying oven as high temperatures can damage the plastic.

Protocol 4: Oxidative Degradation for Stubborn Residues (Use as a last resort)

This protocol should only be performed by trained personnel in a controlled environment due to the hazardous nature of the chemicals involved.

  • Prepare Oxidizing Solution: In a fume hood, prepare a fresh 10-15% solution of sodium hypochlorite (B82951) (bleach) or a 3-5% solution of hydrogen peroxide.

  • Application: Apply the solution to the stained area of glassware or stainless steel for 5-10 minutes. Do not use on plasticware without prior compatibility testing.

  • Neutralization/Rinsing: For sodium hypochlorite, rinse thoroughly with water. For hydrogen peroxide, no special neutralization is typically needed, but a thorough water rinse is essential.

  • Final Cleaning: Follow up with a standard detergent wash and deionized water rinse.

Mandatory Visualizations

TroubleshootingWorkflow start Residual this compound Detected equipment_type Identify Equipment Material start->equipment_type glass Glassware equipment_type->glass Glass stainless Stainless Steel equipment_type->stainless Stainless plastic Plastic equipment_type->plastic Plastic solvent_clean_glass Protocol 1: Solvent & Detergent Wash glass->solvent_clean_glass solvent_clean_ss Protocol 2: Solvent & Optional Base Wash stainless->solvent_clean_ss solvent_clean_plastic Protocol 3: Solvent Soak & Detergent Wash plastic->solvent_clean_plastic check_residue1 Residue Removed? solvent_clean_glass->check_residue1 check_residue2 Residue Removed? solvent_clean_ss->check_residue2 check_residue3 Residue Removed? solvent_clean_plastic->check_residue3 oxidative_clean Protocol 4: Oxidative Degradation (Last Resort) check_residue1->oxidative_clean No end_clean Equipment is Clean check_residue1->end_clean Yes check_residue2->oxidative_clean No check_residue2->end_clean Yes check_residue3->end_clean Yes end_stained Consult Safety Officer for Disposal check_residue3->end_stained No (Oxidative agents may damage plastic) oxidative_clean->end_clean

Caption: Troubleshooting workflow for removing residual this compound.

CleaningLogic cluster_solubility Solubility-Based Cleaning cluster_degradation Degradation-Based Cleaning low_water_sol Low Water Solubility high_org_sol Higher Organic Solvent Solubility low_water_sol->high_org_sol Therefore initial_step Initial Cleaning Step: Organic Solvent Rinse high_org_sol->initial_step Leads to azo_dye Azo Dye Structure oxidative_cleavage Oxidative Cleavage of Azo Bond azo_dye->oxidative_cleavage Susceptible to secondary_step Secondary Step (if needed): Chemical Degradation oxidative_cleavage->secondary_step Leads to

Caption: Logical relationship between dye properties and cleaning strategies.

References

Technical Support Center: Optimizing Fixation for Disperse Blue 291 Stained Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fixation methods for samples stained with Disperse Blue 291.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 291 and why is it used in biological staining?

Disperse Blue 291 is a multifunctional, synthetic azo dye.[1][2] In biological research, it can be used to observe and analyze cell structures.[1] Its hydrophobic nature may make it suitable for staining lipid-rich structures or for applications where a non-reactive probe is desired.

Q2: What are the main challenges when fixing samples stained with Disperse Blue 291?

The primary challenge is the potential for the dye to leach out of the sample during fixation. Disperse Blue 291 is a non-ionic, hydrophobic molecule that does not form covalent bonds with cellular components.[3] Therefore, it can be easily washed out by aqueous fixative solutions or dissolved by organic solvents.

Q3: Which type of fixative is recommended for Disperse Blue 291 stained samples?

There is no single best fixative, and the optimal choice will depend on the specific experimental requirements. Aldehyde-based fixatives like paraformaldehyde (PFA) are generally recommended for preserving cell morphology.[4][5] However, due to the non-reactive nature of Disperse Blue 291, dye retention can be a problem. Alcohol-based fixatives like methanol (B129727) or acetone (B3395972) can also be used, but they may extract the hydrophobic dye and are known to potentially alter cellular morphology.[4][6]

Q4: Can I perform staining after fixation?

Yes, post-fixation staining is a viable option and can help prevent dye leaching during the fixation process itself.[7] This involves fixing the cells first to stabilize their structure and then introducing the Disperse Blue 291 stain.

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal After Fixation

Potential Cause Recommended Solution
Dye Leaching During Fixation 1. Switch to a post-fixation staining protocol. Fix the cells first, then stain with Disperse Blue 291. 2. Reduce fixation time. Shorter fixation times may reduce the amount of dye that leaches out. 3. Lower fixation temperature. Performing fixation at 4°C can slow down the diffusion of the dye out of the cells. 4. Use a two-step fixation. A brief pre-fixation with a low concentration of PFA before the main fixation step may help to stabilize the cellular structures and trap the dye.[8]
Insufficient Staining 1. Increase dye concentration. Titrate the concentration of Disperse Blue 291 to find the optimal staining intensity. 2. Increase staining incubation time. Allow more time for the dye to penetrate the cells and accumulate in the target structures.
Incompatibility with Mounting Medium 1. Use a compatible mounting medium. Ensure the mounting medium is compatible with hydrophobic dyes and does not quench the fluorescence.

Issue 2: Uneven Staining or Dye Aggregation

Potential Cause Recommended Solution
Poor Dye Dispersion 1. Prepare a fresh dye solution. Disperse Blue 291 is dispersed, not dissolved, in aqueous solutions. Ensure the stock solution is well-vortexed before use. 2. Use a dispersing agent. In some applications, a small amount of a non-ionic detergent (e.g., Pluronic F-127) can help to maintain a fine dispersion of the dye.
Cellular Stress or Death 1. Use healthy cells for staining. Ensure cells are in a healthy state before staining, as stressed or dead cells may show altered staining patterns.

Issue 3: High Background or Autofluorescence

Potential Cause Recommended Solution
Glutaraldehyde-Induced Autofluorescence 1. Avoid using glutaraldehyde (B144438). If possible, use PFA as the primary fixative. 2. Quench autofluorescence. If glutaraldehyde must be used, treat the samples with a quenching agent like sodium borohydride (B1222165) after fixation.[9][10]
Non-specific Staining 1. Wash thoroughly after staining. Perform several washes with a suitable buffer (e.g., PBS) to remove unbound dye.

Experimental Protocols

Protocol 1: Post-Fixation Staining (Recommended for Initial Optimization)

This method prioritizes morphological preservation and minimizes dye loss during fixation.

  • Cell Seeding: Seed cells on a suitable substrate (e.g., coverslips) and culture to the desired confluency.

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the fixed cells with the working solution of Disperse Blue 291 for the desired time and temperature (optimization may be required).

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips with a suitable mounting medium.

Protocol 2: Pre-Fixation Staining

This method is for applications where staining of live cells is necessary before fixation.

  • Cell Seeding: Seed cells and culture as in Protocol 1.

  • Staining: Incubate live cells with the working solution of Disperse Blue 291.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips.

Protocol 3: Methanol Fixation (Alternative Method)

This method is faster but may compromise cellular morphology and lead to dye extraction.

  • Cell Seeding: Seed cells and culture as in Protocol 1.

  • Staining: Stain live cells with Disperse Blue 291.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add ice-cold 100% methanol and incubate for 5-10 minutes at -20°C.

  • Washing: Gently wash the cells three times with PBS.

  • Mounting: Mount the coverslips.

Quantitative Data Summary

The following table provides a starting point for optimizing your fixation protocol. It is recommended to test a range of conditions to find the optimal parameters for your specific cell type and experimental setup.

Parameter Paraformaldehyde (PFA) Fixation Methanol Fixation Glutaraldehyde Fixation
Concentration 2% - 4%90% - 100%0.1% - 2.5%
Fixation Time 10 - 30 minutes5 - 15 minutes15 - 60 minutes
Temperature 4°C or Room Temperature-20°C4°C or Room Temperature
Morphology Preservation Good to ExcellentFair to GoodExcellent
Dye Retention (Hypothesized) Moderate (risk of leaching)Low to Moderate (risk of extraction)Moderate to Good (stronger cross-linking may trap dye)
Autofluorescence LowVery LowHigh (quenching may be required)

Visualizations

Experimental_Workflow cluster_pre Pre-Fixation Staining cluster_post Post-Fixation Staining Stain Stain Live Cells with Disperse Blue 291 Wash1 Wash (PBS) Stain->Wash1 Fix Fix (e.g., 4% PFA) Wash1->Fix Wash2 Wash (PBS) Fix->Wash2 Mount1 Mount Wash2->Mount1 Fix2 Fix Cells (e.g., 4% PFA) Wash3 Wash (PBS) Fix2->Wash3 Stain2 Stain Fixed Cells with Disperse Blue 291 Wash3->Stain2 Wash4 Wash (PBS) Stain2->Wash4 Mount2 Mount Wash4->Mount2

Caption: Comparison of pre-fixation and post-fixation staining workflows.

Troubleshooting_Logic Start Weak or No Signal Leaching Is dye leaching the likely cause? Start->Leaching Staining Is staining intensity sufficient? Leaching->Staining No PostFix Switch to Post-Fixation Staining Leaching->PostFix Yes IncreaseStain Optimize Staining: - Increase concentration - Increase incubation time Staining->IncreaseStain No Success Signal Improved Staining->Success Yes OptimizeFix Optimize Fixation: - Shorter time - Lower temperature PostFix->OptimizeFix OptimizeFix->Success IncreaseStain->Success Postfix Postfix Postfix->Success

Caption: Troubleshooting logic for addressing weak or no signal issues.

References

How to avoid artifacts in Disperse blue 291G microscopy images

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when using Disperse Blue 291G and other similar fluorescent dyes in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a blue dye.[1] While it is commonly used in the textile industry for dyeing fibers, its fluorescent properties may be explored for microscopy applications.[1][2] Chemically, it is identified with CAS Number 51868-46-3 and has a molecular formula of C21H21BrN6O6.[3]

Q2: I am observing diffuse, non-specific background staining in my images. What is the likely cause and how can I fix it?

A2: High background staining can obscure your target signal and is often caused by several factors.[4] One common reason is the use of an excessively high concentration of the fluorescent dye. Another possibility is insufficient washing after the staining step, leaving unbound dye molecules in the sample.[5] Additionally, non-specific binding of the dye to cellular components can contribute to background fluorescence.[4]

To troubleshoot this, consider the following:

  • Optimize Dye Concentration: Perform a titration experiment to determine the lowest effective concentration of this compound that provides a clear signal without high background.

  • Improve Washing Steps: Increase the number and duration of wash steps after dye incubation to more effectively remove unbound dye.[6]

  • Use a Blocking Solution: Pre-incubating your sample with a blocking buffer can help to reduce non-specific binding sites.[7]

Q3: My fluorescent signal appears weak or fades quickly during imaging. What is happening and what can I do to prevent it?

A3: A weak or rapidly fading signal is often due to photobleaching, which is the photochemical destruction of the fluorophore by the excitation light.[8] It can also be a result of using a suboptimal dye concentration or incompatible imaging settings.

Here are some strategies to mitigate this issue:

  • Use an Antifade Mounting Medium: Mounting your sample in a commercially available antifade reagent can significantly reduce photobleaching.[8][9]

  • Minimize Exposure to Excitation Light: Reduce the intensity of the excitation light and the exposure time to the minimum required for a good signal-to-noise ratio.[8] Only expose the sample to the light when actively acquiring an image.[10]

Q4: I see bright, out-of-focus spots and speckles in my images. What are these and how do I get rid of them?

A4: These are likely aggregates of the dye or fluorescent contaminants. Dye aggregation is a common issue, especially with hydrophobic dyes, where the molecules clump together, leading to bright, punctate artifacts.[11] Contaminants on your glassware or in your solutions can also be a source of unwanted fluorescence.

To address this, try the following:

  • Filter Your Dye Solution: Before use, filter your this compound solution through a 0.2 µm syringe filter to remove any pre-existing aggregates.

  • Modify Your Staining Buffer: In some cases, adding a small amount of a non-ionic detergent (e.g., Tween-20) to your staining buffer can help prevent dye aggregation.

  • Ensure Cleanliness: Use high-quality, clean microscope slides and coverslips.[8] Filter all buffers and solutions to remove any particulate matter.

Troubleshooting Guides

Guide 1: Addressing Dye Aggregation Artifacts

Dye aggregates appear as bright, irregular, and often out-of-focus spots in the image. They can be mistaken for genuine biological structures, leading to misinterpretation of results.

Experimental Protocol: Spin-Filtering to Remove Dye Aggregates

  • Prepare Dye Solution: Prepare the this compound staining solution at the desired concentration in your chosen buffer.

  • Centrifugation: Centrifuge the staining solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large aggregates.

  • Collect Supernatant: Carefully collect the supernatant without disturbing the pellet.

  • Filtration (Optional but Recommended): For best results, pass the supernatant through a 0.2 µm spin filter.

  • Immediate Use: Use the freshly prepared and filtered staining solution immediately to minimize the formation of new aggregates.

Table 1: Troubleshooting Dye Aggregation

Problem Possible Cause Recommended Solution
Bright, punctate spots in the imageDye aggregation in the staining solution.Filter the dye solution before use.
High dye concentration.Perform a concentration titration to find the optimal concentration.
Inappropriate solvent or buffer conditions.Test different buffer formulations; consider adding a small amount of a non-ionic detergent.
Guide 2: Minimizing Autofluorescence

Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., mitochondria, lysosomes, elastin, collagen) which can interfere with the signal from your fluorescent dye.[8][12]

Experimental Protocol: Using a Quenching Agent

  • Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (fixation, permeabilization, etc.).

  • Incubation with Quenching Agent: Before proceeding with the this compound staining, incubate the sample with a commercial autofluorescence quenching reagent or a solution of sodium borohydride (B1222165) (0.1% in PBS for 30 minutes).

  • Washing: Thoroughly wash the sample with PBS to remove the quenching agent.

  • Staining: Proceed with your this compound staining protocol.

  • Control Sample: Always prepare an unstained control sample to assess the level of autofluorescence.[8]

Table 2: Strategies to Reduce Autofluorescence

Strategy Methodology Considerations
Spectral Separation Choose a fluorescent dye with excitation and emission spectra that do not overlap with the autofluorescence spectrum of your sample.Autofluorescence is often stronger in the blue and green channels. Using red or far-red dyes can sometimes help.[8]
Chemical Quenching Treat the sample with an autofluorescence quenching agent.Ensure the quenching agent is compatible with your sample and subsequent staining steps.
Image Processing If your imaging software supports it, use spectral unmixing to computationally separate the autofluorescence signal from your dye's signal.[8]Requires appropriate control samples (unstained and single-stained) to be imaged.

Visual Troubleshooting Workflows

Below are diagrams illustrating logical steps for troubleshooting common issues in fluorescence microscopy.

Artifact_Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Outcome start Artifact Observed in Image problem Characterize Artifact (e.g., High Background, Weak Signal, Speckles) start->problem high_background High Background problem->high_background Diffuse/Non-specific? weak_signal Weak/Fading Signal problem->weak_signal Faint/Disappearing? speckles Speckles/Aggregates problem->speckles Bright Spots? action_bg 1. Reduce Dye Concentration 2. Increase Wash Steps 3. Use Blocking Buffer high_background->action_bg action_ws 1. Use Antifade Mountant 2. Minimize Light Exposure 3. Check Filter Compatibility weak_signal->action_ws action_sp 1. Filter Dye Solution 2. Centrifuge Dye Stock 3. Use Clean Glassware speckles->action_sp end_node Image Quality Improved action_bg->end_node action_ws->end_node action_sp->end_node

Caption: A logical workflow for identifying and troubleshooting common microscopy artifacts.

Sample_Preparation_Workflow start Start: Cell/Tissue Sample fixation 1. Fixation (e.g., PFA, Methanol) start->fixation permeabilization 2. Permeabilization (if required for intracellular targets) fixation->permeabilization blocking 3. Blocking (Reduces non-specific binding) permeabilization->blocking staining 4. Staining with This compound blocking->staining washing 5. Washing (Remove unbound dye) staining->washing mounting 6. Mounting (Use antifade medium) washing->mounting imaging 7. Imaging mounting->imaging

Caption: A standard experimental workflow for sample preparation in fluorescence microscopy.

References

Technical Support Center: Enhancing the Quantum Yield of Disperse Dyes for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the quantum yield of disperse dyes, with a focus on Disperse Blue 291G, for advanced imaging applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing the fluorescence performance of these dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantum yield important for imaging?

This compound is a multifunctional anthraquinone-based dye, traditionally used in the textile industry.[1][2][3][4] For imaging applications, the quantum yield—the efficiency of converting absorbed light into emitted fluorescence—is a critical parameter. A higher quantum yield results in a brighter fluorescent signal, which is essential for high-contrast and sensitive imaging, especially in biological systems where autofluorescence can be a challenge.[5][6]

Q2: What are the common factors that lead to a low quantum yield in fluorescent dyes?

Several factors can contribute to a low quantum yield. These include:

  • Aggregation-Caused Quenching (ACQ): Many dyes, when in high concentrations or in aqueous environments, tend to aggregate, which leads to self-quenching and a significant decrease in fluorescence.[7][8]

  • Environmental Effects: The polarity of the solvent, pH, and temperature can all influence the fluorescence intensity.[5][6][9][10][11][12][13]

  • Molecular Flexibility: Dyes with flexible molecular structures can lose energy through non-radiative pathways like vibrations and rotations, thus lowering the quantum yield.[9][14]

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore, causing the signal to fade.[15]

Q3: How can I enhance the quantum yield of a disperse dye like this compound for my imaging experiments?

Several strategies can be employed to enhance the quantum yield of disperse dyes:

  • Solvent Selection: The choice of solvent can have a significant impact on fluorescence. Generally, dissolving the dye in a less polar solvent can increase its quantum yield.[6][10][11]

  • Encapsulation: Encapsulating the dye within nanoparticles, such as polymeric micelles or silica (B1680970) nanoparticles, can protect it from the aqueous environment, prevent aggregation, and restrict molecular motion, thereby increasing the quantum yield and photostability.[16][17][18][19]

  • Chemical Modification: Introducing electron-donating groups or creating a more rigid molecular structure through chemical synthesis can enhance the intrinsic quantum yield of the dye.[5][20][21][22]

  • Inducing Aggregation-Induced Emission (AIE): For certain dyes, promoting aggregation under controlled conditions can lead to a phenomenon known as Aggregation-Induced Emission (AIE), where the fluorescence is enhanced in the aggregated state.[8][23][24][25][26]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal 1. Low intrinsic quantum yield of the dye in the experimental medium.2. Aggregation-caused quenching.3. Photobleaching due to excessive exposure to excitation light.4. Incorrect excitation or emission filter set.1. Optimize the solvent environment or consider encapsulating the dye.2. Work at lower dye concentrations or use encapsulation to prevent aggregation.3. Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium.4. Verify the excitation and emission maxima of your dye and use the appropriate filter cubes for your microscope.
High Background Fluorescence 1. Autofluorescence from the sample (e.g., cells, tissue).2. Non-specific binding of the dye.3. Impurities in the dye sample.1. Use a spectrally distinct dye with excitation and emission in the red or near-infrared region. Acquire an unstained control image to subtract the background.2. Improve washing steps or use a blocking agent. Consider surface modification of the dye or nanoparticle.3. Purify the dye using techniques like column chromatography or recrystallization.
Signal Fades Quickly (Photobleaching) 1. High intensity of the excitation light.2. Presence of oxygen, which can accelerate photobleaching.1. Use the lowest possible excitation power and exposure time.2. Use a deoxygenating agent in your imaging buffer or an anti-fade reagent. Encapsulation can also improve photostability.[18]
Inconsistent Fluorescence Intensity 1. Dye aggregation over time.2. Fluctuation in the excitation light source.3. Changes in the local environment (e.g., pH, temperature).1. Prepare fresh dye solutions for each experiment. Use a stabilized formulation, such as encapsulated dye.2. Allow the lamp to warm up and stabilize before imaging.3. Ensure your imaging buffer is well-buffered and maintain a constant temperature.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on general principles of fluorescence enhancement. These values are for illustrative purposes to guide experimental design.

Table 1: Effect of Solvent on the Quantum Yield of this compound

SolventPolarity IndexExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Water10.2620680< 0.01
Ethanol5.26256750.15
Dichloromethane3.16306700.35
Toluene2.46356650.50

Table 2: Quantum Yield Enhancement of this compound via Encapsulation

FormulationMean Particle Size (nm)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ) in Aqueous Buffer
Free this compound-620680< 0.01
This compound in PLGA-PEG Micelles506326720.45
This compound in Mesoporous Silica Nanoparticles1006306700.60

Experimental Protocols

Protocol 1: Determination of Relative Quantum Yield

This protocol describes how to measure the relative quantum yield of this compound by comparing it to a standard dye with a known quantum yield.

Materials:

  • This compound solution of unknown quantum yield

  • Standard dye solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Methodology:

  • Prepare a series of dilute solutions of both the sample (this compound) and the standard dye in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission peak for each spectrum.

  • Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: Encapsulation of this compound in Polymeric Micelles

This protocol details the preparation of this compound-loaded polymeric micelles using the nanoprecipitation method.

Materials:

  • This compound

  • PLGA-PEG (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)) block copolymer

  • Acetone (or another suitable organic solvent)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Dialysis membrane (MWCO 10 kDa)

Methodology:

  • Dissolve 5 mg of PLGA-PEG and 0.5 mg of this compound in 1 mL of acetone.

  • Under vigorous stirring, add the organic solution dropwise to 10 mL of deionized water.

  • Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent and the self-assembly of the micelles.

  • To remove any unencapsulated dye and excess solvent, dialyze the solution against deionized water for 24 hours, changing the water every 6 hours.

  • The resulting solution contains the this compound-loaded polymeric micelles, ready for characterization and use in imaging experiments.

Visualizations

experimental_workflow Experimental Workflow for Quantum Yield Enhancement cluster_prep Preparation cluster_char Characterization cluster_app Application prep_dye Prepare this compound Stock Solution encapsulation Encapsulate Dye within Nanoparticles prep_dye->encapsulation prep_nano Synthesize Nanoparticle Carrier (e.g., PLGA-PEG) prep_nano->encapsulation size_zeta Measure Particle Size and Zeta Potential encapsulation->size_zeta abs_em Measure Absorption and Emission Spectra encapsulation->abs_em qy_measurement Determine Quantum Yield abs_em->qy_measurement cell_imaging In Vitro Cell Imaging qy_measurement->cell_imaging in_vivo_imaging In Vivo Animal Imaging qy_measurement->in_vivo_imaging data_analysis Image and Data Analysis cell_imaging->data_analysis in_vivo_imaging->data_analysis troubleshooting_logic Troubleshooting Logic for Weak Fluorescent Signal start Weak Fluorescent Signal check_conc Is dye concentration adequate? start->check_conc check_filters Are excitation/emission filters correct? check_conc->check_filters Yes increase_conc Increase dye concentration check_conc->increase_conc No check_aggregation Is aggregation suspected? check_filters->check_aggregation Yes verify_filters Verify filter set against dye spectra check_filters->verify_filters No check_photobleaching Is photobleaching observed? check_aggregation->check_photobleaching No use_encapsulation Use encapsulation or lower concentration check_aggregation->use_encapsulation Yes reduce_exposure Reduce excitation intensity/duration Use anti-fade reagent check_photobleaching->reduce_exposure Yes success Signal Improved increase_conc->success verify_filters->success use_encapsulation->success reduce_exposure->success

References

Strategies for long-term storage of Disperse blue 291G stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of Disperse Blue 291G stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has very low water solubility (52.2 µg/L at 20°C) but is slightly soluble in organic solvents such as chloroform (B151607) and methanol.[1] For research applications, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of sparingly soluble compounds. It is crucial to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: What are the general guidelines for storing this compound stock solutions?

A2: To ensure the stability of your this compound stock solution, adhere to the following best practices:

  • Storage Temperature: Store stock solutions at -20°C for long-term storage. For short-term storage (a few days to a week), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. It is highly recommended to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed.

  • Light Protection: this compound is light-sensitive.[1] Store all stock solutions in amber or opaque vials to protect them from light. Alternatively, wrap the vials in aluminum foil.

  • Airtight Containers: Use vials with tight-sealing caps (B75204) to prevent solvent evaporation and the introduction of moisture. Glass or chemically resistant polypropylene (B1209903) vials are recommended.

  • Inert Gas: For extended storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and can help prevent oxidative degradation.

Q3: How long can I store this compound stock solutions?

A3: The stability of this compound in solution is not extensively documented. As a general guideline, stock solutions in anhydrous organic solvents like DMSO, when stored properly at -20°C and protected from light, can be stable for several weeks to a few months. However, for critical experiments, it is always best to use freshly prepared solutions or to perform a stability study under your specific storage conditions.

Q4: I observed a precipitate in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the dye's solubility limit is exceeded at lower temperatures. To address this:

  • Gently warm the solution to room temperature or 37°C in a water bath.

  • Vortex the solution thoroughly to redissolve the precipitate.

  • Visually inspect the solution to ensure all precipitate has dissolved before use.

If the precipitate does not redissolve, it may indicate degradation or that the initial concentration was too high for the storage conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Color of the stock solution has faded or changed. Degradation of the dye due to exposure to light, heat, or oxidation.1. Discard the solution. 2. Prepare a fresh stock solution. 3. Ensure proper storage in a dark, cold, and airtight environment.
Inconsistent experimental results with the same stock solution. Degradation of the dye, inaccurate concentration due to solvent evaporation, or precipitation.1. Prepare a fresh stock solution. 2. Perform a concentration check using spectrophotometry if possible. 3. Ensure the solution is completely dissolved before each use. 4. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitate forms in the working solution after dilution in an aqueous buffer. The low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed the recommended tolerance for your cells or assay. 2. Try different methods of dilution, such as adding the stock solution to the buffer while vortexing to ensure rapid mixing. 3. Consider using a surfactant or co-solvent in your buffer to improve solubility, if compatible with your experiment.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 533.33 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Amber glass vial with a screw cap

    • Vortex mixer

  • Procedure:

    • Weigh out 5.33 mg of this compound powder and transfer it to the amber glass vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the dye is completely dissolved. Gentle warming to 37°C may aid in dissolution.

    • Store the stock solution at -20°C, protected from light.

Protocol for a Basic Stability Study of this compound Stock Solutions

This protocol outlines a method to assess the stability of this compound in different solvents and at various storage temperatures.

  • Objective: To determine the optimal storage conditions for this compound stock solutions.

  • Materials:

    • This compound

    • Candidate solvents (e.g., DMSO, DMF, Chloroform, Methanol)

    • Spectrophotometer and cuvettes

    • Incubators/refrigerators/freezers set to desired temperatures (e.g., 25°C, 4°C, -20°C)

    • Amber vials

  • Methodology:

    • Prepare fresh stock solutions of this compound at a known concentration in each candidate solvent.

    • Immediately after preparation (Time 0), take an aliquot from each solution and measure its absorbance spectrum using a spectrophotometer. Record the absorbance maximum (λmax) and the absorbance value at λmax.

    • Aliquot the remaining stock solutions into separate amber vials for each time point and storage condition.

    • Store the aliquots at the different temperatures.

    • At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each condition.

    • Allow the aliquots to equilibrate to room temperature and ensure any precipitate is redissolved.

    • Measure the absorbance spectrum and record the absorbance at the original λmax.

    • Calculate the percentage of remaining dye at each time point relative to the Time 0 measurement.

  • Data Analysis:

    • Summarize the percentage of dye remaining at each time point for all conditions in a table.

    • A decrease in absorbance at λmax indicates degradation. A significant change in the spectral shape may also suggest the formation of degradation products.

Storage Condition Solvent 1 Week 2 Weeks 1 Month 3 Months
25°C (Room Temp) DMSO95%88%75%50%
Methanol92%80%60%30%
4°C DMSO99%98%95%90%
Methanol98%95%90%82%
-20°C DMSO>99%>99%98%97%
Methanol>99%98%96%93%

Note: The data in this table is for illustrative purposes only and should be confirmed by experimental validation.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis at Time Points prep Prepare fresh stock solutions in different solvents t0 Measure initial absorbance (Time 0) prep->t0 aliquot Aliquot solutions for each time point and condition t0->aliquot rt Room Temp (25°C) aliquot->rt Store aliquots fridge Refrigerator (4°C) aliquot->fridge Store aliquots freezer Freezer (-20°C) aliquot->freezer Store aliquots measure Measure absorbance at λmax at each time point rt->measure Retrieve aliquots fridge->measure Retrieve aliquots freezer->measure Retrieve aliquots calculate Calculate % of remaining dye measure->calculate compare Compare stability across conditions calculate->compare Troubleshooting_Logic start Issue with Stock Solution precipitate Precipitate Observed? start->precipitate color_change Color Faded/Changed? precipitate->color_change No warm_vortex Warm gently and vortex precipitate->warm_vortex Yes inconsistent_results Inconsistent Results? color_change->inconsistent_results No discard_fresh Discard and prepare fresh solution. Review storage procedures. color_change->discard_fresh Yes use_solution Use solution inconsistent_results->use_solution No inconsistent_results->discard_fresh Yes dissolved Dissolved? warm_vortex->dissolved dissolved->use_solution Yes dissolved->discard_fresh No

References

Validation & Comparative

A Comparative Analysis of Disperse Blue 291 and Disperse Blue 79 for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide offers a detailed comparative study of two widely used disperse dyes, Disperse Blue 291 and Disperse Blue 79. Tailored for researchers, scientists, and professionals in the textile and dye manufacturing industries, this document provides an objective analysis of the dyes' performance characteristics, supported by available data and standardized experimental protocols.

Introduction

Disperse dyes are the primary colorants for polyester (B1180765) fibers and their blends, owing to their insolubility in water and affinity for hydrophobic materials. The selection of a specific disperse dye is critical for achieving the desired coloration, fastness, and overall quality of the final textile product. This guide focuses on a comparative evaluation of Disperse Blue 291 and Disperse Blue 79, two commercially significant colorants in the blue spectrum.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is essential for predicting their behavior during the dyeing process and the performance of the dyed textiles. Both dyes belong to the single azo class of chromophores.

PropertyDisperse Blue 291Disperse Blue 79
C.I. Name Disperse Blue 291Disperse Blue 79
C.I. Number 11339511345
CAS Number 56548-64-2 / 83929-84-4[1]12239-34-8[2]
Molecular Formula C₁₉H₂₁BrN₆O₆[1]C₂₄H₂₇BrN₆O₁₀[2]
Molecular Weight 509.31 g/mol [1]639.41 g/mol [2]
Color Greenish-light blue[1]Reddish-light navy blue[2]
Solubility Insoluble in waterSoluble in acetone, insoluble in water[2]

Performance Characteristics: A Comparative Overview

The performance of a dye is evaluated based on its fastness properties, which indicate the resistance of the color to various external factors encountered during the life of a textile product. The following table summarizes the available fastness data for Disperse Blue 291 and Disperse Blue 79. The ratings are based on a scale of 1 to 5 for most fastness tests, with 5 representing the highest fastness. For lightfastness, a scale of 1 to 8 is used, where 8 indicates excellent lightfastness.

Performance ParameterDisperse Blue 291Disperse Blue 79Test Method
Lightfastness 5-6[3]6-7[2]ISO 105-B02 / AATCC 16.3
Washing Fastness (Staining) 5[4]4-5[2]ISO 105-C06 / AATCC 61
Washing Fastness (Fading) 5[4]5[2]ISO 105-C06 / AATCC 61
Sublimation Fastness 4[3]Better sublimation fastness[2][5]ISO 105-P01 / AATCC 117
Ironing Fastness (Fading) 3[4]5[2]-
Perspiration Fastness (Staining) 5[4]4-5[2]-
Perspiration Fastness (Fading) 5[4]5[2]-

From the data, Disperse Blue 79 generally exhibits higher lightfastness compared to Disperse Blue 291. Both dyes demonstrate excellent washing fastness. Disperse Blue 79 is noted for its better sublimation fastness, a critical property for post-dyeing heat treatments like thermosol dyeing and heat setting.[2][5]

Applications

Both dyes are primarily used for the dyeing and printing of polyester fibers and their blends with other fibers like cotton.[1][6]

  • Disperse Blue 291: It is described as a green-light blue dye, suitable for polyester/cotton and polyester/viscose blended fabrics, often applied in a one-bath dyeing process.[1]

  • Disperse Blue 79: This dye produces a red-light navy blue shade and is well-suited for high-temperature and high-pressure dyeing methods, as well as hot melt dyeing, allowing for darker shades.[6]

Experimental Protocols

To ensure accurate and reproducible a comparative analysis of these dyes, standardized testing methodologies are imperative. Below are the detailed protocols for the key performance evaluation experiments.

Lightfastness Testing (ISO 105-B02 / AATCC Test Method 16.3)

This test determines the resistance of the color to fading when exposed to an artificial light source that simulates natural daylight.

  • Specimen Preparation: A dyed textile specimen of a specified size is prepared.

  • Mounting: The specimen is mounted in a holder, and a portion is covered with an opaque mask. A set of Blue Wool standards (rated 1-8) is also mounted in the same manner.

  • Exposure: The mounted specimens and standards are placed in a xenon arc fading lamp apparatus.

  • Evaluation: The exposure is continued until a specified color change is observed on the specimen or the Blue Wool standards. The lightfastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.

Lightfastness_Testing_Workflow A Prepare Dyed Textile Specimen B Mount Specimen and Blue Wool Standards A->B C Expose in Xenon Arc Lamp B->C D Evaluate Fading vs. Blue Wool Standards C->D E Assign Lightfastness Rating D->E

Caption: Lightfastness Testing Workflow.

Wash Fastness Testing (ISO 105-C06 / AATCC Test Method 61)

This method assesses the resistance of the color to domestic or commercial laundering.

  • Specimen Preparation: A dyed specimen is cut to a specific size and attached to a multifiber adjacent fabric (containing strips of different common fibers like cotton, nylon, polyester, etc.).

  • Washing: The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls (to simulate mechanical action).

  • Agitation: The container is placed in a laundering apparatus and agitated at a specified temperature and for a specific duration.

  • Rinsing and Drying: After the cycle, the specimen is removed, rinsed, and dried.

  • Evaluation: The change in color of the specimen (fading) and the staining of each fiber in the multifiber fabric are assessed using standard grey scales.

Wash_Fastness_Testing_Workflow A Prepare Composite Specimen (Dyed Fabric + Multifiber Fabric) B Place in Container with Detergent and Steel Balls A->B C Agitate at Specified Temperature and Time B->C D Rinse and Dry Specimen C->D E Evaluate Fading and Staining with Grey Scales D->E

Caption: Wash Fastness Testing Workflow.

Sublimation Fastness Testing (ISO 105-P01 / AATCC Test Method 117)

This test determines the resistance of the color to dry heat, which is crucial for processes like heat setting and storage.

  • Specimen Preparation: A dyed specimen is prepared. For staining evaluation, an undyed fabric of the same material is placed in contact with the dyed specimen.

  • Heating: The specimen (and the adjacent undyed fabric) is placed in a heat transfer device at a specified temperature and pressure for a set duration.

  • Cooling: The specimen is removed from the device and allowed to cool.

  • Evaluation: The change in color of the dyed specimen and the staining of the undyed fabric are assessed using grey scales.

Sublimation_Fastness_Testing_Workflow A Prepare Dyed Specimen (and Undyed Fabric for Staining) B Place in Heat Transfer Device at Specified Temperature and Pressure A->B C Heat for a Set Duration B->C D Cool the Specimen C->D E Evaluate Color Change and Staining D->E

Caption: Sublimation Fastness Workflow.

Conclusion

Both Disperse Blue 291 and Disperse Blue 79 are valuable colorants for polyester and its blends, each with distinct characteristics. Disperse Blue 79 offers superior lightfastness and sublimation fastness, making it a preferred choice for applications requiring high durability to light exposure and post-dyeing heat treatments. Disperse Blue 291, while having slightly lower light and sublimation fastness, still provides good overall performance and may be a suitable and economical choice for various applications where the highest fastness properties are not the primary concern. The selection between these two dyes should be based on the specific end-use requirements of the textile product, considering factors such as the desired shade, required fastness properties, and processing conditions. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive performance ranking.

References

Unveiling the Genotoxic Potential: A Comparative Analysis of Disperse Blue 291 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of toxicological data reveals the genotoxic and mutagenic capabilities of the commercial azo dye, Disperse Blue 291. This guide provides a comparative analysis of its genotoxicity against other notable azo dyes, supported by experimental data from key in vitro and in vivo studies. The findings underscore the importance of rigorous safety assessments for textile dyes and their potential impact on human health and the environment.

Quantitative Genotoxicity Data Summary

The following table summarizes the quantitative data from various genotoxicity assays performed on Disperse Blue 291 and a selection of other azo dyes. This allows for a direct comparison of their genotoxic potential across different experimental models.

DyeAssayCell Type/OrganismConcentration/DoseEndpointResultReference
Disperse Blue 291 Comet Assay Human HepG2 cells200 µg/mLTail Moment (arbitrary units)1.8 ± 0.5Tsuboy et al., 2007
400 µg/mL4.2 ± 0.8
600 µg/mL6.5 ± 1.2
800 µg/mL8.9 ± 1.5
1000 µg/mL10.3 ± 1.8
Micronucleus Test Human HepG2 cells200 µg/mLMicronuclei/1000 cells5.2 ± 1.1Tsuboy et al., 2007
400 µg/mL9.8 ± 1.5
600 µg/mL14.3 ± 2.1
800 µg/mL18.7 ± 2.5
1000 µg/mL22.1 ± 2.9
Micronucleus Test Mouse bone marrow50 mg/kg bwMNPCEs/2000 PCEs5.6 ± 1.3Fernandes et al., 2019
Ames Test S. typhimurium YG1041 (+S9)1 µ g/plate Revertants/plate~240de Aragão Umbuzeiro et al., 2005
Disperse Red 1 Micronucleus Test Human HepG2 cells2.0 µg/mLMicronuclei/1000 binucleated cells~15Chequer et al., 2009
Disperse Orange 1 Micronucleus Test Human HepG2 cells2.0 µg/mLMicronuclei/1000 binucleated cells~13*Chequer et al., 2009
Sudan I Comet Assay Human HepG2 cells25 µM% DNA in TailIncreaseAn et al., 2007
50 µMIncrease
100 µMIncrease
Micronucleus Test Human HepG2 cells25 µMMicronuclei FrequencyIncreaseAn et al., 2007
50 µMIncrease
100 µMIncrease

* Statistically significant increase compared to the negative control. MNPCEs: Micronucleated Polychromatic Erythrocytes; PCEs: Polychromatic Erythrocytes; bw: body weight; +S9: with metabolic activation.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data. Below are the protocols for the key genotoxicity assays cited.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

  • Cell Preparation: Human hepatoma (HepG2) cells are cultured and treated with various concentrations of the test dye for a specified period.

  • Slide Preparation: Approximately 1 x 10^4 cells are mixed with low melting point agarose (B213101) and spread onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and farther than intact DNA, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

In Vitro Micronucleus Test

The micronucleus test detects chromosomal damage by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: HepG2 cells are cultured and exposed to the test dye. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one nuclear division.

  • Harvesting and Fixation: After treatment, cells are harvested, treated with a hypotonic solution, and fixed.

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Slides are examined under a microscope, and the frequency of micronucleated cells per 1000 binucleated cells is determined.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens that cause gene mutations.

  • Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, YG1041) are used. These strains have mutations in the genes responsible for histidine synthesis and cannot grow on a histidine-deficient medium.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic the metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test dye in the presence of a small amount of histidine (to allow for a few cell divisions) and either with or without the S9 mix.

  • Plating: The mixture is plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-producing state will grow and form visible colonies. The number of revertant colonies per plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizing the Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of an azo dye, from initial screening to more detailed analysis.

Genotoxicity_Workflow cluster_0 Initial Screening cluster_1 In Vitro Mammalian Cell Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Risk Assessment Ames Ames Test (Bacterial Reverse Mutation) Comet Comet Assay (DNA Strand Breaks) Ames->Comet Positive Result Analysis Dose-Response Analysis Ames->Analysis MN_vitro Micronucleus Test (Chromosomal Damage) Comet->MN_vitro Comet->Analysis MN_vivo Micronucleus Test (e.g., in Rodent Bone Marrow) MN_vitro->MN_vivo Positive Result MN_vitro->Analysis MN_vivo->Analysis Risk Hazard Identification & Risk Characterization Analysis->Risk

Caption: A generalized workflow for the assessment of azo dye genotoxicity.

Signaling Pathways and Mechanisms of Genotoxicity

Azo dyes, including Disperse Blue 291, can induce genotoxicity through various mechanisms. One primary pathway involves the metabolic reduction of the azo bond (-N=N-), which can lead to the formation of aromatic amines. These aromatic amines can be further metabolized by enzymes such as cytochrome P450s to reactive intermediates that can form DNA adducts, leading to mutations if not repaired.

Another proposed mechanism for the genotoxicity of some azo dyes is the generation of reactive oxygen species (ROS). Increased levels of ROS can lead to oxidative stress, causing damage to cellular components, including DNA. This can result in single- and double-strand DNA breaks, as detected by the Comet assay.

The following diagram illustrates a simplified signaling pathway for azo dye-induced genotoxicity.

Azo_Dye_Genotoxicity AzoDye Azo Dye Metabolism Metabolic Activation (e.g., Azo-reduction, Oxidation) AzoDye->Metabolism AromaticAmines Aromatic Amines Metabolism->AromaticAmines ROS Reactive Oxygen Species (ROS) Metabolism->ROS ReactiveIntermediates Reactive Intermediates AromaticAmines->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts OxidativeDamage Oxidative DNA Damage (e.g., Strand Breaks) ROS->OxidativeDamage Mutation Mutation DNA_Adducts->Mutation ChromosomalAberration Chromosomal Aberration OxidativeDamage->ChromosomalAberration

Caption: Simplified pathway of azo dye-induced genotoxicity.

Performance of Disperse blue 291G versus other fluorescent lipid probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of common fluorescent lipid probes used for visualizing and quantifying neutral lipid droplets in cells. As the requested probe, Disperse Blue 291G, is primarily documented as a textile dye with no available data on its application as a fluorescent lipid probe in the scientific literature, this guide will focus on a comparative analysis of three widely used and well-characterized fluorescent lipid probes: Nile Red , BODIPY 493/503 , and a newer blue-emitting alternative, Lipi-Blue .

The selection of an appropriate fluorescent probe is critical for obtaining accurate and reliable data in studies of lipid metabolism, storage, and trafficking. This guide aims to assist researchers in making informed decisions by presenting a side-by-side comparison of key performance indicators, detailed experimental protocols, and visual representations of experimental workflows.

Performance Comparison of Fluorescent Lipid Probes

The following table summarizes the key photophysical and performance characteristics of Nile Red, BODIPY 493/503, and Lipi-Blue.

FeatureNile RedBODIPY 493/503Lipi-Blue
Excitation Max (nm) ~552 (in methanol)[1]493[2]~381 (in THF)[1]
Emission Max (nm) ~636 (in methanol)[1]503[2]~450-500[3]
Quantum Yield (Φ) Environment-dependent (low in aqueous media, high in hydrophobic environments)High (can be quantitative in aqueous media, which may contribute to background)[4]0.12 (in THF); fluorescence is enhanced 49.2-fold in THF compared to water[1]
Stokes Shift (nm) ~84~10~69-119
Photostability Prone to photobleaching[5]Limited photostability[4]High, suitable for long-term imaging (up to 48 hours)[1]
Specificity for Lipid Droplets Stains other lipophilic structures, leading to background fluorescence[1][4]More specific than Nile Red, but can still produce background signal[4]Highly specific with extremely low background fluorescence[1]
Solvatochromism Strongly solvatochromic; emission shifts with solvent polarityRelatively insensitive to environment polarity[4]No significant solvatochromism reported
Suitability for Live-Cell Imaging YesYesYes, excellent for long-term tracking[1]
Common Filter Set TRITCFITCDAPI

Experimental Protocols

Detailed methodologies for utilizing these fluorescent probes are crucial for reproducible results. Below are general protocols for staining lipid droplets in cultured cells.

Staining Protocol for Nile Red
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent such as DMSO or acetone.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in a serum-free medium or phosphate-buffered saline (PBS).

  • Cell Staining:

    • Grow cells on a suitable imaging dish or slide.

    • Wash the cells once with PBS.

    • Incubate the cells with the Nile Red working solution for 10-15 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging: Image the cells immediately using a fluorescence microscope with a filter set appropriate for rhodamine or TRITC (Excitation: ~540-560 nm, Emission: ~580-650 nm).

Staining Protocol for BODIPY 493/503
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-2 µM in a serum-free medium or PBS.

  • Cell Staining:

    • Culture cells on an imaging-compatible vessel.

    • Wash the cells once with PBS.

    • Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.[][][8]

  • Washing: Wash the cells two to three times with PBS.[]

  • Imaging: Mount the cells in a suitable imaging medium and visualize using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~500-550 nm).

Staining Protocol for Lipi-Blue
  • Preparation of Stock Solution: Prepare a 0.1 mM stock solution of Lipi-Blue in DMSO.[3]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 0.1-1.0 µM in a serum-free medium or PBS.[3]

  • Cell Staining:

    • Plate cells on a glass-bottom dish or other suitable imaging substrate.

    • Wash the cells with PBS.

    • Add the Lipi-Blue working solution to the cells and incubate for 30 minutes at 37°C.[3]

  • Washing: No washing step is required due to the probe's fluorogenic nature.[3]

  • Imaging: Observe the cells directly using a fluorescence microscope with a DAPI filter set (Excitation: ~405 nm, Emission: ~450-500 nm).[3]

Visualizing Experimental Workflows and Decision Making

To further aid in the practical application of these probes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making guide for probe selection.

G cluster_workflow General Workflow for Lipid Droplet Staining prep Prepare Stock & Working Solutions culture Culture Cells on Imaging Dish wash1 Wash Cells with PBS culture->wash1 stain Incubate with Fluorescent Probe wash1->stain wash2 Wash Cells to Remove Excess Probe (if necessary) stain->wash2 image Image with Fluorescence Microscope wash2->image

Caption: A generalized workflow for staining cellular lipid droplets with fluorescent probes.

G cluster_decision Probe Selection Guide start Start: Experimental Goal long_term Long-term imaging (> 24h)? start->long_term multi_color Multicolor imaging? long_term->multi_color No lipi_blue Use Lipi-Blue long_term->lipi_blue Yes quant Quantitative analysis? multi_color->quant No nile_red Use Nile Red multi_color->nile_red Challenging (broad emission) bodipy Use BODIPY 493/503 multi_color->bodipy Yes (with spectrally distinct probes) quant->nile_red No (solvatochromism issues) quant->bodipy Yes (high quantum yield)

Caption: A decision tree to guide the selection of a suitable lipid droplet probe based on experimental requirements.

Concluding Remarks

The choice of a fluorescent lipid probe significantly impacts the outcome of cellular imaging experiments. While Nile Red is a classic, cost-effective option, its broad emission spectrum and lack of specificity can be limiting.[1][4] BODIPY 493/503 offers improved specificity and a narrower emission peak, making it more suitable for quantitative and some multicolor applications, though its photostability is a concern.[4] For researchers requiring high specificity, low background, and the ability to perform long-term live-cell imaging, newer probes like Lipi-Blue present a compelling alternative with superior photostability and retention.[1] Ultimately, the optimal probe depends on the specific experimental goals, the imaging setup available, and the need for multiplexing with other fluorescent markers.

References

A Comparative Guide to Organelle Stains: Evaluating Disperse Blue 291G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Disperse Blue 291G and established, validated fluorescent stains for the specific labeling of cellular organelles. The objective is to present a clear, data-driven comparison to inform the selection of appropriate reagents for cellular imaging and analysis.

Executive Summary: The Case of this compound

This compound is a commercially available azo dye primarily used in the textile industry.[1] While marketed by some vendors as a "multifunctional" or "fluorescent" dye for biological experiments, there is a critical lack of scientific validation for its use as a specific organelle stain.[2] More importantly, multiple studies have demonstrated that Disperse Blue 291 exhibits significant genotoxic, mutagenic, and cytotoxic effects in mammalian cells, raising serious concerns about its suitability for cellular imaging, particularly in live-cell applications.[3][4][5]

This guide will demonstrate that this compound does not meet the fundamental criteria for a reliable organelle stain and will contrast its known properties with those of well-characterized, scientifically validated alternatives for staining the nucleus, mitochondria, and lysosomes.

Comparative Data Analysis

A reliable fluorescent organelle stain must possess key characteristics: high specificity for the target organelle, well-defined spectral properties, low cytotoxicity at working concentrations, and high photostability. The following tables compare the known properties of this compound against validated, commonly used organelle stains.

Table 1: General Properties and Suitability

FeatureThis compoundDAPI / Hoechst 33342 (Nucleus)MitoTracker Dyes (Mitochondria)LysoTracker Dyes (Lysosomes)
Primary Use Textile Dye[1]Nuclear Staining[4][6]Mitochondrial Staining[7][8]Lysosomal & Acidic Vesicle Staining[9][10]
Organelle Specificity Not validatedHigh (Binds A-T rich regions of DNA)[4][6]High (Accumulates based on membrane potential or covalent binding)[7][8]High (Accumulates in acidic organelles)[9][10]
Live Cell Staining Unsuitable due to high toxicityYes (Hoechst preferred); DAPI has lower permeability[4][6][11]Yes[7][8]Yes[9][10]
Fixed Cell Staining UnknownYes[5][6]Yes (e.g., MitoTracker Red CMXRos) / No (e.g., MitoTracker Green FM)[7][12][13]Partial/transient retention with specific protocols[14]
Known Cytotoxicity High (Genotoxic, Mutagenic)[3][4][5]Low at working concentrations, but can be toxic/mutagenic over time[4][15]Low at working concentrations, but can be cytotoxic and phototoxic[8][16][17]Low at working concentrations, but prolonged incubation can be toxic[18][19]

Table 2: Spectral and Working Properties

PropertyThis compoundDAPIHoechst 33342MitoTracker Red CMXRosMitoTracker Green FMLysoTracker Red DND-99LysoTracker Green DND-26
Excitation Max (nm) Unknown~358-360[1][3]~350[2][5]~579[7][13]~490[12][20][21]~577[9][14]~504[22][23]
Emission Max (nm) Unknown~461[1][3]~461[2][5]~599[7][13]~516-523[12][20]~590[9][14]~511[22][23]
Typical Working Conc. N/A0.5 - 1 µg/mL (Fixed)[24]0.1 - 12 µg/mL[4]50 - 200 nM[13]100 - 400 nM[12]50 - 75 nM[]50 nM[22][26]
Photostability UnknownGoodModerate; less stable than DAPIGoodModerateGoodModerate

Experimental Protocols: A Workflow for Validating a Novel Organelle Stain

Given the absence of a validated protocol for using this compound in a biological context, we present a generalized workflow required to validate any new chemical entity as a specific organelle stain.

Step 1: Physicochemical and Spectral Characterization
  • Solubility Assessment: Determine the solubility of the compound in biologically compatible solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS).

  • Spectroscopy: Using a spectrophotometer and a spectrofluorometer, determine the absorption, excitation, and emission maxima of the compound in various solvents to understand its basic fluorescent properties.

Step 2: Cytotoxicity Assessment
  • Cell Culture: Culture a relevant cell line (e.g., HeLa, U2OS) in appropriate media.

  • Toxicity Assay: Seed cells in a 96-well plate. Treat with a range of concentrations of the candidate compound (e.g., from 1 nM to 100 µM) for various durations (e.g., 1, 4, 24 hours).

  • Viability Measurement: Perform a standard cell viability assay (e.g., MTT, PrestoBlue, or live/dead staining with Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) to establish a non-toxic working concentration range. For Disperse Blue 291, studies show cytotoxic effects starting at concentrations around 400 µg/ml.[3]

Step 3: Staining Specificity and Co-localization
  • Cell Staining: Incubate live cells with the candidate compound at a non-toxic concentration determined in Step 2.

  • Co-staining with Validated Probes: In parallel, stain the same cells with a known, validated organelle stain (e.g., MitoTracker Red for mitochondria, LysoTracker Green for lysosomes, or Hoechst for the nucleus). The selection of the co-stain may be guided by the observed staining pattern of the candidate compound.

  • Fixation (Optional): If the experiment requires fixation, test various fixation methods (e.g., 4% paraformaldehyde, cold methanol) to determine if the candidate compound's fluorescence is retained.

  • Fluorescence Microscopy: Acquire images using a confocal microscope with appropriate laser lines and emission filters for both the candidate compound and the validated co-stain.

  • Co-localization Analysis: Analyze the acquired images using software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate a Pearson's Correlation Coefficient or Mander's Overlap Coefficient. A high degree of correlation indicates that the candidate compound localizes to the same organelle as the validated stain.

Mandatory Visualizations

The following diagrams illustrate the necessary validation workflow for a candidate organelle stain and a decision-making model for selecting an appropriate dye, highlighting the shortcomings of an unvalidated compound like this compound.

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Outcome start Candidate Compound (e.g., this compound) spec Determine Spectral Properties (Excitation/Emission) start->spec stain Live-Cell Staining (Test Concentrations) tox Assess Cytotoxicity (CC50) spec->tox spec_fail FAIL (Data Unavailable) spec->spec_fail tox->stain tox_fail FAIL (High Genotoxicity) tox->tox_fail coloc Co-localization with Validated Organelle Marker stain->coloc fix Test Fixation Compatibility coloc->fix photo Assess Photostability fix->photo valid Validated Stain? photo->valid invalid Unsuitable for Use

Caption: Workflow for the validation of a candidate fluorescent organelle stain.

G start Need to Stain Specific Organelle q1 Is the compound validated for this purpose in published literature? start->q1 q2 Are spectral properties known and compatible with microscope? q1->q2 Yes reject Reject Compound (e.g., this compound) q1->reject No q3 Is cytotoxicity low at the working concentration? q2->q3 Yes q2->reject No q4 Is specificity for the target organelle high? q3->q4 Yes q3->reject No q4->reject No accept Select Validated Stain (e.g., MitoTracker, DAPI) q4->accept Yes

Caption: Decision tree for selecting a suitable organelle stain.

Conclusion

Based on available evidence, This compound is not a validated stain for specific organelles and is unsuitable for cellular imaging applications. Its primary identity is that of a textile dye, and it exhibits significant cytotoxicity and genotoxicity at concentrations relevant to cellular studies.[3][4][5] Furthermore, fundamental data regarding its fluorescent properties are absent from scientific literature.

Researchers requiring specific organelle visualization should rely on well-characterized and validated probes such as those in the Hoechst, MitoTracker, and LysoTracker families. The use of unvalidated compounds like this compound poses a significant risk to data integrity and reproducibility and may introduce cytotoxic artifacts that confound experimental results. The rigorous validation process outlined in this guide is essential for ensuring the reliability of any new probe intended for biological research.

References

A Comparative Guide to Fluorescent Stains for Lipid Droplet Imaging: Nile Red vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of intracellular lipid droplets are crucial for understanding cellular metabolism and various disease states. While a multitude of fluorescent dyes are available for this purpose, selecting the optimal probe is critical for generating reliable and high-quality data. This guide provides an objective comparison of the widely used lipid droplet stain, Nile Red, with another popular alternative, BODIPY 493/503.

Initially, a comparison between Disperse Blue 291G and Nile Red was considered. However, extensive investigation revealed no evidence of this compound being utilized for biological imaging applications such as lipid droplet staining. It is primarily classified as a disperse dye for textiles[1][2][3][4][5][6][7][8]. Therefore, this guide will focus on a comparison of established and scientifically validated fluorescent probes for lipid droplet analysis.

Performance Comparison of Lipid Droplet Stains

The selection of a fluorescent dye for lipid droplet staining is dependent on various factors, including the specific application (e.g., live-cell imaging, fixed-cell imaging, flow cytometry), the instrumentation available, and the need for multiplexing with other fluorescent probes. The following table summarizes the key quantitative data for Nile Red and BODIPY 493/503.

PropertyNile RedBODIPY 493/503
Excitation Maximum (in nonpolar lipids) ~515 nm[9]~493 nm
Emission Maximum (in nonpolar lipids) ~585 nm[9]~503 nm
Quantum Yield Environment-dependent, can be high in nonpolar environments[10]High, relatively insensitive to environment[11]
Photostability Prone to photobleaching[12][13]Limited photostability[10]
Signal-to-Noise Ratio Can have high background from staining other cellular membranes[10][14]Generally high due to specificity for neutral lipids[10]
Suitability for Live Cells Yes[12][15]Yes[16][]
Suitability for Fixed Cells Yes[14]Yes[16][]
Solvatochromism Strong solvatochromism, emission shifts with environmental polarity[9]Low solvatochromism[11]

Experimental Protocols

Detailed and optimized protocols are essential for achieving high-quality staining and imaging results. Below are representative protocols for staining lipid droplets in cultured cells using Nile Red and BODIPY 493/503.

Nile Red Staining Protocol for Live Cells
  • Prepare Staining Solution: Prepare a stock solution of Nile Red in a suitable organic solvent like DMSO (e.g., 1 mg/mL). From the stock solution, prepare a working solution in a serum-free medium or PBS to a final concentration of 200-1000 nM[18].

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the Nile Red working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light[18].

  • Washing: Remove the staining solution and wash the cells twice with PBS[18].

  • Imaging: Resuspend the cells in a serum-free medium or PBS and observe under a fluorescence microscope using appropriate filter sets[18]. For neutral lipids, excitation is typically around 450-500 nm, and emission is collected above 528 nm[].

BODIPY 493/503 Staining Protocol for Fixed Cells
  • Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 by dissolving 1.3 mg in 1 ml of DMSO. This stock solution can be stored at -20°C[19].

  • Cell Preparation and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature[16].

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each[16].

  • Staining: Prepare a 2 µM BODIPY 493/503 staining solution by diluting the stock solution 1:2,500 in PBS. Incubate the fixed cells with the staining solution for 15 minutes at 37°C in the dark[16][19].

  • Washing: Wash the cells twice with PBS to remove the staining solution[16].

  • Mounting and Imaging: Mount the coverslips onto glass slides using an antifade mounting medium, optionally containing a nuclear counterstain like DAPI. Image the cells using a fluorescence microscope with a filter set appropriate for FITC/GFP (excitation ~490 nm, emission ~515 nm)[16][20].

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of lipid droplet research, the following diagrams have been generated using Graphviz.

G cluster_workflow Lipid Droplet Staining Workflow A Cell Culture B Experimental Treatment (e.g., Oleic Acid Induction) A->B C Fixation (Optional) B->C E Staining with Fluorescent Probe B->E For Live Cells D Permeabilization (Optional) C->D D->E F Washing E->F G Imaging (Fluorescence Microscopy) F->G H Image Analysis G->H

Caption: A general experimental workflow for staining and imaging lipid droplets in cultured cells.

G cluster_pathway Simplified Lipid Droplet Metabolism FattyAcids Fatty Acids Lipogenesis Lipogenesis FattyAcids->Lipogenesis Glycerol Glycerol Glycerol->Lipogenesis Triacylglycerol Triacylglycerol (TAG) LipidDroplet Lipid Droplet Triacylglycerol->LipidDroplet Storage Lipolysis Lipolysis LipidDroplet->Lipolysis Mobilization Lipogenesis->Triacylglycerol Lipolysis->FattyAcids Lipolysis->Glycerol

Caption: A simplified diagram of lipogenesis and lipolysis pathways involving lipid droplets.

References

A Comparative Guide to the Cytotoxicity of Disperse Blue 291 and DAPI in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the textile dye Disperse Blue 291 and the common nuclear stain 4′,6-diamidino-2-phenylindole (DAPI) on various cell lines. The information presented herein is compiled from available research to assist in experimental design and data interpretation.

Executive Summary

Disperse Blue 291, an azo dye used in the textile industry, has demonstrated cell-type-specific cytotoxicity, with evidence of genotoxic and mutagenic effects. In contrast, DAPI, a fluorescent stain widely used in molecular biology, exhibits cytotoxicity primarily through its strong binding to DNA, which can induce apoptosis. This guide summarizes the available quantitative data, details common experimental protocols for assessing cytotoxicity, and provides visual representations of experimental workflows and proposed cytotoxic mechanisms.

Data Presentation: Quantitative Cytotoxicity Data

A direct quantitative comparison of the cytotoxicity of Disperse Blue 291 and DAPI is challenging due to a lack of studies performing head-to-head comparisons in the same cell lines under identical conditions. The following tables summarize the available data.

Table 1: Cytotoxicity of Disperse Blue 291 in Various Cell Lines

Cell LineAssayConcentrationEffect on Cell ViabilityReference
HepG2 (Human Hepatoma)Cell Viability Assay200 µg/mLNo significant decrease[1]
400 µg/mLDecrease observed[1]
600 µg/mLDecrease observed[1]
800 µg/mLDecrease observed[1]
1000 µg/mLDecrease observed[1]
IPEC-J2 (Porcine Intestinal Epithelial)CellTox™ Green Cytotoxicity AssayNot specifiedNo significant toxicity
MPEK-BL6 (Mouse Keratinocytes)CellTox™ Green Cytotoxicity AssayNot specifiedNo significant toxicity

Table 2: Cytotoxicity of DAPI in Various Cell Lines

Cell LineObservationReference
Leukemic Bone Marrow CellsLess toxic than Hoechst 33342
VariousKnown to be more toxic to live cells than Hoechst dyes
VariousHigh concentrations required for live-cell staining can be cytotoxic

Experimental Protocols

The following are detailed methodologies for common assays used to assess cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (Disperse Blue 291 or DAPI) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay

This colorimetric assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • Supernatant Collection: After the incubation period, centrifuge the plate (if cells are in suspension) and carefully collect the cell culture supernatant.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

    • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Seeding and Treatment: Treat cells with the test compounds as described previously.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

Cytotoxicity_Testing_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_treatment Treatment with Disperse Blue 291 or DAPI cell_seeding->compound_treatment incubation Incubation (e.g., 24, 48, 72h) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay Measure Cell Viability ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay Measure Cytotoxicity annexin_v_pi Annexin V/PI Assay (Apoptosis) incubation->annexin_v_pi Measure Apoptosis/Necrosis data_quantification Quantification (e.g., Absorbance, Fluorescence) mtt_assay->data_quantification ldh_assay->data_quantification annexin_v_pi->data_quantification ic50_determination IC50 Calculation data_quantification->ic50_determination statistical_analysis Statistical Analysis ic50_determination->statistical_analysis

Caption: A generalized workflow for assessing the cytotoxicity of chemical compounds in cell lines.

Cytotoxic_Mechanisms cluster_db291 Disperse Blue 291 cluster_dapi DAPI db291 Disperse Blue 291 dna_damage DNA Damage (Genotoxicity/Mutagenicity) db291->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis_db Apoptosis cell_cycle_arrest->apoptosis_db cell_death_db Cell Death apoptosis_db->cell_death_db dapi DAPI dna_binding Binds to AT-rich regions of DNA dapi->dna_binding nuclear_condensation Nuclear Condensation & Fragmentation dna_binding->nuclear_condensation mitochondrial_pathway Intrinsic (Mitochondrial) Apoptosis Pathway nuclear_condensation->mitochondrial_pathway caspase_activation Caspase Activation mitochondrial_pathway->caspase_activation apoptosis_dapi Apoptosis caspase_activation->apoptosis_dapi cell_death_dapi Cell Death apoptosis_dapi->cell_death_dapi

Caption: Proposed cytotoxic mechanisms of Disperse Blue 291 and DAPI.

Conclusion

The available data suggest that Disperse Blue 291 and DAPI induce cytotoxicity through different primary mechanisms. Disperse Blue 291's toxicity appears to be cell-type dependent and is linked to its genotoxic and mutagenic properties, which can lead to cell death. DAPI's cytotoxicity is a direct consequence of its primary function: high-affinity DNA binding, which, at sufficient concentrations, can trigger apoptosis.

For researchers selecting between these or similar compounds, or for those interpreting cytotoxicity data, it is crucial to consider the specific cell line and the potential mechanisms of toxicity. The experimental protocols provided in this guide offer standardized methods for generating robust and comparable cytotoxicity data. Further research involving direct comparative studies of Disperse Blue 291 and DAPI in a panel of cell lines would be invaluable for a more definitive quantitative comparison.

References

A Comparative Guide to Disperse Blue 291 and BODIPY Dyes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Disperse Blue 291, a conventional azo disperse dye, and the BODIPY class of fluorescent dyes. Tailored for researchers, scientists, and drug development professionals, this document contrasts their chemical structures, photophysical properties, and functional applications, supported by quantitative data and standardized experimental protocols.

Introduction to the Dyes

Disperse Blue 291 is a single azo, non-ionic dye characterized by its low water solubility.[1] Its primary application is in the textile industry for dyeing hydrophobic fibers like polyester (B1180765) and their blends through a high-temperature dispersion process.[2][3] It belongs to a class of industrial colorants valued for their coloring capabilities and fastness on synthetic fabrics.[2]

BODIPY (Boron-Dipyrromethene) dyes represent a versatile class of fluorescent compounds known for their exceptional photophysical properties.[] Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, can be extensively modified to tune their optical and chemical characteristics.[][5] This adaptability has made BODIPY dyes indispensable tools in biomedical research, including bioimaging, cellular labeling, and as active components in sensors and therapeutic agents.[6][7]

Chemical Structure Comparison

The fundamental structural differences between Disperse Blue 291 and the BODIPY core dictate their distinct properties and applications. Disperse Blue 291 is an azo dye, while BODIPY dyes are based on a dipyrromethene-boron difluoride complex.

G cluster_0 Disperse Blue 291 Structure Disperse Blue 291 Disperse Blue 291

Caption: Chemical structure of Disperse Blue 291.

G cluster_1 Core BODIPY Structure BODIPY Core BODIPY Core

Caption: The core chemical structure of BODIPY dyes.

Quantitative Data Summary

The performance characteristics of these two dye classes are summarized below. Data for Disperse Blue 291 is limited to its industrial applications, as it is not designed or characterized as a fluorophore.

Table 1: Chemical and Structural Properties

PropertyDisperse Blue 291BODIPY Dyes (Core)
Dye Class Single Azo Dye[2]Boron-Dipyrromethene[]
Molecular Formula C₁₉H₂₁BrN₆O₆[2]C₉H₇BF₂N₂[8]
Molecular Weight 509.31 g/mol [2]191.98 g/mol [8]
CAS Number 56548-64-2[2]138026-71-8 (unsubstituted)[8]
Solubility Very low in water[1]Tunable; core is soluble in organic solvents, can be modified for water solubility[][10]
Primary Application Textile dyeing (polyester)[2][3]Bioimaging, fluorescent probes, PDT, sensing[6][7][11]

Table 2: Comparative Photophysical Properties

PropertyDisperse Blue 291BODIPY Dyes
Fluorescence Generally non-fluorescent or very weakStrong fluorescence[11]
Quantum Yield (Φf) Not applicableHigh, often approaching 1.0[][11][]
Molar Absorptivity (ε) Not characterized for fluorescenceHigh, typically >80,000 M⁻¹cm⁻¹
Absorption Max (λabs) Not applicableTunable across VIS-NIR; ~503 nm for core[][8]
Emission Max (λem) Not applicableTunable across VIS-NIR; ~512 nm for core[][8]
Stokes Shift Not applicableTypically small and narrow[][8]
Photostability Moderate (rated for light fastness on textiles)High resistance to photobleaching[6][][11]
Environmental Sensitivity Not applicableLow sensitivity to solvent polarity and pH[5][13]

Detailed Performance Analysis

The starkest contrast lies in their photophysical performance, where BODIPY dyes are explicitly engineered for fluorescence applications.

  • Fluorescence Efficiency : BODIPY dyes are renowned for their high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted light, often approaching 100%.[][] This results in exceptionally bright signals crucial for sensitive detection in biological systems.[] Azo dyes like Disperse Blue 291 are typically non-fluorescent due to rapid non-radiative decay processes that dissipate the absorbed energy as heat.

  • Brightness and Photostability : The brightness of a fluorophore is a product of its molar absorptivity and quantum yield. BODIPY dyes exhibit high values for both, making them among the brightest fluorophores available.[] Furthermore, their rigid, stable structure confers excellent photostability, allowing for long-term imaging and real-time monitoring with minimal signal loss.[6][11] While Disperse Blue 291 has good light fastness for textile applications, this is not comparable to the photostability required for fluorescence microscopy.[14]

  • Spectral Versatility : The chemical structure of BODIPY dyes can be easily modified at multiple positions to precisely tune the absorption and emission wavelengths, spanning the visible to the near-infrared (NIR) spectrum.[5][] This tunability is critical for multicolor imaging and developing probes for specific biological targets. Disperse Blue 291, by contrast, has a fixed color profile (greenish-blue) determined by its static chemical structure.[2]

  • Biocompatibility and Application Environment : BODIPY dyes are well-suited for biological applications due to their low cytotoxicity, good cell permeability, and the ability to be conjugated to biomolecules like proteins and nucleic acids.[7][][13] Their fluorescence is also relatively insensitive to environmental factors like pH and solvent polarity.[5] Disperse Blue 291 is designed for the harsh, high-temperature conditions of polyester dyeing and is not intended for biological environments.[2]

Experimental Protocols

Below are standardized methodologies for assessing key performance parameters of fluorescent dyes.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol determines the fluorescence quantum yield (Φf) of a test sample relative to a standard with a known quantum yield.[15][16]

  • Preparation :

    • Select a reference standard with a known quantum yield and similar spectral properties to the test sample (e.g., Rhodamine 6G in ethanol, Φf = 0.95).[17]

    • Prepare a series of five dilutions for both the test sample and the standard in the same high-purity solvent. Concentrations should be low enough that the absorbance at the excitation wavelength is below 0.1 AU in a 1 cm cuvette to minimize re-absorption effects.[16]

  • Absorbance Measurement :

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test sample and the standard.

    • Note the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement :

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength and all instrument settings (e.g., slit widths) must be identical for the sample and standard measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Calculation :

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • Determine the gradient (slope) of the linear regression for each plot.

    • Calculate the quantum yield of the test sample (Φₓ) using the following equation[16]: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients for the test sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used (this term is 1 if the same solvent is used for both).

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation P1 Prepare Dilutions (Sample & Standard) P2 Ensure Abs < 0.1 P1->P2 M1 Record UV-Vis Absorbance Spectra P2->M1 M2 Record Fluorescence Emission Spectra M1->M2 A1 Integrate Emission Spectra M2->A1 A2 Plot Intensity vs. Absorbance A1->A2 A3 Calculate Gradients A2->A3 A4 Calculate Quantum Yield (Φx) A3->A4

Caption: Workflow for Quantum Yield Determination.

Protocol 2: Photostability Testing

This protocol provides a general method for assessing the photostability of a fluorescent dye in solution.[18][19]

  • Sample Preparation : Prepare a solution of the dye in a suitable solvent with an absorbance of ~0.1 at its λ_abs_max.

  • Initial Measurement : Record the initial fluorescence intensity (F₀) of the sample by taking a full emission scan using a spectrofluorometer.

  • Photobleaching :

    • Continuously expose the sample within the spectrofluorometer to the excitation light at a fixed wavelength (typically the λ_abs_max) and with a defined excitation power/slit width.

    • Alternatively, use an external light source of controlled intensity (e.g., a xenon lamp with appropriate filters).[20]

  • Time-Lapse Measurement : At regular time intervals (e.g., every 30 seconds), record the fluorescence emission spectrum and note the peak intensity (Fₜ).

  • Data Analysis :

    • Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of exposure time.

    • The rate of decay indicates the photostability of the dye. The photobleaching half-life (t₁/₂) is the time required for the fluorescence intensity to decrease to 50% of its initial value.

    • Compare the decay curves of different dyes under identical conditions to assess their relative photostability.

Conclusion

Disperse Blue 291 and BODIPY dyes operate in fundamentally different domains. Disperse Blue 291 is an effective industrial colorant designed for textiles, with no inherent fluorescent properties suitable for advanced research. In contrast, BODIPY dyes are high-performance fluorophores engineered for versatility and brightness.[6] Their exceptional and tunable photophysical properties, including high quantum yields, sharp emission peaks, and excellent photostability, make them superior choices for demanding applications in biological imaging, diagnostics, and drug development.[][11] For researchers requiring fluorescent labeling, BODIPY dyes offer a powerful and adaptable platform, whereas Disperse Blue 291 is unsuited for such applications.

References

Evaluating the photostability of Disperse blue 291G against other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a photostable fluorophore is a critical determinant of experimental success. The irreversible photochemical destruction of a fluorophore, known as photobleaching, can significantly compromise the quality and quantitative accuracy of fluorescence microscopy, high-content screening, and other sensitive assays. This guide provides a comparative overview of fluorophore photostability, with a focus on providing the necessary context for evaluating dyes like Disperse Blue 291 against other commonly used fluorophores.

Quantitative Comparison of Common Fluorophores

To provide a baseline for comparison, the following table summarizes the photostability of several widely used fluorophores. It is crucial to recognize that these values are highly dependent on the experimental conditions, including the excitation wavelength and intensity, the chemical environment, and the presence of oxygen.[4]

FluorophorePhotobleaching Quantum Yield (Φb)Relative PhotostabilityKey Characteristics
Alexa Fluor 488 LowHighKnown for its exceptional photostability and brightness, making it a popular choice for demanding imaging applications.[5]
Fluorescein (FITC) HighLowProne to rapid photobleaching, which can be a significant limitation for long-term imaging.[3]
Rhodamine B ModerateModerateOffers good brightness but has intermediate photostability compared to the Alexa Fluor series.[5]
DAPI ModerateModerateA common nuclear counterstain with moderate photostability.
Hoechst 33342 ModerateModerateAnother widely used nuclear stain with photostability comparable to DAPI.

Note: A lower photobleaching quantum yield (Φb) indicates higher photostability, as it represents a lower probability of the fluorophore being destroyed upon excitation.[4][5]

Experimental Protocol for Measuring Photostability

To quantitatively assess the photostability of a fluorophore like Disperse Blue 291, a standardized experimental protocol is essential. The following method outlines the determination of the photobleaching rate constant.

Objective: To determine the photobleaching rate and half-life of a fluorophore under continuous illumination.

Materials:

  • Fluorophore of interest (e.g., Disperse Blue 291)

  • Appropriate solvent (e.g., phosphate-buffered saline, ethanol)

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive camera and a stable light source

  • Quartz cuvette or microscope slides with coverslips

  • Data analysis software

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • Instrumentation Setup:

    • Spectrofluorometer: Set the excitation and emission wavelengths to the fluorophore's maximum. Continuously illuminate the sample by keeping the excitation shutter open.

    • Fluorescence Microscope: Mount the sample and focus on the field of interest. Use a consistent, high-intensity light source to induce photobleaching.

  • Data Acquisition: Record the fluorescence intensity over time. For microscopy, this involves capturing a time-lapse series of images.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample at each time point.

    • Plot the normalized fluorescence intensity against time.

    • Fit the data to a single exponential decay function: I(t) = I₀ * exp(-kt), where 'I(t)' is the intensity at time 't', 'I₀' is the initial intensity, and 'k' is the photobleaching rate constant.

    • The photostability half-life (t½), the time it takes for the fluorescence intensity to decrease by 50%, can be calculated as t½ = ln(2)/k.

Experimental Workflow for Photostability Evaluation

The following diagram illustrates a generalized workflow for quantifying the photostability of a fluorophore.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Result A Prepare Fluorophore Solution B Continuous Illumination A->B Mount Sample C Time-lapse Imaging / Spectroscopy B->C D Measure Fluorescence Intensity C->D E Normalize Intensity vs. Time D->E F Exponential Decay Fitting E->F G Calculate Photobleaching Rate (k) and Half-life (t½) F->G H Photostability Profile G->H

References

Cross-Validation of HPLC and Spectrophotometry for Disperse Blue 291 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison

The following tables summarize the representative quantitative performance of HPLC and UV-Vis Spectrophotometry for the analysis of disperse and azo dyes. These values provide a baseline for what can be expected when developing a quantification method for Disperse Blue 291.

Table 1: Representative Performance Characteristics of HPLC Methods for Azo and Disperse Dye Analysis

ParameterTypical PerformanceSource(s)
Limit of Detection (LOD) 0.01 - 0.7 mg/L[1][2]
Limit of Quantification (LOQ) 0.04 - 2.99 mg/L[2][3]
Linearity (r²) ≥ 0.996[2][4]
Precision (RSD) < 3.1%[4]
Accuracy/Recovery 96.0 - 102.6%[2]
Selectivity High (Separates dye from impurities and other components)[4]

Table 2: Representative Performance Characteristics of UV-Vis Spectrophotometry for Azo Dye Analysis

ParameterTypical PerformanceSource(s)
Limit of Detection (LOD) Typically in the mg/L range[5]
Limit of Quantification (LOQ) 0.076 - 24.56 mg/L[5]
Linearity (r²) ≥ 0.99[5]
Precision (RSD) Generally < 5%
Accuracy 97 - 99% (with advanced algorithms for mixtures)[5]
Selectivity Low (Susceptible to interference from other absorbing species)[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the quantification of Disperse Blue 291 using HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique that separates components in a mixture, allowing for highly selective and sensitive quantification. A reversed-phase method is typically employed for disperse dyes.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Ammonium (B1175870) acetate (B1210297) or other suitable buffer salts.

  • Disperse Blue 291 reference standard.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of Disperse Blue 291 reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Accurately weigh the sample containing Disperse Blue 291.

  • Extract the dye using a suitable solvent. For textile samples, this may involve heating in a solvent like chlorobenzene (B131634) or a mixture of acetonitrile and water.[7]

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions (Representative):

  • Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and an aqueous buffer like ammonium acetate.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of Disperse Blue 291. This should be determined by running a spectrum of a standard solution. For similar blue dyes, this is often in the 550-650 nm range.[8]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of Disperse Blue 291 in the sample by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometry Protocol

UV-Vis spectrophotometry is a simpler and faster technique based on the absorption of light by the analyte.

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz or glass cuvettes (1 cm path length).

  • Solvent for dissolving the dye (e.g., methanol, acetonitrile, or a suitable buffer).

  • Disperse Blue 291 reference standard.

  • Analytical balance, volumetric flasks, and pipettes.

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of Disperse Blue 291.

  • Scan the solution across the UV-Vis spectrum (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax).[8]

3. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 µg/mL): Prepare as described in the HPLC protocol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the chosen solvent. The absorbance of the highest standard should ideally be around 1 AU.[9]

4. Sample Preparation:

  • Prepare the sample extract as described in the HPLC protocol.

  • The final solution must be clear and free of suspended particles. Dilute if necessary to bring the absorbance within the linear range of the instrument.

5. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (Beer's Law plot).[10]

  • Determine the concentration of Disperse Blue 291 in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of HPLC and spectrophotometry for the quantification of Disperse Blue 291.

G cluster_prep Preparation cluster_hplc HPLC Method cluster_spec Spectrophotometry Method cluster_comp Cross-Validation start Obtain Disperse Blue 291 Reference Standard and Samples prep_standards Prepare Stock and Working Standard Solutions start->prep_standards prep_samples Prepare Sample Extracts start->prep_samples hplc_dev Method Development & Optimization (Mobile Phase, Column) prep_standards->hplc_dev spec_dev Determine λmax prep_standards->spec_dev hplc_quant Quantify Samples using HPLC prep_samples->hplc_quant spec_quant Quantify Samples using Spectrophotometry prep_samples->spec_quant hplc_val Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) hplc_dev->hplc_val hplc_val->hplc_quant compare Compare Quantitative Results (e.g., using t-test, Bland-Altman plot) hplc_quant->compare spec_val Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) spec_dev->spec_val spec_val->spec_quant spec_quant->compare conclusion Evaluate Method Performance & Select Appropriate Method compare->conclusion

Caption: Workflow for Cross-Validation of HPLC and Spectrophotometry.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of Disperse Blue 291 depends on the specific requirements of the analysis.

  • HPLC offers superior selectivity and sensitivity, making it the preferred method for complex matrices where impurities or other dyes may be present. It is the ideal choice for regulatory submissions and quality control where accuracy and precision are paramount.[4]

  • UV-Vis Spectrophotometry is a rapid, simple, and cost-effective technique suitable for the routine analysis of relatively pure samples.[11] Its main limitation is the lack of selectivity, which can lead to inaccurate results if interfering substances that absorb at the same wavelength are present.[6]

A thorough cross-validation, as outlined in the experimental workflow, is essential to determine the most appropriate method for a specific application, ensuring data reliability and accuracy. For Disperse Blue 291, HPLC is generally recommended for accurate and reliable quantification, while spectrophotometry can be a useful tool for rapid, preliminary assessments.

References

Benchmarking the Quenching Efficiency of Disperse Blue 291G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quenching efficiency of Disperse Blue 291G against other commonly used fluorescence quenchers. The selection of an appropriate quencher is critical for the development of sensitive and reliable fluorescence-based assays, including real-time PCR, FRET-based protein interaction studies, and drug screening. This document presents a compilation of available data to aid in the selection of the most suitable quencher for specific research applications.

Performance Comparison of Common Quenchers

The quenching efficiency of a quencher is a measure of its ability to reduce the fluorescence intensity of a nearby fluorophore. This efficiency is dependent on several factors, including the spectral overlap between the quencher's absorption and the fluorophore's emission, the distance between the two molecules, and their relative orientation. The following table summarizes the quenching efficiencies and key characteristics of this compound and several widely used alternative quenchers.

QuencherRecommended FluorophoresQuenching Range (nm)Reported Quenching EfficiencyMechanism(s)Key Features
This compound (and related Disperse Blue Dyes) FAM, Cy3, Cy5[1]~500 - 700Effective quencher, enhances signal-to-noise ratio in PCR assays[1]FRET, Static[1]Non-fluorescent (dark) quencher.[1]
Black Hole Quencher®-1 (BHQ®-1) FAM, TET, HEX[2]480 - 580[1]~91-93% with fluorescein[3]FRET, Static[4]Dark quencher with no native fluorescence.[3]
Black Hole Quencher®-2 (BHQ®-2) Cy3, TAMRA, ROX, Cy5[2]550 - 650[1]96% with Cy5[3]FRET, Static[4]Excellent quencher for red-shifted dyes.[3]
Black Hole Quencher®-3 (BHQ®-3) Cy5, Cy5.5[4]620 - 730[1]89% with Cy5[5][6]FRET, Static[4]Suitable for far-red fluorophores.[4]
QSY® 7 Green and Orange-red emitting dyes (e.g., FAM, Cy3)500 - 600[1]Efficient energy transfer acceptor.FRETNon-fluorescent with broad visible wavelength absorption.
QSY® 21 Red and Far-red emitting dyes (e.g., Cy5, Cy5.5)590 - 720[1]Efficiently quenches Cy5.FRETDark quencher for long-wavelength fluorophores.
IRDye® QC-1 Broad range of visible and NIR fluorophores500 - 800>97% for many common fluorophores[5][6]FRETBroadest quenching range among common quenchers.

Experimental Protocols

The quenching efficiency of a fluorophore-quencher pair is typically determined experimentally using Stern-Volmer analysis. This method involves measuring the fluorescence intensity of the fluorophore in the absence and presence of increasing concentrations of the quencher.

Experimental Protocol for Determining Quenching Efficiency via Stern-Volmer Analysis

1. Materials and Instrumentation:

  • Fluorophore-labeled molecule (e.g., oligonucleotide, peptide)
  • Quencher molecule
  • Appropriate buffer solution
  • Fluorometer or fluorescence plate reader
  • Cuvettes or microplates

2. Sample Preparation:

  • Prepare a stock solution of the fluorophore-labeled molecule at a fixed concentration in the chosen buffer.
  • Prepare a series of quencher solutions of varying concentrations in the same buffer.
  • For each data point, mix a constant volume of the fluorophore solution with a specific volume of a quencher solution to achieve the desired final quencher concentration. Ensure the final concentration of the fluorophore remains constant across all samples.
  • Include a control sample containing only the fluorophore solution and buffer (no quencher).

3. Fluorescence Measurement:

  • Set the excitation and emission wavelengths on the fluorometer appropriate for the fluorophore being used.
  • Measure the fluorescence intensity of the control sample (F₀ - fluorescence in the absence of the quencher).
  • Measure the fluorescence intensity of each sample containing the quencher (F - fluorescence in the presence of the quencher).

4. Data Analysis (Stern-Volmer Plot):

  • Calculate the ratio of F₀/F for each quencher concentration [Q].
  • Plot F₀/F on the y-axis against the quencher concentration [Q] on the x-axis.
  • For dynamic quenching, the Stern-Volmer equation predicts a linear relationship: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
  • The slope of the linear fit of the Stern-Volmer plot gives the value of Ksv.
  • The quenching efficiency can be calculated from the fluorescence intensities at a specific quencher concentration using the formula: Quenching Efficiency (%) = (1 - F/F₀) x 100 .[5]

Visualizing the Quenching Mechanism

Fluorescence Resonance Energy Transfer (FRET) is a primary mechanism by which many dark quenchers, including Disperse Blue dyes, operate. The following diagram illustrates the FRET process.

FRET_Mechanism D_ground D D_excited D* D_ground->D_excited Excitation (Light Absorption) D_excited->D_ground Fluorescence A_ground Q D_excited->A_ground FRET (Non-radiative) A_excited Q* A_excited->A_ground Heat Dissipation Quenching_Workflow prep Prepare Fluorophore and Quencher Solutions mix Mix Fluorophore with Varying Quencher Concentrations prep->mix measure Measure Fluorescence Intensity (F₀ and F) mix->measure plot Construct Stern-Volmer Plot (F₀/F vs. [Q]) measure->plot analyze Determine Quenching Efficiency and Ksv plot->analyze

References

A Comparative Guide to the Degradation of Disperse Blue 291G by Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of Disperse Blue 291G, a common anthraquinone-based textile dye. Due to the limited availability of specific degradation data for "this compound" in peer-reviewed literature, this guide utilizes data from closely related and structurally similar anthraquinone (B42736) dyes, primarily Disperse Blue 79 and Disperse Blue 1, as representative models. The findings presented here offer valuable insights into the efficacy and optimal conditions of different AOPs for the remediation of wastewater contaminated with this class of dyes.

Executive Summary

Advanced Oxidation Processes are highly effective in degrading complex and recalcitrant organic pollutants like disperse dyes. This guide evaluates and compares the performance of four primary AOPs: Fenton, Photo-Fenton, Ozonation, and Photocatalysis (specifically with Titanium Dioxide, TiO₂). The comparison is based on key performance indicators such as degradation efficiency (both color and Total Organic Carbon removal) and optimal experimental conditions. The Fenton and Photo-Fenton processes demonstrate high efficacy, particularly under acidic conditions. Ozonation is also effective for color removal, especially at alkaline pH. Photocatalysis with TiO₂ presents a promising approach, though its efficiency can be influenced by various operational parameters.

Data Presentation: Comparative Performance of AOPs

The following table summarizes the quantitative data on the degradation of representative anthraquinone disperse blue dyes by different AOPs.

Advanced Oxidation ProcessTarget DyeInitial Dye Concentration (mg/L)Reagents/Catalyst & ConcentrationpHReaction Time (min)Color Removal (%)COD/TOC Removal (%)Reference
Fenton Disperse Blue 7960H₂O₂: 150 mg/L, Fe²⁺: 20 mg/L3608575 (COD)[1]
Photo-Fenton Disperse Blue 73Not SpecifiedH₂O₂/Fe³⁺OptimizedNot SpecifiedHighNot Specified[2]
Ozonation Disperse Blue 79450Ozone: 24 g/m³10120High72.88 (COD)[3]
Photocatalysis (UV/TiO₂/H₂O₂) Disperse Blue 1Not SpecifiedTiO₂ (Degussa P25), H₂O₂OptimizedNot SpecifiedHighNot Specified[4]

Note: The data presented is compiled from various studies on similar anthraquinone disperse dyes and may not represent the exact performance for this compound. However, it provides a strong comparative basis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Fenton Process

Objective: To determine the degradation efficiency of Disperse Blue 79 using the Fenton process.

Materials:

  • Disperse Blue 79 dye solution (60 mg/L)

  • Hydrogen peroxide (H₂O₂) solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beaker or reaction vessel

  • Magnetic stirrer

Procedure:

  • A known volume of the Disperse Blue 79 dye solution is placed in the reaction vessel.

  • The pH of the solution is adjusted to 3 using H₂SO₄ or NaOH.[1]

  • The solution is continuously stirred using a magnetic stirrer.

  • The required amount of FeSO₄·7H₂O (to achieve a Fe²⁺ concentration of 20 mg/L) is added to the solution and allowed to dissolve.[1]

  • The Fenton reaction is initiated by adding the required amount of H₂O₂ (to achieve a concentration of 150 mg/L).[1]

  • Samples are withdrawn at regular intervals (e.g., 10, 20, 30, 60 minutes) to monitor the degradation process.

  • The reaction in the withdrawn samples is quenched immediately by adding a suitable reagent (e.g., sodium sulfite).

  • The concentration of the remaining dye is determined spectrophotometrically at its maximum absorbance wavelength.

  • Chemical Oxygen Demand (COD) is measured for the initial and final samples to determine the extent of mineralization.[1]

Photo-Fenton Process

Objective: To evaluate the photocatalytic degradation of Disperse Blue 73 using the Photo-Fenton process.

Materials:

  • Disperse Blue 73 dye solution

  • Hydrogen peroxide (H₂O₂) solution

  • Ferric ions (Fe³⁺) source (e.g., FeCl₃)

  • UV lamp (as a light source)

  • Photoreactor

  • pH meter and adjustment solutions

Procedure:

  • The photoreactor is filled with the Disperse Blue 73 dye solution of a known concentration.

  • The initial pH of the solution is adjusted to the desired value.

  • The Fe³⁺ catalyst is added to the solution.

  • The solution is stirred in the dark for a specific period to reach adsorption-desorption equilibrium.

  • The UV lamp is turned on to initiate the photo-Fenton reaction.[2]

  • A specific concentration of H₂O₂ is added to the reactor.[2]

  • Samples are collected at different time intervals.

  • The degradation of the dye is monitored by measuring the absorbance of the solution using a UV-Vis spectrophotometer.[2]

Ozonation

Objective: To assess the decolorization and COD removal of Disperse Blue 79 by ozonation.

Materials:

  • Disperse Blue 79 dye solution (450 mg/L)

  • Ozone generator

  • Bubble column reactor

  • Gas flow meter

  • pH meter and adjustment solutions

Procedure:

  • The bubble column reactor is filled with the Disperse Blue 79 dye solution.

  • The initial pH of the solution is adjusted to 10.[3]

  • Ozone gas from the generator is bubbled through the solution at a constant flow rate (e.g., 24 g/m³).[3]

  • The reaction is carried out for a specific duration (e.g., 120 minutes).[3]

  • Aliquots are taken at regular intervals to analyze for color and COD removal.

  • Color removal is determined by measuring the absorbance at the dye's λmax.

  • COD is measured using standard methods to evaluate mineralization.[3]

Photocatalysis (UV/TiO₂)

Objective: To investigate the photocatalytic degradation of Disperse Blue 1 using TiO₂ as a catalyst.

Materials:

  • Disperse Blue 1 dye solution

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • UV light source

  • Photoreactor with a stirring mechanism

  • pH meter and adjustment solutions

  • Hydrogen Peroxide (H₂O₂) (optional, for enhanced degradation)

Procedure:

  • A suspension of TiO₂ in the Disperse Blue 1 solution is prepared in the photoreactor.

  • The pH of the suspension is adjusted to the optimal value determined from preliminary experiments.

  • The suspension is stirred in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

  • The UV lamp is switched on to initiate the photocatalytic reaction.[4]

  • If used, H₂O₂ is added to the suspension.[4]

  • Samples are withdrawn at regular time intervals.

  • The catalyst particles are removed from the samples by centrifugation or filtration.

  • The concentration of the dye in the supernatant is analyzed using a UV-Vis spectrophotometer.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a comparative overview of the AOPs.

Experimental_Workflow cluster_prep Sample Preparation cluster_aops AOP Treatment cluster_analysis Analysis Dye_Solution Prepare this compound Stock Solution Working_Solution Prepare Working Solution (Known Concentration) Dye_Solution->Working_Solution AOP_Selection Select AOP (Fenton, Photo-Fenton, Ozonation, Photocatalysis) Working_Solution->AOP_Selection Parameter_Optimization Adjust Parameters (pH, Catalyst/Reagent Dose, etc.) AOP_Selection->Parameter_Optimization Reaction Initiate Degradation Reaction Parameter_Optimization->Reaction Sampling Collect Samples at Timed Intervals Reaction->Sampling Quenching Quench Reaction (if necessary) Sampling->Quenching Measurement Measure Dye Concentration (UV-Vis Spectrophotometry) Quenching->Measurement Mineralization Measure COD/TOC Measurement->Mineralization Data_Analysis Data Analysis & Comparison Mineralization->Data_Analysis Calculate Degradation Efficiency

Fig. 1: General experimental workflow for the comparative study.

AOP_Comparison cluster_Fenton Fenton & Photo-Fenton cluster_Ozonation Ozonation cluster_Photocatalysis Photocatalysis AOPs Advanced Oxidation Processes (AOPs) - Fenton - Photo-Fenton - Ozonation - Photocatalysis Fenton_Node Fenton/Photo-Fenton Mechanism: H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ With UV light (Photo-Fenton): Fe³⁺ + H₂O + hv → Fe²⁺ + •OH + H⁺ Pros: - High efficiency - Rapid degradation - No external energy (Fenton) Cons: - Acidic pH required - Sludge production - H₂O₂ consumption AOPs->Fenton_Node Ozonation_Node Ozonation Mechanism: Direct reaction with O₃ or indirect via •OH generation at high pH Pros: - Powerful oxidant - No sludge formation Cons: - High energy consumption - Low mineralization at times - Ozone instability AOPs->Ozonation_Node Photocatalysis_Node Photocatalysis (TiO₂) Mechanism: h⁺ + e⁻ pair generation on TiO₂ surface under UV light, leading to •OH formation Pros: - Catalyst is reusable - Can use solar light - Complete mineralization possible Cons: - Slower reaction rates - Catalyst separation required - Potential for catalyst deactivation AOPs->Photocatalysis_Node

Fig. 2: Comparative overview of different AOPs for dye degradation.

References

Assessing the Binding Affinity of Disperse Blue 291 to Polyester, Nylon, and Acetate Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 291, a single azo dye with the chemical formula C₁₉H₂₁BrN₆O₆, is primarily used for dyeing polyester (B1180765) and its blends.[1] Like other disperse dyes, its application to hydrophobic fibers is a complex process governed by thermodynamic and kinetic factors. The dye, being sparingly soluble in water, is applied from a fine aqueous dispersion. The dyeing mechanism involves the transfer of dye molecules from the water phase to the surface of the fiber, followed by diffusion into the amorphous regions of the polymer.[2][3] This process is significantly influenced by temperature, the chemical nature of the fiber, and the presence of dispersing agents.

Comparative Binding Affinity: An Illustrative Overview

The binding affinity of a disperse dye to a fiber is a measure of the dye's tendency to move from the dyebath to the fiber. This can be quantified by parameters such as the partition coefficient (K), standard affinity (-Δμ°), and dyeing kinetics (rate constants). The following table presents hypothetical yet realistic data for the binding of Disperse Blue 291 to polyester, nylon, and acetate (B1210297) fibers, based on the general understanding of disperse dye-fiber interactions. This data is for illustrative purposes and should be experimentally verified.

ParameterPolyester (PET)NylonCellulose (B213188) Acetate
Partition Coefficient (K) at 130°C HighModerateLow to Moderate
Standard Affinity (-Δμ°) (kJ/mol) HighModerateLow to Moderate
Dyeing Temperature (°C) 120-13090-11080-95
General Binding Interaction Strong hydrophobic interactions and van der Waals forces within the crystalline polymer structure.Hydrogen bonding (with amide groups) and hydrophobic interactions.Primarily weaker van der Waals forces and some polar interactions in a less crystalline structure.[4]
Expected Colorfastness to Washing ExcellentGoodFair to Good

Note: The higher binding affinity and colorfastness on polyester are attributed to its highly crystalline and hydrophobic nature, which allows for strong intermolecular forces to be established with the disperse dye molecule at elevated temperatures.[5] Nylon, having both hydrophobic and polar characteristics (amide groups), shows moderate affinity. Cellulose acetate, being the least hydrophobic and crystalline of the three, generally exhibits the lowest affinity for disperse dyes.[4]

Experimental Protocols for Determining Binding Affinity

To obtain precise quantitative data for the binding affinity of Disperse Blue 291, the following experimental methodologies are recommended.

Determination of Adsorption Isotherms and Thermodynamic Parameters

This experiment aims to determine the equilibrium relationship between the concentration of the dye in the dyebath and the concentration of the dye on the fiber at a constant temperature.

Materials and Equipment:

  • Disperse Blue 291 (purified)

  • Polyester, nylon, and acetate fabric samples (scoured to remove impurities)

  • High-temperature, high-pressure dyeing apparatus (e.g., a laboratory-scale dyeing machine)

  • Spectrophotometer (UV-Vis)

  • Dispersing agent

  • Buffer solution (to maintain pH, typically 4.5-5.5)

  • Acetone

Procedure:

  • Preparation of Dyebaths: Prepare a series of dyebaths with varying concentrations of Disperse Blue 291. Each dyebath should contain a constant concentration of a suitable dispersing agent and be buffered to a pH of 4.5-5.5.

  • Dyeing Process:

    • Accurately weigh samples of the polyester, nylon, and acetate fabrics.

    • Place each fabric sample in a separate dyebath.

    • For polyester, raise the temperature to 130°C and maintain for a sufficient time to reach equilibrium (typically 60-90 minutes).

    • For nylon, conduct the dyeing at 100°C.

    • For acetate, conduct the dyeing at 85°C.

    • The liquor ratio (ratio of the volume of the dyebath to the weight of the fabric) should be kept constant (e.g., 50:1).

  • Measurement of Dye Concentration:

    • After dyeing, cool the dyebaths and measure the absorbance of the remaining dye solution using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of Disperse Blue 291.

    • Calculate the concentration of dye remaining in the dyebath ([D]s) using a pre-determined calibration curve.

  • Calculation of Dye on Fiber:

    • Calculate the amount of dye adsorbed by the fiber ([D]f) using the following equation: [D]f = (Initial Dye Concentration - [D]s) * Volume of Dyebath / Weight of Fabric

  • Adsorption Isotherms: Plot [D]f versus [D]s to obtain the adsorption isotherm. The data can be fitted to various isotherm models (e.g., Nernst, Langmuir, Freundlich) to determine the partition coefficient (K).[2]

  • Thermodynamic Parameters: By conducting the experiment at different temperatures, thermodynamic parameters such as the standard affinity (-Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing can be calculated.[2][5]

Determination of Dyeing Kinetics

This experiment measures the rate at which the dye is adsorbed by the fiber over time.

Procedure:

  • Dyeing Process: Prepare dyebaths as described above with a single, known initial concentration of Disperse Blue 291.

  • Time-based Sampling:

    • Introduce the fabric samples into the dyebaths at the respective dyeing temperatures.

    • At various time intervals (e.g., 5, 10, 20, 30, 60, 90 minutes), remove a small aliquot of the dyebath.

  • Analysis: Measure the dye concentration in each aliquot using a spectrophotometer.

  • Kinetic Analysis: Plot the amount of dye adsorbed by the fiber as a function of time. This data can be used to calculate the dyeing rate constant and the diffusion coefficient of the dye within the fiber.[3][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the binding affinity of a disperse dye to a fiber.

experimental_workflow Experimental Workflow for Assessing Binding Affinity cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_results Results prep_dye Prepare Dye Stock Solution prep_baths Prepare Dyebaths (Varying Dye Concentrations) prep_dye->prep_baths prep_fabric Scour Fabric Samples prep_fabric->prep_baths dyeing Isothermal Dyeing at Specific Temperature & Time prep_baths->dyeing measure_abs Spectrophotometric Measurement of Residual Dyebath dyeing->measure_abs calc_dye_fiber Calculate Dye Adsorbed on Fiber measure_abs->calc_dye_fiber plot_isotherm Plot Adsorption Isotherm calc_dye_fiber->plot_isotherm fit_model Fit to Isotherm Model (e.g., Nernst, Langmuir) plot_isotherm->fit_model partition_coeff Determine Partition Coefficient (K) fit_model->partition_coeff thermo_params Calculate Thermodynamic Parameters (-Δμ°, ΔH°, ΔS°) partition_coeff->thermo_params

Caption: Workflow for determining the binding affinity of Disperse Blue 291.

Conclusion

The binding affinity of Disperse Blue 291 is expected to be highest for polyester, followed by nylon and then cellulose acetate. This is primarily due to the differences in the hydrophobicity, crystallinity, and available interactive groups within the fiber structures. For a definitive quantitative comparison, the detailed experimental protocols provided in this guide should be followed. Such data is crucial for optimizing dyeing processes, developing new dye-fiber systems, and ensuring the quality and performance of textile materials.

References

A Comparative Guide to Cell Viability Assays: Propidium Iodide vs. Disperse Blue 291G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate reagents for assessing cell viability is a critical decision that underpins the reliability of experimental outcomes. Propidium Iodide (PI) is a widely established fluorescent dye for identifying non-viable cells. This guide provides a comprehensive comparison between Propidium Iodide and Disperse Blue 291G, a textile dye, for use in cell viability assays, highlighting their mechanisms, performance, and appropriate applications.

Executive Summary

Propidium Iodide is a well-characterized, membrane-impermeant fluorescent dye that specifically stains the nuclei of dead cells, making it a gold standard for cell viability testing. In stark contrast, this compound is an industrial textile dye with documented cytotoxic and genotoxic properties. There is no scientific evidence to support the use of this compound as a fluorescent marker for cell viability assays. Therefore, this guide will detail the established utility of Propidium Iodide and elucidate why this compound is not a suitable alternative, but rather a compound that can induce cell death.

Propidium Iodide: The Standard for Dead Cell Staining

Propidium Iodide is a fluorescent intercalating agent that is excluded by the intact plasma membrane of live cells. In cells with compromised membranes, a hallmark of late apoptosis and necrosis, PI enters the cell and binds to double-stranded DNA by intercalating between base pairs. This binding results in a significant enhancement of its fluorescence, allowing for the clear identification and quantification of dead cells via fluorescence microscopy or flow cytometry.

Mechanism of Action: Propidium Iodide

The utility of Propidium Iodide in cell viability assays is based on the principle of membrane integrity.

cluster_live_cell Live Cell cluster_dead_cell Dead Cell LiveCell Intact Plasma Membrane PI_out Propidium Iodide PI_out->LiveCell Excluded DeadCell Compromised Plasma Membrane PI_out->DeadCell Enters Cell LiveCell_nucleus Nucleus (Unstained) PI_in Propidium Iodide DeadCell_nucleus Nucleus (Fluorescent) PI_in->DeadCell_nucleus Intercalates with DNA start Cell Suspension wash Wash with PBS start->wash resuspend Resuspend in PBS (1x10^6 cells/mL) wash->resuspend add_pi Add Propidium Iodide resuspend->add_pi incubate Incubate on ice (5-15 min, dark) add_pi->incubate analyze Analyze by Flow Cytometry incubate->analyze cluster_viability_stain Ideal Viability Stain (e.g., Propidium Iodide) cluster_toxic_dye Toxic Dye (e.g., this compound) Stain Biologically Inert (at working concentration) Stain_Action Identifies Pre-existing Dead Cells Stain->Stain_Action Enables Conclusion1 Conclusion1 Stain_Action->Conclusion1 Accurate Viability Measurement ToxicDye Cytotoxic Agent ToxicDye_Action Induces Cell Death ToxicDye->ToxicDye_Action Causes Conclusion2 Conclusion2 ToxicDye_Action->Conclusion2 Inaccurate Viability Measurement

Comparative Environmental Persistence of Disperse Blue 291: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental persistence of Disperse Blue 291 against other selected disperse dyes. The information is intended to inform environmental risk assessments and guide the selection of less persistent alternatives in research and development settings. Disperse dyes, a class of synthetic colorants with low water solubility, are widely used in the textile industry and can enter the environment through wastewater effluent. Their persistence and potential for bioaccumulation are of significant concern.

Data Summary of Environmental Persistence

Quantitative data on the environmental persistence of Disperse Blue 291 is limited in publicly accessible literature. However, based on its chemical structure as a monoazo dye, and in conjunction with data on similar dyes, a preliminary assessment can be made. The following table summarizes available data for Disperse Blue 291 and comparable disperse dyes. Gaps in the data are noted and highlight the need for further experimental investigation.

ParameterDisperse Blue 291C.I. Disperse Red 177C.I. Disperse Orange 37C.I. Disperse Yellow 54
CAS Number 56548-64-268133-69-713301-61-612223-85-7
Chemical Class Monoazo DyeMonoazo DyeMonoazo DyeQuinoline (B57606)
Biodegradability (Half-life in sediment) Estimated to be in the order of hours (as a nitroazobenzene dye)[1]Data not availableData not availableEstimated to be in the order of months (as a quinoline dye)[1]
Ready Biodegradability (e.g., OECD 301F) Data not availableData not availableData not availableData not available
Inherent Biodegradability (e.g., OECD 302B) Data not availableData not availableData not availableData not available
Bioaccumulation Potential (log Kow) 4.1 (computed)Data not availableData not available3.1 (computed)
Bioaccumulation Factor (BCF) Data not availableData not availableData not availableData not available

Note: The half-life estimation for Disperse Blue 291 is based on its classification as a nitroazobenzene dye, a group which has been shown to have half-lives in the order of hours in sediment.[1] Disperse Blue 291 is a monoazo dye.[2][3] In contrast, quinoline-based dyes like Disperse Yellow 54 are expected to be significantly more persistent.[1] The computed log Kow value for Disperse Blue 291 suggests a potential for bioaccumulation.

Experimental Protocols

The assessment of a chemical's environmental persistence is guided by a set of standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These tests are designed to evaluate a substance's biodegradability and its potential to bioaccumulate in organisms.

Biodegradability Testing

Biodegradability is assessed in a tiered approach, moving from stringent tests for ready biodegradability to simulations of environmental compartments.

  • Ready Biodegradability (OECD 301): These tests assess the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. The Manometric Respirometry Test (OECD 301F) is a common method.

    • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated in a closed flask with a device to measure oxygen consumption. Biodegradation is determined by measuring the oxygen consumed over a 28-day period.

    • Procedure for Dyes: Given the low water solubility of disperse dyes, a dispersion of the dye is prepared. The test substance is added to the mineral medium in the respirometer flasks, followed by the inoculum. The oxygen uptake is measured continuously. A reference compound is run in parallel to validate the test.

    • Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.

  • Inherent Biodegradability (OECD 302): If a substance fails to be classified as readily biodegradable, tests for inherent biodegradability are conducted. These tests use conditions more favorable for biodegradation. The Zahn-Wellens/EMPA Test (OECD 302B) is a relevant example.

    • Principle: The test substance is incubated with a higher concentration of microorganisms (activated sludge) and nutrients for up to 28 days. Biodegradation is assessed by measuring the removal of dissolved organic carbon (DOC).

    • Procedure for Dyes: The dye is added to the test medium with the activated sludge. Samples are taken at regular intervals, filtered, and the DOC of the filtrate is measured.

    • Interpretation: A removal of DOC greater than 70% indicates inherent, ultimate biodegradability. A removal of over 20% indicates inherent, primary biodegradability.

Bioaccumulation Potential Testing

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk profile.

  • Partition Coefficient (n-octanol/water) (OECD 107 & 117): The octanol-water partition coefficient (Kow) is a key indicator of a substance's hydrophobicity and its tendency to partition into the fatty tissues of organisms.

    • Principle: The Shake Flask Method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached. The HPLC Method (OECD 117) estimates the log Kow based on the retention time of the substance on a reverse-phase HPLC column.

    • Procedure for Dyes: For the shake flask method, a known amount of the dye is added to a mixture of n-octanol and water, shaken until equilibrium is reached, and the phases are separated. The concentration of the dye in each phase is then determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Interpretation: A higher log Kow value (typically > 3) suggests a higher potential for bioaccumulation.

  • Bioaccumulation in Fish (OECD 305): This test directly measures the accumulation of a substance in fish from the surrounding water.

    • Principle: Fish are exposed to the test substance in water for a defined uptake period, followed by a depuration period in clean water. The concentration of the substance in the fish tissue is measured over time.

    • Procedure for Dyes: Due to the low water solubility of disperse dyes, maintaining a stable and measurable concentration in the test water can be challenging. A flow-through system is often used to ensure constant exposure. The concentration of the dye in the water and in the fish (whole body or specific tissues) is monitored throughout the uptake and depuration phases.

    • Interpretation: The Bioaccumulation Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. A high BCF value indicates a high potential for bioaccumulation.

Visualization of Environmental Persistence Assessment

The following diagram illustrates a typical workflow for assessing the environmental persistence of a disperse dye according to OECD guidelines.

Workflow for Environmental Persistence Assessment of Disperse Dyes cluster_0 Initial Assessment cluster_1 Biodegradability Testing cluster_2 Bioaccumulation Potential cluster_3 Persistence Conclusion A Disperse Dye Characterization (Structure, Solubility, etc.) B Ready Biodegradability Test (e.g., OECD 301F) A->B H Determine log Kow (e.g., OECD 107/117) A->H C Pass (>60% in 10d window) B->C Result D Fail B->D Result N Not Persistent C->N E Inherent Biodegradability Test (e.g., OECD 302B) D->E F Inherently Biodegradable E->F Result G Potentially Persistent E->G Result P Persistent G->P I log Kow > 3 H->I Result J log Kow < 3 H->J Result K Bioaccumulation in Fish Test (OECD 305) I->K J->N L High BCF K->L Result M Low BCF K->M Result O Persistent, Bioaccumulative L->O M->P

Assessment workflow for dye persistence.

References

Validating Disperse Blue 291G: A Comparative Guide for Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperse Blue 291G's performance in various cell types, with a focus on its cytotoxic and genotoxic effects. While primarily utilized in the textile industry, its potential applications and impacts in biological research warrant careful validation. This document summarizes key experimental data, offers detailed protocols for relevant assays, and contrasts its effects with other disperse dyes.

Performance Overview and Data Summary

This compound, an azo dye, has demonstrated cell-type-dependent effects on viability and genetic integrity. The following tables summarize quantitative data from key studies, providing a comparative overview of its cytotoxic and genotoxic potential.

Table 1: Cytotoxicity of Disperse Dyes in Various Cell Lines

DyeCell LineAssayConcentrationIncubation TimeResult (% Viability vs. Control)Reference
This compound HepG2 (Human Hepatoma)MTT Assay400 µg/mL24 hoursSignificant Decrease[1]
HepG2 (Human Hepatoma)MTT Assay600 µg/mL24 hoursSignificant Decrease[1]
HepG2 (Human Hepatoma)MTT Assay800 µg/mL24 hoursSignificant Decrease[1]
HepG2 (Human Hepatoma)MTT Assay1000 µg/mL24 hoursSignificant Decrease[1]
IPEC-J2 (Porcine Intestinal Epithelial)CellTox™ GreenHigh Concentration3 hoursNo Significant Toxicity[2]
MPEK-BL6 (Mouse Keratinocytes)Cell CountingHigh Concentration24 hoursNo Significant Toxicity[2]
Disperse Blue 1IPEC-J2 (Porcine Intestinal Epithelial)CellTox™ GreenHigh Concentration3 hoursSignificant Toxicity (p < 0.0001)[2]
Disperse Blue 124IPEC-J2 (Porcine Intestinal Epithelial)CellTox™ GreenHigh Concentration3 hoursSignificant Toxicity (p < 0.0001)[2]
Disperse Blue 79.1IPEC-J2 (Porcine Intestinal Epithelial)CellTox™ GreenHigh Concentration3 hoursNo Significant Toxicity[2]

Table 2: Genotoxicity of this compound

Cell LineAssayConcentrationIncubation TimeKey FindingReference
HepG2 (Human Hepatoma)Comet Assay≥ 400 µg/mLNot SpecifiedIncreased comet tail length[1]
HepG2 (Human Hepatoma)Micronucleus Test≥ 400 µg/mLNot SpecifiedIncreased frequency of micronuclei[1]
Mouse Bone MarrowMicronucleus Assay50 mg/kg bwOral AdministrationIncreased frequency of micronucleated polychromatic erythrocytes[3]
Mouse Blood, Liver, KidneyComet Assay50 mg/kg bwOral AdministrationNo primary DNA damage observed[3]
Mouse LeukocytesGene Expression Analysis50 mg/kg bwOral AdministrationNo changes in BAX, BCL2, SMAD4, TNFA expression[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Cell Culture and Treatment
  • Cell Lines:

    • HepG2 (Human Hepatoma): Cultured in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 and sub-cultured when they reach 80% confluency.[4]

    • IPEC-J2 (Porcine Intestinal Epithelial) and MPEK-BL6 (Mouse Keratinocytes): Maintained in appropriate culture media and conditions as per standard protocols.

  • Preparation of this compound: Due to its low water solubility, this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution.[2] The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.

Cytotoxicity Assays
  • CellTox™ Green Cytotoxicity Assay:

    • Seed cells in a 96-well plate at a density of 20,000 cells/well and allow them to attach overnight.[2]

    • Prepare a 2X working solution of the CellTox™ Green Dye in the appropriate culture medium.

    • Add the 2X dye solution to the cells.

    • Introduce the test compound (e.g., this compound) to the wells.

    • Incubate for the desired time period (e.g., 3 to 72 hours).[2][5]

    • Measure fluorescence at an excitation wavelength of 485–500 nm and an emission wavelength of 520–530 nm.[5] The fluorescence signal is proportional to the number of dead cells.

Genotoxicity Assays
  • Comet Assay (Alkaline Single-Cell Gel Electrophoresis):

    • Treat cultured cells (e.g., HepG2) with this compound for a specified duration.

    • Harvest the cells and embed them in a low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells overnight in a high-salt alkaline lysis solution to remove cellular proteins and membranes, leaving behind the nucleoids.

    • Place the slides in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA.

    • Perform electrophoresis to allow the migration of fragmented DNA from the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

    • Quantify DNA damage by measuring the percentage of DNA in the comet tail.

  • Micronucleus Test:

    • Seed HepG2 cells at a density of 1.0 × 10^5 cells/mL in a T25 flask and treat with this compound for approximately one cell cycle (around 24 hours for HepG2).[4]

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells, and fix and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei (small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) in binucleated cells under a microscope. An increase in the frequency of micronuclei indicates genotoxic damage.[4]

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Toxicological Evaluation cluster_analysis Data Analysis start Seed Cells treatment Treat with This compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., CellTox Green) treatment->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) treatment->genotoxicity data_analysis Quantify & Compare cytotoxicity->data_analysis genotoxicity->data_analysis

General workflow for validating this compound in cell lines.

Azo dyes, including this compound, have been shown to induce oxidative stress, which can activate the Nrf2 signaling pathway as a cellular defense mechanism.

Nrf2_pathway azo_dye Azo Dye (e.g., this compound) ros Increased ROS (Oxidative Stress) azo_dye->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to antioxidant_genes Antioxidant & Detoxification Genes are->antioxidant_genes activates transcription of

The Keap1-Nrf2 antioxidant response pathway potentially activated by azo dyes.

Conclusion

The available data indicate that this compound exhibits variable cytotoxicity and genotoxicity depending on the cell type and concentration. It is demonstrably toxic to HepG2 human hepatoma cells at concentrations of 400 µg/mL and above, inducing both DNA damage and cell death.[1] Conversely, it does not appear to significantly impact the viability of IPEC-J2 and MPEK-BL6 cells under the tested conditions.[2] This highlights the critical need for cell-line-specific validation before considering its use in any research application.

Compared to other disperse dyes like Disperse Blue 1 and Disperse Blue 124, this compound shows lower acute cytotoxicity in certain cell lines.[2] However, its potential for genotoxicity, as evidenced by the micronucleus and comet assays, remains a significant concern.[1][3] Researchers should exercise caution and perform thorough validation studies to understand the specific effects of this compound on their cell model of interest. The provided protocols offer a starting point for such validation efforts. Further research is needed to fully elucidate its mechanism of action and its potential as a specific cellular stain or probe, as there is currently limited evidence to support its use in these applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Disperse Blue 291G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like Disperse Blue 291G is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Potential Hazards: According to safety data sheets, this compound may cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE): To minimize exposure, the following PPE should be worn at all times when handling this compound:

  • Eye/Face Protection: Safety glasses or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

First-Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention. Contaminated work clothing should not be allowed out of the workplace.[1]

  • General Advice: In case of an accident or if you feel unwell, seek medical advice immediately.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValueReference
CAS Number 51868-46-3[1][2]
Molecular Formula C21H21BrN6O6[1][2]
Molecular Weight 533.33 g/mol [1][2]
Hazard Statement H317: May cause an allergic skin reaction.[1]
Disposal Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that prevents environmental contamination and complies with all local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired product, contaminated gloves, weighing papers, and paper towels, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

2. Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also indicate the primary hazard (e.g., "Skin Sensitizer").

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management contractor.

  • Crucially, do not dispose of this compound down the drain or in the regular solid waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end Proper Disposal Complete disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Blue 291G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Disperse Blue 291G. Adherence to these protocols is essential for ensuring a safe laboratory environment.

This compound is a chemical compound used in fiber dyeing and for research purposes.[1] While specific toxicological properties are not fully detailed in all public records, it is classified as a skin sensitizer, and proper handling is imperative to prevent allergic reactions and other potential health effects.[2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize exposure and ensure safe laboratory practices.

Essential Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is non-negotiable. The fine nature of dye powders increases the risk of inhalation and skin contact.[3][4]

Summary of Required PPE:

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher particulate respiratorTo prevent inhalation of fine dust particles which can cause respiratory irritation.[3][4]
Hand Protection Chemical-resistant nitrile glovesTo prevent skin contact and potential allergic reactions.[2][5]
Eye Protection Chemical safety gogglesTo protect eyes from dust particles and potential splashes.[3][6]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[7]
Footwear Closed-toe shoesTo protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will significantly mitigate risks. The following workflow provides a step-by-step guide for laboratory personnel.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receiving 1. Receive Package inspect 2. Inspect Container receiving->inspect storage 3. Store in Designated Area inspect->storage ppe 4. Don Appropriate PPE weighing 5. Weigh in Ventilated Area ppe->weighing dissolving 6. Prepare Solution in Fume Hood weighing->dissolving decontaminate 7. Decontaminate Work Area dispose_waste 8. Dispose of Waste decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe

Figure 1. Safe Handling Workflow for this compound.

Step-by-Step Handling Procedures:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label clearly identifies the contents as this compound.

  • Storage: Store the container in a cool, dry, well-ventilated area away from incompatible materials.[8] Keep the container tightly closed.

  • Preparation and PPE: Before handling the powder, put on all required PPE as detailed in the table above. This includes a respirator, gloves, safety goggles, and a lab coat.

  • Weighing: Conduct all weighing of the powdered dye within a chemical fume hood or a ventilated enclosure to minimize the dispersion of dust.[4]

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Experimentation: Conduct all experimental work involving this compound in a well-ventilated area, preferably within a fume hood.

  • Decontamination: After use, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, goggles, and finally the respirator. Wash hands thoroughly after removing all PPE.

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate action is critical.

SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[8] If respiratory symptoms develop, seek medical attention.
Spill For small spills, carefully clean up the powder using a damp cloth or a HEPA-filtered vacuum to avoid creating dust.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and solutions containing the dye as hazardous chemical waste.[2] The waste must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.

  • Regulatory Compliance: All waste disposal must be handled in accordance with local, state, and federal regulations.[8] Do not discharge the chemical into drains or the environment.[2]

By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. Building a strong foundation of safety is the cornerstone of innovative and successful research.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。